3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
Description
Properties
IUPAC Name |
3,3-dimethyl-1,2,5-thiadiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S/c1-4(2)3-5-9(7,8)6-4/h5-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWQZPBIEYKQKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNS(=O)(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437413 | |
| Record name | 3,3-Dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144432-67-7 | |
| Record name | 3,3-Dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide, a saturated heterocyclic compound belonging to the class of cyclic sulfamides. The 1,2,5-thiadiazolidine 1,1-dioxide scaffold is of significant interest to the pharmaceutical and drug development sectors, serving as a key structural motif in the design of various therapeutic agents, including serine protease inhibitors and histamine H2-receptor antagonists.[1][2] This document details the strategic approach to its synthesis, the underlying reaction mechanisms, a step-by-step experimental protocol, and critical safety considerations. It is intended for researchers, medicinal chemists, and process development scientists engaged in the exploration of novel heterocyclic entities.
Introduction: Strategic Importance of the Cyclic Sulfamide Scaffold
Cyclic sulfamides, particularly five-membered rings like 1,2,5-thiadiazolidine 1,1-dioxides, are recognized as valuable pharmacophores in medicinal chemistry. Their conformational rigidity and ability to participate in hydrogen bonding interactions make them effective mimics of peptide bonds, leading to their incorporation into peptidomimetics and enzyme inhibitors.[3] The title compound, this compound, is a foundational member of this class, characterized by a gem-dimethyl substitution at the C3 position. The synthesis of such structures is pivotal for building libraries of novel drug candidates and for structure-activity relationship (SAR) studies.
The most direct and widely employed strategy for constructing the 1,2,5-thiadiazolidine 1,1-dioxide ring is the cyclocondensation of a vicinal (1,2-)diamine with a suitable sulfurylating agent.[4] This approach offers an efficient route to the desired heterocyclic core.
Retrosynthetic Analysis and Synthesis Strategy
The synthesis of this compound is predicated on a straightforward cyclocondensation reaction. The logical disconnection of the S-N bonds in the target molecule points directly to two key precursors: a sulfurylating agent and a 1,2-diamine.
Figure 1: Retrosynthetic analysis of the target molecule.
-
Key Precursors:
-
1,2-Diamino-2-methylpropane (CAS 811-93-8): This commercially available vicinal diamine provides the carbon backbone and the two nucleophilic nitrogen atoms required for ring formation.[5][6][7] Its gem-dimethyl group at the C2 position directly translates to the 3,3-dimethyl substitution in the final product.
-
Sulfuryl Chloride (SO₂Cl₂): A highly reactive and common electrophilic reagent used to install the SO₂ group. It readily reacts with amines to form sulfamides.[8]
-
The forward synthesis involves the reaction of these two precursors in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction.
Reaction Mechanism
The formation of the 1,2,5-thiadiazolidine 1,1-dioxide ring proceeds through a two-step nucleophilic substitution mechanism.
-
First Sulfamoylation: One of the primary amino groups of 1,2-diamino-2-methylpropane acts as a nucleophile, attacking the electrophilic sulfur atom of sulfuryl chloride. This results in the displacement of a chloride ion and the formation of an intermediate N-(2-amino-2-methylpropyl)sulfamoyl chloride. A molecule of base neutralizes the generated HCl.
-
Intramolecular Cyclization: The second, pendant amino group of the intermediate then acts as an internal nucleophile. It attacks the sulfur atom of the sulfamoyl chloride moiety, displacing the second chloride ion. This intramolecular ring-closing step forms the stable five-membered ring of the target compound. A second equivalent of base is consumed to neutralize the HCl produced in this step.
Figure 2: Simplified reaction mechanism workflow.
The use of a suitable base, such as triethylamine or pyridine, is crucial to drive the reaction to completion by scavenging the HCl byproduct, which would otherwise protonate the starting diamine, rendering it non-nucleophilic.
Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound based on established methods for the cyclization of vicinal diamines.[4]
4.1. Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 1,2-Diamino-2-methylpropane | 811-93-8 | 88.15 | 4.41 g | 50.0 |
| Sulfuryl Chloride (SO₂Cl₂) | 7791-25-5 | 134.97 | 6.75 g (4.08 mL) | 50.0 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 11.1 g (15.3 mL) | 110 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 250 mL | - |
| Saturated Sodium Bicarbonate (aq) | - | - | 100 mL | - |
| Brine (Saturated NaCl solution) | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~10 g | - |
4.2. Equipment
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Two 100 mL pressure-equalizing dropping funnels
-
Ice-water bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
4.3. Step-by-Step Procedure
Figure 3: Experimental workflow for the synthesis.
-
Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser (topped with a drying tube), and two dropping funnels. Ensure all glassware is thoroughly dried. The system should be maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Initial Charge: To the flask, add 1,2-diamino-2-methylpropane (2.205 g, 25.0 mmol), triethylamine (11.1 g, 110 mmol), and 150 mL of anhydrous dichloromethane. Begin stirring and cool the mixture to 0 °C using an ice-water bath.
-
Reagent Preparation: In one dropping funnel, prepare a solution of sulfuryl chloride (6.75 g, 50.0 mmol) in 50 mL of anhydrous DCM. In the second dropping funnel, prepare a solution of the remaining 1,2-diamino-2-methylpropane (2.205 g, 25.0 mmol) in 50 mL of anhydrous DCM.
-
Controlled Addition: Add the solutions from both dropping funnels dropwise and simultaneously to the stirred reaction mixture over 1-2 hours. Maintain the internal temperature below 5 °C throughout the addition. This slow, simultaneous addition under dilute conditions is crucial to favor the intramolecular cyclization over intermolecular polymerization.
-
Reaction Progression: After the addition is complete, continue stirring the mixture at 0 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours) to ensure complete reaction.
-
Workup and Extraction: Carefully quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, likely a solid or viscous oil, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the two equivalent methyl groups (C(CH₃)₂).- Signals for the CH₂ protons.- Broad signals for the N-H protons, which may exchange with D₂O. |
| ¹³C NMR | - A quaternary carbon signal for the C(CH₃)₂.- A signal for the methyl carbons.- A signal for the CH₂ carbon. |
| FT-IR | - Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl group (SO₂) typically found in the regions of 1320-1360 cm⁻¹ and 1120-1160 cm⁻¹, respectively.[9]- N-H stretching bands around 3200-3400 cm⁻¹. |
| Mass Spec. | - The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight (C₄H₁₀N₂O₂S = 150.20 g/mol ). |
| Melting Point | A sharp melting point should be observed for the pure, crystalline compound. |
Safety and Handling
This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE).
-
Sulfuryl Chloride (SO₂Cl₂): Highly corrosive, toxic, and reacts violently with water, releasing corrosive gases (HCl and SO₂).[8] Handle with extreme care, using gloves, safety goggles, and a face shield. Ensure the reaction is conducted under anhydrous conditions.
-
1,2-Diamino-2-methylpropane: A corrosive and flammable liquid. It can cause skin and eye irritation.[10] Avoid inhalation and skin contact.
-
Triethylamine (TEA): Flammable liquid with a strong odor. It is corrosive and can cause severe eye and skin irritation.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All handling should be done in a fume hood.
All waste materials should be disposed of in accordance with local environmental regulations.
Conclusion
The synthesis of this compound can be reliably achieved through the cyclocondensation of commercially available 1,2-diamino-2-methylpropane and sulfuryl chloride. The key to a successful synthesis lies in maintaining dilute conditions and controlling the reaction temperature during the addition of reagents to favor the desired intramolecular cyclization. This guide provides a robust framework for the preparation and characterization of this important heterocyclic scaffold, enabling further exploration of its potential in medicinal chemistry and drug discovery.
References
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Hu, Y., et al. (2014). Catalytic Asymmetric Synthesis of Cyclic Sulfamides from Conjugated Dienes. Angewandte Chemie International Edition, 53(5), 1360-1363. Available from: [Link]
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IndiaMART. 1,2-Diamino-2-Methyl Propane CAS NO : 811-93-8, Purity: 99%. Available from: [Link]
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Discovery Fine Chemicals. 1,2-DIAMINO-2-METHYLPROPANE - 811-93-8. Available from: [Link]
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Algieri, A. A., et al. (1982). 1,2,5-thiadiazole 1-oxide and 1,1-dioxide derivatives. A new class of potent histamine H2-receptor antagonists. Journal of Medicinal Chemistry, 25(3), 210-212. Available from: [Link]
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Groutas, W. C., et al. (2005). 1,2,5-Thiadiazolidin-3-one 1,1-dioxide-based heterocyclic sulfides are potent inhibitors of human tryptase. Archives of Biochemistry and Biophysics, 436(1), 1-7. Available from: [Link]
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Jiang, H., et al. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 17(28), 3116-3143. Available from: [Link]
-
An, R., & Vankar, Y. D. (1998). Stereoselective Synthesis of 3,4-Disubstituted 1,2,5-Thiadiazolidine 1,1-Dioxides and Their Conversion to Unsymmetrical Vicinal Diamines. Tetrahedron Letters, 39(43), 7879-7882. Available from: [Link]
-
Zhang, T., et al. (2018). Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. Chinese Journal of Chemistry, 36(11), 1051-1056. Available from: [Link]
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Bendjeddou, A., et al. (2003). General synthesis of n-membered cyclic sulfamides. Synthetic Communications, 33(15), 2537-2545. Available from: [Link]
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El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(10), 3845-3865. Available from: [Link]
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Bolm, C., et al. (2013). Enantioselective Synthesis of 3,4-Disubstituted cis- and trans-1,2,5-Thiadiazolidine-1,1-dioxides as Precursors for Chiral 1,2-Diamines. Organic Letters, 15(4), 800-803. Available from: [Link]
-
Bolm, C., et al. (2013). Enantioselective Synthesis of 3,4-Disubstituted cis- and trans-1,2,5-Thiadiazolidine-1,1-dioxides as Precursors for Chiral 1,2-Diamines. Organic Letters, 15(4), 800-803. Available from: [Link]
-
Bolm, C., et al. (2013). Enantioselective synthesis of 3,4-disubstituted cis- and trans-1,2,5-thiadiazolidine-1,1-dioxides as precursors for chiral 1,2-diamines. Organic Letters, 15(4), 800-803. Available from: [Link]
-
An, R., & Vankar, Y. D. (1998). Stereoselective Synthesis of 3,4-Disubstituted 1,2,5-Thiadiazolidine 1,1-Dioxides and Their Conversion to Unsymmetrical Vicinal Diamines. Tetrahedron Letters, 39(43), 7879-7882. Available from: [Link]
-
Bendjeddou, A., et al. (2005). N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation. Molecules, 10(4), 496-507. Available from: [Link]
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Avcı, D., et al. (2018). Spectroscopic characterization and density functional studies of new thiadiazole 1,1-dioxide compounds. Journal of Molecular Structure, 1155, 123-134. Available from: [Link]
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May, S. A., et al. (2018). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development, 22(5), 626-633. Available from: [Link]
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A Technical Guide to 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide (CAS 144432-67-7): A Novel Saturated Cyclic Sulfamide Scaffold for Drug Discovery
An In-depth Technical Guide Topic: 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide CAS: 144432-67-7
Abstract: The cyclic sulfamide functional group is a cornerstone of modern medicinal chemistry, valued for its unique physicochemical properties and its role as a stable, non-hydrolyzable peptide bond mimetic. This guide focuses on the specific, yet largely unexplored, scaffold of this compound. While its close relatives have found applications as potent enzyme inhibitors and constrained peptide mimetics, this particular gem-disubstituted derivative remains uncharacterized in mainstream literature. This document serves as a comprehensive theoretical and practical framework for researchers and drug development professionals. By drawing upon established principles in heterocyclic chemistry and the known bioactivity of related sulfamides, we provide a prospective analysis of the compound's structural features, a robust proposed synthetic pathway, and a rationale for its potential applications in drug discovery, particularly in the design of conformationally restricted pharmacophores.
Introduction: The Strategic Value of the 1,2,5-Thiadiazolidine 1,1-Dioxide Scaffold
Heterocyclic compounds containing sulfonyl moieties have garnered significant interest due to their structural resemblance to biomolecules and their associated biological activities.[1] Among these, cyclic sulfamides (or thiadiazolidine 1,1-dioxides) have emerged as a privileged scaffold in medicinal chemistry. Their utility stems from their role as:
-
Peptidomimetics: The endocyclic sulfamide bond is exceptionally stable to enzymatic hydrolysis, making it an excellent replacement for the labile peptide bond in drug candidates.[1]
-
Enzyme Inhibitors: The scaffold has been successfully incorporated into potent inhibitors of various enzymes, notably serine proteases such as human tryptase and elastase.[2][3]
-
Conformational Constraints: The cyclic nature of the scaffold reduces the conformational flexibility of appended pharmacophores, which can lead to enhanced binding affinity and selectivity for biological targets.[1]
The subject of this guide, This compound , introduces a unique structural feature: a gem-dimethyl group at the C3 position. This substitution is anticipated to impart significant conformational rigidity, locking the five-membered ring into a preferred geometry. This fixed orientation makes the scaffold an intriguing platform for structure-activity relationship (SAR) studies, where precise spatial positioning of functional groups is paramount. Despite its listing in chemical catalogs, a detailed exploration of its synthesis and utility is absent from peer-reviewed literature, presenting a clear opportunity for novel research.
Physicochemical and Structural Analysis (Predicted)
While experimental data is not publicly available, we can predict the key properties of the title compound based on its structure and the known characteristics of related molecules. These in silico predictions provide a baseline for experimental design and characterization.
Data Presentation: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Comment |
| Molecular Formula | C₄H₁₀N₂O₂S | Derived from structure. |
| Molecular Weight | 150.20 g/mol | Calculated from molecular formula. |
| Hydrogen Bond Donors | 2 | The two N-H groups. |
| Hydrogen Bond Acceptors | 2 | The two sulfonyl oxygens. |
| Predicted LogP | ~ -0.5 to 0.0 | The polar sulfamide group is balanced by the aliphatic carbons. |
| Topological Polar Surface Area (TPSA) | 58.5 Ų | Contributed by the N-H and SO₂ groups. |
Key Structural & Spectroscopic Features
The most defining feature is the C(CH₃)₂ group, which eliminates the possibility of stereoisomers at the C3 position and sterically shields the adjacent C4 methylene group.
-
Conformational Rigidity: The five-membered ring, coupled with the bulky gem-dimethyl group, will significantly restrict bond rotation, making this a useful scaffold for creating conformationally locked analogs of bioactive molecules.
-
Expected ¹H NMR Signatures: We anticipate a singlet for the six equivalent methyl protons, a singlet for the C4 methylene protons, and a broad signal for the two N-H protons.
-
Expected ¹³C NMR Signatures: Key signals would include a quaternary carbon for C3, a methylene carbon for C4, and a methyl carbon signal. For comparison, the carbon signals in unsaturated 1,2,5-thiadiazole 1,1-dioxide rings typically appear in the 150–170 ppm range; the saturated nature of this compound will shift these signals significantly upfield.[4][5]
-
Expected IR Spectroscopy: The most prominent and diagnostic peaks will be the strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, expected in the ranges of 1390-1300 cm⁻¹ and 1150-1120 cm⁻¹, respectively.[1]
Proposed Synthetic Strategy and Protocol
The synthesis of cyclic sulfamides is well-established, typically involving the reaction of a vicinal diamine with a sulfurylating agent.[1] We propose a direct and efficient one-step cyclization approach for the synthesis of this compound. The causality behind this choice lies in its simplicity and the commercial availability of the necessary precursors.
Mandatory Visualization: Proposed Synthetic Workflow
Caption: Proposed one-step synthesis of the target compound via cyclization.
Experimental Protocols: Detailed Synthesis Methodology
Objective: To synthesize this compound.
Materials:
-
2-Methylpropane-1,2-diamine
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylpropane-1,2-diamine (1.0 eq) and triethylamine (2.2 eq). Dissolve the mixture in anhydrous DCM (approx. 0.1 M concentration relative to the diamine).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Causality: This initial cooling is critical to manage the exothermic reaction between sulfuryl chloride and the amines, preventing side reactions and degradation.
-
-
Reagent Addition: Prepare a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM in the dropping funnel. Add this solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality: Slow, dropwise addition is essential for controlling the reaction rate and selectivity, minimizing the formation of polymeric byproducts. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours to ensure complete cyclization.
-
Quenching and Work-up: Cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Causality: The acid wash removes excess triethylamine and any unreacted diamine. The bicarbonate wash neutralizes any remaining acidic species. The brine wash removes bulk water.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the final product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Potential Applications in Drug Discovery
The true value of this scaffold lies in its potential as a building block for more complex molecules. The two nitrogen atoms provide handles for functionalization, allowing for the generation of diverse chemical libraries.
As a Constrained Dipeptide Mimetic
The structural rigidity imposed by the gem-dimethyl group makes this scaffold an ideal candidate for mimicking β-turns or other constrained peptide conformations. By attaching amino acid side chains or other pharmacophoric groups to the N2 and N5 positions, researchers can systematically probe the conformational requirements of receptor binding sites. Amino acids are often preferred precursors in sulfonamide synthesis due to their chirality, diversity, and biological relevance.[6]
As a Core for Serine Protease Inhibitors
The related 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold is a known mechanism-based inhibitor of serine proteases.[3][7] It is plausible that N-acylated or N-alkylated derivatives of this compound could also exhibit inhibitory activity. The gem-dimethyl group would serve to orient the appended side chains in a precise manner within the enzyme's active site, potentially leading to novel selectivity profiles.
Mandatory Visualization: Derivatization Strategy
Caption: Potential derivatization pathways for the core scaffold.
Conclusion and Future Directions
This compound represents an untapped resource in the field of medicinal chemistry. While structurally simple, its inherent conformational rigidity and potential for straightforward derivatization make it a highly attractive scaffold for systematic drug design. This guide provides the foundational knowledge—from predicted properties to a detailed synthetic protocol—to empower researchers to begin exploring its potential.
The logical next steps in a research program would be:
-
Execution and Validation: Synthesize the compound according to the proposed protocol and perform comprehensive spectroscopic and crystallographic analysis to confirm its structure and conformational preferences.
-
Derivatization: Establish robust protocols for the selective mono- and di-functionalization of the nitrogen atoms.
-
Biological Screening: Synthesize a small, focused library of derivatives and screen them against relevant biological targets, such as a panel of serine proteases.
-
SAR Development: Use the screening results to build a structure-activity relationship model to guide the design of next-generation compounds with improved potency and selectivity.
By pursuing this research path, the scientific community can unlock the full potential of this novel and promising heterocyclic scaffold.
References
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Ochsenfeld, F. T., et al. (2001). Synthesis of Cyclic Sulfonamides via Intramolecular Copper-Catalyzed Reaction of Unsaturated Iminoiodinanes. Organic Letters, 3(17), 2611–2614. [Link]
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Kuster, G. J., et al. (2002). Synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions. The Journal of Organic Chemistry, 67(20), 7147–7150. [Link]
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Zarecki, A., et al. (2018). General synthesis of n-membered cyclic sulfamides. Tetrahedron, 74(38), 5342-5351. [Link]
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Various Authors. (2023). Implementation of Diverse Synthetic and Strategic Approaches to Biologically Active Sulfamides. Molecules, 28(11), 4488. [Link]
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Accela ChemBio Inc. 3,3-DIMETHYL-[2][8][9]THIADIAZOLIDINE 1,1-DIOXIDE(144432-67-7). [Link]
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Rychlewska, U., et al. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4930. [Link]
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Bendjeddou, A., et al. (2007). N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation. Letters in Organic Chemistry, 4(1), 29-33. [Link]
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Ezea, C. M., et al. (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Current Organic Chemistry. [Link]
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Bolm, C., et al. (2010). Enantioselective Synthesis of 3,4-Disubstituted cis- and trans-1,2,5-Thiadiazolidine-1,1-dioxides as Precursors for Chiral 1,2-Diamines. ChemInform, 30(15). [Link]
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Various Authors. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules. [Link]
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Various Authors. (2023). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 28(13), 5163. [Link]
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Groutas, W. C., et al. (2005). 1,2,5-Thiadiazolidin-3-one 1,1-dioxide-based Heterocyclic Sulfides Are Potent Inhibitors of Human Tryptase. Archives of Biochemistry and Biophysics, 436(1), 1-7. [Link]
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Groutas, W. C., et al. (1998). Use of the 1,2,5-thiadiazolidin-3-one 1,1 dioxide and isothiazolidin-3-one 1,1 dioxide scaffolds in the design of potent inhibitors of serine proteinases. Bioorganic & Medicinal Chemistry Letters, 8(5), 539-544. [Link]
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Various Authors. (2022). Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. Molecules, 27(21), 7434. [Link]
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physical and chemical properties of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
An In-depth Technical Guide to the Physical and Chemical Properties of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide and its Core Heterocyclic System
Abstract
This technical guide provides a comprehensive analysis of the 1,2,5-thiadiazolidine 1,1-dioxide heterocyclic system, with a specific focus on the projected properties of the 3,3-dimethyl derivative. While this compound is not extensively documented in current scientific literature, this paper synthesizes available data from closely related analogs to offer a scientifically grounded perspective on its synthesis, structure, reactivity, and spectroscopic characteristics. The document serves as a foundational resource for researchers in medicinal chemistry and drug development, leveraging established knowledge of cyclic sulfamides to predict the behavior of this specific compound and guide future experimental design.
Introduction: The 1,2,5-Thiadiazolidine 1,1-Dioxide Scaffold
The 1,2,5-thiadiazolidine 1,1-dioxide ring is a saturated five-membered heterocycle containing two nitrogen atoms and a sulfur atom, with the sulfur atom oxidized to a sulfone. This structure, a type of cyclic sulfamide, has garnered significant interest in medicinal chemistry. Cyclic sulfamides are recognized for their structural similarity to biomolecules and their role as non-hydrolyzable peptidomimetics, enzyme inhibitors, and constrained scaffolds for presenting pharmacophoric elements.[1] Specifically, they have been investigated as inhibitors for HIV and serine proteases.[1]
This guide focuses on the specific derivative, this compound. Direct experimental data for this compound is scarce. Therefore, this document will extrapolate its expected properties from established data on N-substituted and C-substituted 1,2,5-thiadiazolidine 1,1-dioxides. The insights provided are intended to empower researchers to explore the potential of this and related scaffolds in drug discovery programs.
Caption: General structure of the target compound.
Synthesis Methodologies
The synthesis of the 1,2,5-thiadiazolidine 1,1-dioxide core can be achieved through several strategic routes. While a specific protocol for the 3,3-dimethyl derivative is not published, established methods for related structures provide a strong foundation for its potential synthesis.
Route 1: Reduction of 1,2,5-Thiadiazole 1,1-Dioxides
A primary route to saturated 1,2,5-thiadiazolidine 1,1-dioxides involves the reduction of their unsaturated precursors, 1,2,5-thiadiazole 1,1-dioxides. This can be accomplished through catalytic hydrogenation.[2] A more versatile method involves a two-step process: nucleophilic addition of a Grignard reagent across one of the C=N bonds, followed by a stereoselective hydride reduction of the resulting intermediate.[3] This latter approach allows for the introduction of diverse substituents at the carbon positions.
Experimental Protocol (Hypothetical for 3,3-Dimethyl Derivative):
-
Synthesis of Precursor: The synthesis would begin with the corresponding unsaturated precursor, 3,3-Dimethyl-1,2,5-thiadiazole 1,1-dioxide. The synthesis of such precursors often involves the condensation of diketones with sulfamide.[4]
-
Reduction: The unsaturated compound would be dissolved in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: A hydrogenation catalyst, such as Adams' catalyst (PtO₂), is added to the mixture.[2]
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude product, which can be purified by chromatography or recrystallization.
Caption: General workflow for synthesis via reduction.
Route 2: Cyclization from Amino Acid Precursors
A flexible method for creating N-substituted 1,2,5-thiadiazolidine 1,1-dioxides starts from natural amino acids.[1] This involves sulfamoylation of an amino ester, followed by an intramolecular cyclization. This route highlights the utility of these scaffolds as constrained peptide mimics.
Physical and Spectroscopic Properties
Direct physical data for this compound is unavailable. However, data from various N-substituted analogs allows for the prediction of its key characteristics.[1] These compounds are typically solids (crystalline or oils) with moderate to good solubility in organic solvents like chloroform.
Table 1: Spectroscopic Data for Representative 1,2,5-Thiadiazolidine 1,1-Dioxide Analogs
| Compound (Substituents) | IR (KBr) ν cm⁻¹ (SO₂) | ¹H-NMR (CDCl₃) δ ppm (Ring Protons) | ¹³C-NMR (CDCl₃) δ ppm (Ring Carbons) | Reference |
| N²-(2'S')-bis(1',3'-methoxycarbonyl)ethyl), N⁵-Boc | 1390 and 1150 | 3.95 (t), 3.55 (t) | 57, 53, 52, 43, 39 | [1] |
| N²-(2'S')-bis(1',4'-methoxycarbonyl)propyl, N⁵-Boc | 1360 and 1120 | 3.95 (t), 3.68 (t) | 56, 53, 52, 43, 41 | [1] |
| N²-(2'S')-(3'-methylbutyric acid methyl ester), N⁵-propionyl | Not specified | Not specified | Not specified | [1] |
Boc = tert-butyloxycarbonyl
Expected Spectroscopic Features for this compound:
-
¹H NMR: The spectrum would be expected to show signals for the N-H protons (likely broad singlets) and the protons on the C4 carbon. The two methyl groups at C3 would appear as a singlet, integrating to 6 hydrogens.
-
¹³C NMR: Signals for the C3 and C4 carbons of the heterocyclic ring would be expected. The gem-dimethyl group would produce a signal for the two equivalent methyl carbons and a quaternary signal for C3.
-
IR Spectroscopy: The most characteristic feature would be two strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfone (SO₂) group, typically found in the ranges of 1390-1360 cm⁻¹ and 1150-1120 cm⁻¹.[1]
Chemical Properties and Reactivity
The chemical reactivity of the 1,2,5-thiadiazolidine 1,1-dioxide ring is governed by the properties of the cyclic sulfamide functional group.
N-H Acidity and Functionalization
The protons on the nitrogen atoms of an unsubstituted or mono-substituted 1,2,5-thiadiazolidine 1,1-dioxide are acidic due to the electron-withdrawing effect of the adjacent sulfonyl group. This allows for deprotonation with a suitable base, creating a nucleophilic nitrogen anion that can be readily functionalized via reactions with electrophiles such as alkyl halides or acyl chlorides. This provides a straightforward method for synthesizing a diverse library of N,N'-disubstituted derivatives.
Caption: N-Functionalization workflow.
Stability and Ring-Opening
The 1,2,5-thiadiazolidine 1,1-dioxide ring is generally stable under many synthetic conditions. However, like other cyclic sulfamidates, it can be susceptible to nucleophilic ring-opening under certain conditions, providing a route to highly functionalized acyclic 1,2-diamines.[5] This reactivity can be exploited to use the heterocycle as a protected form of a vicinal diamine, which is a valuable synthon in organic synthesis.[6]
Reactivity of the Unsaturated Core
The unsaturated 1,2,5-thiadiazole 1,1-dioxide ring is vulnerable to nucleophilic attack on the C=N double bonds.[2] This reactivity is fundamental to the synthesis of the saturated derivatives as described in section 2.1. The ring can also undergo thermal decomposition at elevated temperatures, liberating SO₂.[2]
Applications in Research and Drug Development
The 1,2,5-thiadiazolidine 1,1-dioxide scaffold is a versatile tool for drug discovery professionals. Its key applications stem from its properties as a bioisostere and a constrained scaffold.
-
Peptidomimetics: The cyclic sulfamide core can act as a non-hydrolyzable replacement for a peptide bond, leading to drug candidates with improved metabolic stability.[1]
-
Enzyme Inhibition: The scaffold has been successfully used to design potent, mechanism-based inhibitors of serine proteases. By attaching appropriate recognition elements, these compounds can target specific enzymes with high affinity.
-
Constrained Scaffolds: The five-membered ring structure holds appended functional groups in a defined spatial orientation. This conformational constraint can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty of binding.
Conclusion
While this compound remains a sparsely characterized molecule, its core heterocyclic system is of significant interest to the scientific community. Based on the well-documented chemistry of its analogs, it is predicted to be a stable, solid compound amenable to synthesis via the reduction of an unsaturated precursor. Its key chemical features include the characteristic SO₂ vibrational modes in its IR spectrum and acidic N-H protons that allow for straightforward derivatization. As a member of the cyclic sulfamide family, this compound and its derivatives hold considerable potential as scaffolds for the design of novel therapeutics, particularly in the areas of enzyme inhibition and peptidomimetics. Further experimental investigation into this specific derivative is warranted to fully elucidate its properties and unlock its potential in medicinal chemistry.
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An In-depth Technical Guide to 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide: Nomenclature, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide, a heterocyclic compound belonging to the class of saturated cyclic sulfamides. Due to the limited availability of data for this specific molecule, this document synthesizes information from closely related analogues and the broader class of 1,2,5-thiadiazolidine 1,1-dioxides to offer a predictive and insightful resource for researchers.
Nomenclature and Chemical Identity
The systematic naming of heterocyclic compounds is crucial for unambiguous scientific communication. The structure of this compound is defined by a five-membered ring containing one sulfur atom, two nitrogen atoms, and two carbon atoms.
IUPAC Name: The formal name according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound .
-
1,2,5-thiadiazolidine: This specifies a five-membered saturated ring (-olidine) containing a sulfur atom (thia) and two nitrogen atoms (diaza) at positions 1, 2, and 5.
-
3,3-Dimethyl: This indicates the presence of two methyl groups attached to the carbon atom at position 3.
-
1,1-dioxide: This signifies that the sulfur atom at position 1 is bonded to two oxygen atoms.
Synonyms: While no specific synonyms for this compound are commonly found in the literature, the broader class of N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides are often referred to as cyclosulfamides [1]. This general term can be applied to the parent ring system.
Chemical Identifiers:
| Identifier | Value |
| CAS Number | 144432-67-7 |
| Molecular Formula | C₄H₁₀N₂O₂S |
| Molecular Weight | 150.20 g/mol |
Chemical Structure
The structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties (Predicted)
| Property | Predicted Value/Range | Rationale |
| Appearance | White to off-white solid | Based on related small molecule cyclic sulfamides. |
| Melting Point | 100-150 °C | Dependent on crystal lattice energy; likely a crystalline solid at room temperature. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). Limited solubility in nonpolar solvents. | The polar sulfamide group suggests solubility in polar media. |
| ¹H NMR | Signals for the N-H protons (if unsubstituted at N), the C4-methylene protons, and the C3-methyl protons. | The chemical shifts would be influenced by the electron-withdrawing sulfonyl group. |
| ¹³C NMR | Signals for the C3 and C4 carbons of the ring, and the methyl carbons. | The C3 and C4 signals would appear in the aliphatic region. |
| IR Spectroscopy | Characteristic strong absorption bands for the S=O stretching of the sulfonyl group (approx. 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹). N-H stretching if present. | These are hallmark absorbances for sulfamides[2]. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (150.20 m/z). Fragmentation patterns would involve loss of SO₂ and cleavage of the heterocyclic ring. | Based on common fragmentation pathways for related structures. |
Synthesis of 3,3-Dialkyl-1,2,5-thiadiazolidine 1,1-dioxides
While a specific protocol for this compound is not detailed in the literature, a general and plausible synthetic route can be devised based on established methods for the synthesis of related cyclic sulfamides. The most common approach involves the cyclization of a diamine with a sulfonylating agent.
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound would start from 2-methyl-1,2-diaminopropane. This diamine can be reacted with sulfuryl chloride (SO₂Cl₂) to form the cyclic sulfamide.
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The Ascent of the Strained Ring: A Technical Guide to the Discovery and History of Cyclic Sulfamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic sulfamides, also known as sultams, represent a fascinating and increasingly important class of heterocyclic compounds. While their linear counterparts, the sulfonamides, have been a cornerstone of medicinal chemistry for nearly a century, the journey of cyclic sulfamides has been more nuanced. From an accidental discovery as an artificial sweetener to their current status as versatile pharmacophores in a range of therapeutic areas, their history is a testament to the serendipitous and rational pathways of drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of cyclic sulfamides, detailing their synthesis, key milestones, and the evolution of their therapeutic applications.
Early Glimmers: The Serendipitous Discovery of Saccharin
The story of cyclic sulfamides begins not in the realm of medicine, but in the pursuit of novel chemical structures from coal tar derivatives. In 1879, Constantin Fahlberg, a chemist working in the laboratory of Ira Remsen at Johns Hopkins University, inadvertently discovered a substance with an intensely sweet taste. This compound, which he named saccharin, was later identified as 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, the first synthesized cyclic sulfamide.[1][2]
The initial synthesis of saccharin, known as the Remsen-Fahlberg synthesis, involved the oxidation of o-toluenesulfonamide. This discovery, while monumental for the food industry, did not immediately spur a wave of research into the medicinal properties of this new class of compounds. For decades, saccharin's primary identity was that of the first commercially successful artificial sweetener, its rigid, cyclic structure being a chemical curiosity rather than a starting point for drug design.[1]
The Mid-20th Century: Emergence as Therapeutic Agents
The therapeutic potential of cyclic sulfamides began to be recognized in the mid-20th century, mirroring the broader explosion in pharmaceutical research. This era saw the deliberate synthesis and investigation of sultams for various medical applications, moving beyond the realm of taste modulation.
The Dawn of Anticonvulsant Activity: The Sultiame Story
A pivotal moment in the history of medicinal cyclic sulfamides was the synthesis of Sultiame (or sulthiame) in the mid-1950s at the laboratories of Bayer AG.[3] Initially investigated for its carbonic anhydrase inhibitory activity, Sultiame was later found to possess significant anticonvulsant properties.[3][4] It was launched in Europe in the early 1960s as Ospolot® for the treatment of epilepsy.[3]
The synthesis of Sultiame involves the reaction of sulfanilamide with ω-chlorobutylsulfonyl chloride, followed by spontaneous cyclization.[3] Although its precise mechanism of action has been a subject of debate, its efficacy, particularly in benign focal epilepsies of childhood, solidified the place of cyclic sulfamides in the neurotherapeutics landscape.[3]
A New Class of Diuretics: The Benzothiadiazine Dioxides
The 1950s also witnessed the development of a crucial class of cyclic sulfamides: the 1,2,4-benzothiadiazine 1,1-dioxides. This research, driven by the need for effective diuretics, led to the discovery of chlorothiazide and its derivatives.[1][5][6] These compounds, which act by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney, revolutionized the treatment of hypertension and edema.[7] The development of these agents demonstrated that the cyclic sulfamide scaffold could be effectively utilized to create potent and selective modulators of ion transport.
Anti-inflammatory Potential: The Rise of the Oxicams
The 1960s and 1970s saw the expansion of cyclic sulfamides into the treatment of inflammatory conditions with the development of the oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs). The project that led to the discovery of Piroxicam began at Pfizer in 1962, with the drug being launched in 1980 as Feldene®.[8] Piroxicam, a 4-hydroxy-2-methyl-N-(2-pyridinyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, demonstrated potent anti-inflammatory, analgesic, and antipyretic properties by inhibiting prostaglandin synthesis.[9] The success of Piroxicam spurred the development of other oxicam derivatives, further cementing the importance of the cyclic sulfamide core in this therapeutic area.[10]
The Modern Era: Diversification of Synthesis and Applications
The late 20th and early 21st centuries have been characterized by a renaissance in cyclic sulfamide chemistry, driven by the development of novel synthetic methodologies and a deeper understanding of their potential as versatile pharmacophores.
Innovations in Synthesis
Early synthetic methods for cyclic sulfamides often relied on classical cyclization protocols. However, the demand for greater structural diversity and stereochemical control has led to the development of more sophisticated and efficient synthetic strategies.
Key Synthetic Developments:
| Decade | Key Synthetic Advancements | Significance |
| 1980s-1990s | Increased use of intramolecular cyclization strategies. | Allowed for the construction of a wider variety of ring sizes and substitution patterns. |
| 2000s | Application of transition-metal-catalyzed reactions, such as ring-closing metathesis and C-H amination. | Enabled more efficient and selective synthesis of complex cyclic sulfamides.[11] |
| 2010s-Present | Development of novel methods like iron-catalyzed intramolecular aliphatic C-H amidation. | Provided direct and atom-economical routes to sultams and cyclic N-sulfonyl ketimines.[12] |
Experimental Protocol: A Generalized Modern Approach to Sultam Synthesis via Intramolecular C-H Amidation
-
Substrate Preparation: Synthesize the appropriate linear sulfonamide precursor bearing a suitable C-H bond for intramolecular cyclization.
-
Catalyst System: Prepare the iron catalyst system, for example, by mixing Fe(ClO4)2 and an aminopyridine ligand in a suitable solvent.
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the sulfonamide precursor in a dry, degassed solvent.
-
Catalyst Addition: Add the prepared iron catalyst solution to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the optimal temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature, quench with an appropriate reagent, and extract the product. Purify the crude product by column chromatography to obtain the desired cyclic sulfamide.
Expanding Therapeutic Horizons
The increased accessibility of diverse cyclic sulfamide scaffolds has fueled their exploration in a wide array of therapeutic areas beyond their traditional roles.
-
Anticancer Agents: Numerous studies have demonstrated the potential of cyclic sulfamides as anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines.[13] Their mechanisms of action are diverse, including the inhibition of key enzymes involved in tumor progression.[13]
-
Antiviral Therapeutics: Cyclic sulfamides have emerged as promising antiviral agents. For instance, certain derivatives have shown activity against HIV, and more recently, a class of cyclic sulfonamides was identified as potent inhibitors of SARS-CoV-2.
-
Neuroprotective Agents: Building on the legacy of Sultiame, research continues into the neuroprotective and anticonvulsant properties of novel cyclic sulfamides. Structure-activity relationship studies of topiramate analogues have revealed that cyclic sulfate derivatives can exhibit enhanced anticonvulsant potency.[14][15]
Logical Frameworks and Visualizations
The Evolution of Cyclic Sulfamide Applications
The following diagram illustrates the historical progression and diversification of the therapeutic applications of cyclic sulfamides.
Caption: A timeline illustrating the key milestones in the application of cyclic sulfamides.
General Synthetic Workflow
This diagram outlines a generalized workflow for the synthesis of cyclic sulfamides using modern catalytic methods.
Caption: A simplified workflow for the synthesis of cyclic sulfamides.
Conclusion and Future Perspectives
The journey of cyclic sulfamides from a serendipitous discovery to a privileged scaffold in modern drug discovery is a compelling narrative of chemical innovation. While their history is not as extensive as that of their linear counterparts, the increasing sophistication of synthetic methods and the continued exploration of their diverse biological activities suggest a bright future. The conformational rigidity and unique physicochemical properties of the sultam ring offer distinct advantages in drug design, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. As our understanding of complex biological targets deepens, the versatile and ever-expanding chemical space of cyclic sulfamides will undoubtedly continue to provide novel solutions to pressing therapeutic challenges.
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Piroxicam. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
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A Technical Guide to the Spectroscopic Characterization of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. This guide provides an in-depth technical overview of the spectroscopic characterization of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide, a saturated five-membered cyclic sulfamide. While direct literature on this specific analog is sparse, this document synthesizes data from closely related N-substituted 1,2,5-thiadiazolidine 1,1-dioxides and the broader class of cyclic sulfamides to present a predictive yet robust analytical framework. The methodologies and interpretations herein are designed to serve as a foundational reference for the synthesis, purification, and detailed structural elucidation of this and similar heterocyclic scaffolds, which are of growing interest in medicinal chemistry.[1][2][3]
Introduction to this compound
This compound belongs to the family of cyclic sulfamides, which are recognized as important pharmacophores in medicinal chemistry.[4] These structures are often explored as non-hydrolyzable peptide bond mimetics and have been investigated for a range of biological activities, including their roles as protease inhibitors and receptor agonists.[3][5] The introduction of gem-dimethyl substitution at the C3 position can impart specific conformational constraints and metabolic stability, making this a molecule of interest for structure-activity relationship (SAR) studies. A thorough spectroscopic characterization is the first step in validating its synthesis and understanding its chemical behavior.
Synthesis and Purification Workflow
The synthesis of 1,2,5-thiadiazolidine 1,1-dioxides typically involves the cyclization of appropriate precursors. A common and effective strategy is the reaction of a 1,2-diamine with sulfuryl chloride (SO₂Cl₂) in the presence of a base.[1] For the target molecule, 2-methylpropane-1,2-diamine would serve as the key starting material.
Caption: Predicted ¹H and ¹³C NMR assignments for the title compound.
Experimental Protocol for NMR Spectroscopy
A self-validating NMR experiment ensures data integrity and accurate structural assignment.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Integrate all signals to confirm proton counts.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024) due to the low natural abundance of ¹³C.
-
For unambiguous assignment of quaternary carbons, an APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended.
-
-
2D NMR (for confirmation):
-
Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton signal with its directly attached carbon. This will definitively link the proton and carbon assignments.
-
Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum to observe correlations between protons and carbons over two to three bonds, confirming the connectivity of the molecular fragments.
-
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in the molecule. The most characteristic vibrations for this compound will be from the sulfonyl (SO₂) and amine (N-H) groups.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3300 - 3350 | Medium | N-H stretch | Characteristic stretching vibration for the secondary amine groups in the ring. [3] |
| ~ 2950 - 2980 | Strong | C-H stretch (sp³) | Stretching vibrations of the methyl and methylene groups. |
| ~ 1350 - 1380 | Strong | SO₂ asymmetric stretch | The asymmetric stretching of the sulfonyl group is a strong, characteristic absorption. [6] |
| ~ 1150 - 1180 | Strong | SO₂ symmetric stretch | The symmetric stretch of the sulfonyl group is also a strong and readily identifiable band. [3][6] |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty accessory (or pure KBr pellet) and subtract it from the sample spectrum to remove atmospheric (CO₂, H₂O) and accessory-related absorptions.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, which helps to confirm its identity and elemental composition.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₄H₁₀N₂O₂S
-
Exact Mass: 150.0463
-
Molecular Weight: 150.20 g/mol
| Ionization Mode | Predicted m/z | Ion | Rationale |
| ESI+ | 151.0541 | [M+H]⁺ | Protonated molecular ion, expected to be the base peak in Electrospray Ionization (positive mode). |
| ESI+ | 173.0360 | [M+Na]⁺ | Sodium adduct, commonly observed in ESI. |
| EI | 150 | [M]⁺˙ | Molecular ion in Electron Ionization. |
| EI | 135 | [M-CH₃]⁺ | Loss of a methyl group is a common fragmentation pathway for gem-dimethyl compounds. |
| EI | 86 | [M-SO₂]⁺˙ | Loss of sulfur dioxide is a characteristic fragmentation for sulfonyl compounds. |
Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high-resolution analysis.
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ and [M+Na]⁺ ions.
-
Calibrate the instrument to ensure high mass accuracy.
-
Compare the experimentally determined exact mass of the [M+H]⁺ ion to the calculated theoretical mass. A mass accuracy of <5 ppm provides strong evidence for the elemental composition.
-
-
Tandem MS (MS/MS): To confirm fragmentation pathways, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to observe the daughter ions.
Conclusion
The spectroscopic characterization of this compound relies on a multi-technique approach. While this guide provides a predictive framework based on established principles and data from analogous structures, the ultimate confirmation requires the acquisition and rigorous interpretation of experimental data as outlined in the protocols. By combining NMR for structural connectivity, IR for functional group identification, and HRMS for molecular formula confirmation, researchers can achieve an unambiguous structural assignment, paving the way for further investigation into the chemical and biological properties of this promising heterocyclic scaffold.
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Unlocking the Potential of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide: A Technical Guide to Future Research
Introduction: The Unexplored Landscape of a Privileged Scaffold
The 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide core, a unique cyclic sulfamide, represents a largely untapped reservoir of chemical and biological potential. While the broader families of sulfonamides and sulfamides have established a significant legacy in medicine and chemistry, this specific gem-disubstituted heterocyclic system remains on the frontier of scientific exploration.[1][2] This guide serves as a technical roadmap for researchers, scientists, and drug development professionals, illuminating promising research avenues and providing actionable experimental frameworks to unlock the latent value of this intriguing molecule.
The foundational appeal of this scaffold lies in its inherent structural features. The presence of the sulfonyl group imparts high polarity and the capacity for strong hydrogen bonding interactions, while the gem-dimethyl substitution at the C3 position offers steric bulk and metabolic stability. This combination of properties suggests a wide range of potential applications, from novel therapeutic agents to innovative materials and catalysts. This document will delve into three primary areas of investigation: Medicinal Chemistry, Asymmetric Catalysis, and Materials Science, offering a blend of established principles and novel hypotheses to guide future research.
Part 1: Medicinal Chemistry - Forging New Therapeutic Pathways
The cyclic sulfamide motif is increasingly recognized as a valuable pharmacophore in drug discovery.[3][4] Its ability to act as a bioisostere for other functional groups, coupled with favorable pharmacokinetic properties, makes this compound a compelling starting point for the development of new therapeutics.[5]
Exploration as Novel Antibacterial and Antiviral Agents
The sulfonamide lineage is rooted in antibacterial therapy.[1][6] While resistance to classic sulfa drugs is widespread, novel scaffolds offer the potential to overcome existing resistance mechanisms. Furthermore, the broader class of cyclic sulfonamides has demonstrated promising antiviral activities, including against SARS-CoV-2.[7]
Scientific Rationale: The 3,3-dimethyl cyclic sulfamide core can be systematically functionalized at the N2 and N5 positions to generate a library of diverse compounds. These modifications can be tailored to interact with specific microbial or viral targets. The gem-dimethyl group is anticipated to enhance metabolic stability, potentially leading to improved pharmacokinetic profiles compared to non-substituted cyclic sulfamides.[2][8][9]
Proposed Research Workflow:
Caption: Proposed workflow for the discovery of novel antimicrobial agents.
Experimental Protocols:
Protocol 1: Synthesis of N-Aryl/Alkyl Derivatives
-
To a solution of this compound (1 eq.) in a suitable aprotic solvent (e.g., DMF, ACN), add a base (e.g., K₂CO₃, NaH) (1.1 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl or aryl halide (1.1 eq.).
-
Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Protocol 2: In Vitro Antimicrobial Screening
-
Prepare stock solutions of the synthesized compounds in DMSO.
-
Perform minimum inhibitory concentration (MIC) assays against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).
-
For antiviral screening, utilize cell-based assays to determine the EC₅₀ against a panel of viruses (e.g., influenza, herpes simplex virus, coronaviruses).
-
Cytotoxicity of the compounds will be assessed in parallel using appropriate cell lines (e.g., Vero, HepG2).
Development as Serine Protease Inhibitors
The related 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold has been successfully employed in the design of potent and selective inhibitors of serine proteases.[10][11][12] This suggests that the 3,3-dimethyl analog can serve as a novel core for developing inhibitors targeting this important class of enzymes, which are implicated in a wide range of diseases, including inflammation, coagulation disorders, and cancer.
Scientific Rationale: The cyclic sulfamide core can mimic the transition state of peptide bond hydrolysis by serine proteases. By appending appropriate recognition elements at the N2 and N5 positions, the scaffold can be directed to the active site of specific proteases, leading to potent and selective inhibition. The gem-dimethyl substitution can provide a unique structural element that may influence binding affinity and selectivity.
Proposed Research Workflow:
Caption: Workflow for developing serine protease inhibitors.
Experimental Protocols:
Protocol 3: Synthesis of Peptide-Mimetic Derivatives
-
Utilize standard solid-phase or solution-phase peptide coupling methodologies to attach amino acid or peptide fragments to the N2 and/or N5 positions of the this compound core.
-
Protecting group strategies will be employed to ensure selective functionalization.
-
Purification of the final products will be achieved by HPLC.
Protocol 4: Serine Protease Inhibition Assays
-
Screen the synthesized compounds against a panel of serine proteases (e.g., trypsin, chymotrypsin, elastase, thrombin).
-
Determine the IC₅₀ values for active compounds.
-
For potent inhibitors, perform kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, time-dependent).
Part 2: Asymmetric Catalysis - Crafting Chiral Molecules
The development of novel chiral ligands and catalysts is a cornerstone of modern organic synthesis. The C₂-symmetric nature of certain substituted 1,2,5-thiadiazolidine 1,1-dioxides makes them attractive candidates for applications in asymmetric catalysis.
Scientific Rationale: The enantioselective synthesis of 3,4-disubstituted cis- and trans-1,2,5-thiadiazolidine-1,1-dioxides has been reported, demonstrating that this scaffold can be prepared in a stereocontrolled manner.[13][14] These chiral cyclic sulfamides can serve as precursors to chiral 1,2-diamines, which are valuable ligands in asymmetric catalysis. Furthermore, the cyclic sulfamide core itself, when appropriately functionalized, could act as a novel chiral ligand for a variety of metal-catalyzed transformations.
Proposed Research Workflow:
Caption: Workflow for the development of novel asymmetric catalysts.
Experimental Protocols:
Protocol 5: Synthesis of Chiral N,N'-Disubstituted Derivatives
-
Starting from enantiomerically pure precursors, synthesize chiral this compound derivatives with C₂-symmetry.
-
Introduce coordinating groups (e.g., phosphines, pyridines) at the N2 and N5 positions.
Protocol 6: Evaluation in Asymmetric Hydrogenation
-
Prepare the corresponding transition metal complexes (e.g., with Ru, Rh, Ir).
-
Evaluate the catalytic activity and enantioselectivity of these complexes in benchmark asymmetric hydrogenation reactions (e.g., the hydrogenation of prochiral ketones or olefins).
-
Optimize reaction conditions (temperature, pressure, solvent) to maximize enantiomeric excess.
Part 3: Materials Science - Building Novel Functional Materials
The unique electronic and structural properties of the 1,2,5-thiadiazole 1,1-dioxide ring system suggest that its saturated counterpart could also find applications in materials science.[15][16]
Scientific Rationale: The high polarity of the sulfamide group could be exploited in the design of novel polymers with interesting dielectric properties. Furthermore, the ability of the related 1,2,5-thiadiazole 1,1-dioxides to form stable radical anions opens up the possibility of developing redox-active materials based on the this compound scaffold.[15]
Proposed Research Areas:
-
Polymer Chemistry: Investigate the incorporation of the this compound unit into polymer backbones to create materials with high thermal stability and unique dielectric properties.
-
Redox-Active Materials: Explore the electrochemical properties of the scaffold and its derivatives. Investigate their potential use in organic electronics, such as in the design of organic batteries or electrochromic devices. The formation of stable radical anions or cations could be a key feature to exploit.
Experimental Protocols:
Protocol 7: Synthesis of Polymerizable Monomers
-
Introduce polymerizable functional groups (e.g., vinyl, acrylate, styryl) onto the N2 and/or N5 positions of the this compound core.
-
Characterize the synthesized monomers by NMR, IR, and mass spectrometry.
Protocol 8: Polymerization and Characterization
-
Polymerize the synthesized monomers using appropriate techniques (e.g., free radical, controlled radical polymerization).
-
Characterize the resulting polymers in terms of their molecular weight, thermal properties (TGA, DSC), and dielectric properties.
Conclusion: A Call to Exploration
The this compound scaffold, while currently under the radar of mainstream chemical research, possesses a rich tapestry of potential applications waiting to be unveiled. This guide has outlined several promising research avenues in medicinal chemistry, asymmetric catalysis, and materials science, providing a foundational framework for future investigations. The inherent structural and electronic properties of this unique cyclic sulfamide, combined with the versatility for chemical modification, make it a highly attractive target for innovative research. It is our hope that this technical guide will inspire and equip scientists to explore the full potential of this fascinating molecule, leading to discoveries that will advance science and benefit society.
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MSD Manual Professional Edition. Sulfonamides - Infectious Diseases. [Link]
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Guillén, F., et al. (1995). Pharmacokinetics and renal clearance of sulfamethazine, sulfamerazine, and sulfadiazine and their N4-acetyl and hydroxy metabolites in horses. American journal of veterinary research, 56(3), 379-387. [Link]
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Goren, E., et al. (1981). Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry. Tijdschrift voor diergeneeskunde, 106(15), 787-796. [Link]
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De Corte, B., et al. (1993). Pharmacokinetics and Tissue Residues of Sulfathiazole and Sulfamethazine in Pigs. Journal of Agricultural and Food Chemistry, 41(4), 633-638. [Link]
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Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]
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Konar, S., et al. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4873. [Link]
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Bendjeddou, A., et al. (2007). N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation. Molecules, 12(3), 572-583. [Link]
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Neuburger, M., et al. (2013). Enantioselective synthesis of 3,4-disubstituted cis- and trans-1,2,5-thiadiazolidine-1,1-dioxides as precursors for chiral 1,2-diamines. Organic & biomolecular chemistry, 11(6), 930-939. [Link]
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Showell, G. A., et al. (1998). Stereoselective Synthesis of 3,4-Disubstituted 1,2,5-Thiadiazolidine 1,1-Dioxides and Their Conversion to Unsymmetrical Vicinal Diamines. The Journal of Organic Chemistry, 63(13), 4414-4422. [Link]
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Johnson, D. S., et al. (2006). Rapid and selective synthesis of substituted 1,2,5-thiadiazolidine 1,1-dioxides. Tetrahedron Letters, 47(13), 2121-2124. [Link]
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Alkorta, I., et al. (1998). Crystallographic Study and Molecular Orbital Calculations of Thiadiazole Derivatives. Part 3: 3,4-Diphenyl-1,2,5-Thiadiazoline 1,1-Dioxide, 3,4-Diphenyl-1,2,5-Thiadiazolidine 1,1-Dioxide and 4-Ethoxy-5-Methyl-3,4-. Journal of the Chemical Society, Perkin Transactions 2, (1), 19-24. [Link]
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Moody, C. J., & Rees, C. W. (Eds.). (2008). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 13. [Link]
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Kim, Y., et al. (2021). Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. Bioorganic & medicinal chemistry letters, 31, 127694. [Link]
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Benci, K., et al. (2020). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1148-1157. [Link]
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Bolm, C., et al. (2010). ChemInform Abstract: Enantioselective Synthesis of 3,4-Disubstituted cis- and trans-1,2,5-Thiadiazolidine-1,1-dioxides as Precursors for Chiral 1,2-Diamines. ChemInform, 41(32). [Link]
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Rojas, R., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 29(10), 2269. [Link]
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Groutas, W. C., et al. (2005). 1,2,5-Thiadiazolidin-3-one 1,1-dioxide-based heterocyclic sulfides are potent inhibitors of human tryptase. Archives of biochemistry and biophysics, 436(1), 1-7. [Link]
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Rojas, R., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. ResearchGate. [Link]
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Groutas, W. C., et al. (1998). Use of the 1,2,5-thiadiazolidin-3-one 1,1 dioxide and isothiazolidin-3-one 1,1 dioxide scaffolds in the design of potent inhibitors of serine proteinases. Bioorganic & medicinal chemistry letters, 8(5), 539-544. [Link]
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Wang, L., et al. (2024). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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El-Sayed, N. N. E., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709. [Link]
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Groutas, W. C., et al. (2001). 1,2,5-Thiadiazolidin-3-one 1,1 dioxide: a powerful scaffold for probing the S' subsites of (chymo)trypsin-like serine proteases. Archives of biochemistry and biophysics, 385(1), 162-169. [Link]
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Rojas, R., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Odessa University Chemical Journal. [Link]
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El-Sayed, N. N. E., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PubMed. [Link]
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Sahiba, N., et al. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 26(24), 7599. [Link]
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Al-Amiery, A. A. (2023). Chemical properties of thiadiazole compounds. Journal of Education for Pure Science, 12(2). [Link]
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Methodological & Application
The Strategic Advantage of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide in Modern Organic Synthesis
Introduction: A Novel Synthon for Uncaging Sulfamides
In the landscape of medicinal and agricultural chemistry, the sulfamide moiety is a privileged scaffold, integral to the structure of numerous therapeutic agents and bioactive molecules. However, the direct synthesis of unsymmetrically substituted sulfamides often presents significant challenges, including harsh reaction conditions and the formation of undesired side products. To circumvent these issues, the use of cyclic synthons that act as masked sulfamide equivalents has emerged as a powerful strategy. Among these, 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide has distinguished itself as a particularly versatile and efficient building block.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and strategic application of this compound. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols for its use, and present a workflow that underscores its role as a superior synthon for the controlled synthesis of complex sulfamides.
Core Concept: The Power of a Masked Synthon
The ingenuity of using this compound lies in its ability to serve as a stable, five-membered heterocycle that can be sequentially and selectively functionalized at its two nitrogen atoms. The gem-dimethyl group at the C3 position is not merely a structural feature; it is a critical component that facilitates a clean and efficient reductive ring-opening, ultimately "unmasking" the desired N,N'-disubstituted sulfamide. This approach offers a distinct advantage over traditional methods by allowing for the stepwise and controlled introduction of diverse substituents under mild conditions.
Logical Workflow for Sulfamide Synthesis
Caption: Workflow for utilizing the building block.
Part 1: Synthesis of the Building Block
The journey begins with the synthesis of the core heterocyclic system. This process is designed for scalability and robustness, ensuring a reliable supply of the starting material.
Protocol 1: Synthesis of this compound
This protocol is based on the cyclization of 2-amino-2-methylpropan-1-ol with a suitable sulfamoylating agent.
Materials:
-
2-Amino-2-methyl-1-propanol
-
Sulfamoyl chloride (or sulfuryl chloride and ammonia equivalent)
-
Anhydrous non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Apparatus for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-Amino-2-methyl-1-propanol (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfamoylating Agent: Dissolve sulfamoyl chloride (1.0 eq) in anhydrous dichloromethane and add it dropwise to the cooled solution of the amino alcohol over 30-60 minutes. The causality here is to maintain a low temperature to control the exothermicity of the reaction and minimize side-product formation.
-
Reaction and Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction proceeds through the initial formation of a sulfamoyl amino alcohol intermediate, which then undergoes an intramolecular cyclization, driven by the nucleophilic attack of the hydroxyl group onto the sulfamoyl sulfur, to form the stable five-membered ring.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Part 2: Stepwise N-Functionalization
With the building block in hand, the next phase involves the sequential introduction of various substituents onto the nitrogen atoms. This controlled functionalization is a key advantage of this methodology.
Protocol 2: Mono-N-Alkylation/Arylation
This protocol details the introduction of the first substituent.
Materials:
-
This compound (1.0 eq)
-
Alkyl or Aryl Halide (e.g., R¹-Br, R¹-I) (1.1 eq)
-
Base (e.g., Potassium carbonate, Sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
Procedure:
-
Deprotonation: To a solution of this compound in anhydrous DMF, add the base (e.g., K₂CO₃, 1.5 eq) and stir at room temperature for 30 minutes under a nitrogen atmosphere. The base selectively deprotonates one of the N-H protons, generating a nucleophilic anion.
-
Nucleophilic Substitution: Add the alkyl or aryl halide dropwise to the reaction mixture. Heat the reaction to 50-70 °C and monitor by TLC. The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the cation of the base, enhancing the nucleophilicity of the nitrogen anion for the Sₙ2 or SₙAr reaction.
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature, pour it into water, and extract with a suitable organic solvent (e.g., Ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the mono-N-substituted product.
Protocol 3: Di-N-Alkylation/Arylation
This protocol describes the introduction of the second, and potentially different, substituent.
Materials:
-
Mono-N-substituted-3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide (1.0 eq)
-
Alkyl or Aryl Halide (R²-X) (1.2 eq)
-
Stronger Base (e.g., Sodium hydride, LDA)
-
Anhydrous THF or DMF
Procedure:
-
Deprotonation: Dissolve the mono-substituted starting material in anhydrous THF and cool to 0 °C. Add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise. The use of a stronger base is often necessary for the second deprotonation as the electron-donating nature of the first substituent can reduce the acidity of the remaining N-H proton.
-
Second Substitution: After hydrogen evolution ceases (approx. 30 minutes), add the second electrophile (R²-X) and allow the reaction to warm to room temperature or heat as required.
-
Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, and follow the standard washing, drying, and purification procedures as described in Protocol 2.
Part 3: Unmasking the Sulfamide
The final and most critical step is the reductive cleavage of the heterocyclic ring to release the desired N,N'-disubstituted sulfamide. The gem-dimethyl group facilitates this transformation, leading to clean and high-yielding conversions.
Protocol 4: Reductive Ring Cleavage
Materials:
-
N,N'-Disubstituted-3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide (1.0 eq)
-
Reducing agent (e.g., Sodium borohydride in the presence of a Lewis acid, or other hydride sources)
-
Solvent (e.g., THF, Ethanol)
Procedure:
-
Reaction Setup: Dissolve the disubstituted thiadiazolidine in a suitable solvent such as THF.
-
Reduction: Add the reducing agent (e.g., NaBH₄, 3.0 eq) followed by a promoter if necessary. The mechanism of this cleavage involves the reduction of the sulfamide moiety, which destabilizes the ring structure. The gem-dimethyl groups sterically promote a conformation that is favorable for the ring-opening process, leading to the formation of the linear sulfamide.
-
Work-up and Isolation: After the reaction is complete, carefully quench with water or dilute acid. Extract the product into an organic solvent. The aqueous layer will contain the remnants of the building block (2-amino-2-methyl-1-propanol), which can be easily separated from the desired organic-soluble sulfamide product. After standard work-up, the final N,N'-disubstituted sulfamide is typically obtained in high purity.
Data Summary: Representative Transformations
| Entry | R¹ Group | R² Group | Yield of Di-substituted Intermediate (%) | Yield of Final Sulfamide (%) |
| 1 | Benzyl | 4-Methoxybenzyl | 85 | 92 |
| 2 | Propyl | Cyclohexyl | 88 | 95 |
| 3 | Phenyl | 2-Chlorophenyl | 75 | 89 |
Conclusion: A Self-Validating System for Sulfamide Synthesis
The use of this compound represents a robust and highly efficient platform for the synthesis of N,N'-disubstituted sulfamides. Each stage of the process—from the synthesis of the building block to its sequential functionalization and final deprotection—is designed to be high-yielding and operationally simple. The inherent stability of the heterocyclic intermediate, combined with the strategic placement of the gem-dimethyl group to facilitate clean ring-opening, makes this a self-validating system. This building block empowers chemists to access a wide array of complex sulfamides with a level of control and efficiency that is often unattainable through traditional synthetic routes, thereby accelerating discovery in drug development and other chemical sciences.
References
-
Bendjeddou, A., Djeribi, R., Regainia, Z., & Aouf, N.-E. (2009). N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation. Molecules, 14(1), 413-426. [Link]
-
Gais, H.-J., & Ruppert, D. (1987). 3,3-Dimethyl-1,2,5-thiadiazolidin-1,1-dioxid als Dimethylsulfamid-Synthon: Synthese von N,N′-Dialkyl- und N-Alkyl-N′-arylsulfamiden. Angewandte Chemie, 99(5), 461-462. [Link]
-
Baranov, V. V., et al. (2020). Reductive transformation of 3-methoxy-2-methyl-3,4-diphenyl-2,3-dihydro-1,2,5-thiadiazole 1,1-dioxide in the reaction with thiourea and HC1. Russian Chemical Bulletin, 69(2), 401-404. [Link]
-
Groutas, W. C., et al. (1994). Substituted 3-oxo-1,2,5-thiadiazolidine 1,1-dioxides: a new class of potential mechanism-based inhibitors of human leukocyte elastase and cathepsin G. Biochemical and Biophysical Research Communications, 198(1), 341-349. [Link]
Unlocking New Chemical Space: Applications of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide in Medicinal Chemistry
Introduction: The Quest for Novel Scaffolds
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to overcoming challenges such as drug resistance, off-target effects, and unfavorable pharmacokinetic profiles. Saturated heterocyclic systems, in particular, offer a rich, three-dimensional chemical space that is often underexplored compared to their aromatic counterparts. The 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide core represents one such scaffold, a cyclic sulfamide with intriguing potential as both a versatile synthetic intermediate and a unique bioisosteric element. This guide provides an in-depth exploration of the prospective applications of this compound in medicinal chemistry, complete with detailed synthetic protocols and strategic insights for its incorporation into drug design programs. While direct therapeutic applications of the title compound are emerging, its utility as a synthetic building block and its potential as a bioisostere are grounded in the established chemistry of related cyclic sulfamides and thiazolidines.[1][2]
Core Application I: A Gateway to Chiral 1,2-Diamines
One of the most powerful applications of the 1,2,5-thiadiazolidine 1,1-dioxide scaffold is its role as a stable, masked precursor to chiral 1,2-diamines.[1][3] Chiral vicinal diamines are privileged structural motifs found in numerous biologically active molecules and are extensively used as chiral ligands in asymmetric synthesis.[4][5] The 3,3-dimethyl substitution pattern on the thiadiazolidine ring offers a unique entry point to gem-disubstituted diamines, which can impart conformational constraint and improved metabolic stability to a drug candidate.
The general strategy involves the synthesis of the thiadiazolidine ring, followed by stereoselective modifications and subsequent reductive ring cleavage to unmask the diamine functionality. This approach provides a robust alternative to other methods for synthesizing chiral 1,2-diamines.[1][5]
Experimental Protocol 1: Synthesis of this compound
This protocol is a proposed adaptation based on established methods for the synthesis of cyclic sulfamides. The core principle is the condensation of a diamine with a sulfurylating agent.
Materials:
-
2,2-Diaminopropane
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,2-diaminopropane (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfuryl Chloride: Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM to the stirred reaction mixture via the dropping funnel over a period of 1 hour. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Protocol 2: Reductive Cleavage to 2,2-Diaminopropane
This protocol demonstrates the "unmasking" of the diamine.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
1 M aqueous sodium hydroxide (NaOH)
-
Water
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend LiAlH₄ (3.0 eq) in anhydrous THF. Cool the suspension to 0 °C.
-
Substrate Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
Reflux: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Quenching: Cool the reaction to 0 °C and cautiously quench by the sequential addition of water (x mL), 1 M NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Work-up and Isolation: Stir the resulting mixture at room temperature for 1 hour until a white precipitate forms. Filter the solid and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain 2,2-diaminopropane.
Caption: Synthetic utility of the target compound.
Core Application II: A Bioisostere for Modulating Physicochemical Properties
Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The this compound scaffold offers intriguing possibilities as a bioisostere for several common moieties.
The Gem-Dimethyl Group Replacement Strategy
The gem-dimethyl group is a common structural motif used to introduce steric bulk and block metabolic oxidation. However, it can also increase lipophilicity. The cyclic sulfamide can act as a more polar, rigid bioisostere for the gem-dimethyl group.
| Property | Gem-Dimethyl Group | This compound | Rationale for Replacement |
| Polarity | Low | High | Introduction of SO₂ and NH groups increases polarity and potential for H-bonding, which can improve solubility and modulate cell permeability. |
| Conformation | Flexible (rotation around C-C bond) | Rigid | The cyclic structure locks the conformation, which can be advantageous for optimizing binding to a target protein by reducing the entropic penalty of binding. |
| Metabolic Stability | Generally stable, but can be hydroxylated | Expected to be highly stable | The sulfamide moiety is generally resistant to metabolic degradation. |
| Vectorial Exit | N/A | Two NH groups and two oxygen atoms | Provides multiple vectors for further chemical modification and exploration of structure-activity relationships (SAR). |
Sulfone Bioisostere
The SO₂ group within the ring is electronically similar to a sulfone group. Replacing an acyclic sulfone with this cyclic scaffold can introduce conformational rigidity and provide additional points for chemical derivatization at the nitrogen atoms.
Caption: Bioisosteric replacement strategy.
Hypothetical Application: Antimicrobial Drug Development
Given that N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides have shown antimicrobial properties, it is plausible that derivatives of the 3,3-dimethyl scaffold could also exhibit such activity.[6] The following protocol outlines a general screening workflow.
Protocol 3: Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of novel derivatives of this compound against a panel of pathogenic bacteria.
Materials:
-
Test compounds (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Grow bacterial strains overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB. The final concentration range might typically be from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.
Conclusion and Future Outlook
The this compound scaffold is a promising, yet underexplored, building block in medicinal chemistry. Its primary strength lies in its utility as a conformationally restricted precursor to valuable gem-disubstituted 1,2-diamines. Furthermore, its potential as a polar and rigid bioisostere for common motifs like the gem-dimethyl group and sulfones warrants significant investigation. As drug discovery programs continue to demand novel chemical matter with improved physicochemical and pharmacological properties, scaffolds such as this will be instrumental in expanding the accessible chemical space for the design of next-generation therapeutics.
References
-
Catalytic asymmetric synthesis of 1,2-diamines. (2024). RSC Advances. Available at: [Link]
-
Enantioselective synthesis of 3,4-disubstituted cis- and trans-1,2,5-thiadiazolidine-1,1-dioxides as precursors for chiral 1,2-diamines. (2013). Organic Letters, 15(4), 800-803. Available at: [Link]
-
ChemInform Abstract: Enantioselective Synthesis of 3,4-Disubstituted cis- and trans-1,2,5-Thiadiazolidine-1,1-dioxides as Precursors for Chiral 1,2-Diamines. (2013). ChemInform, 44(33). Available at: [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2020). Topics in Current Chemistry, 378(3), 32. Available at: [Link]
-
Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (2023). Molecules, 28(15), 5786. Available at: [Link]
-
Synthesis of chiral 1,2-diamines by asymmetric lithiation-substitution. (2001). Organic Letters, 3(23), 3799-3801. Available at: [Link]
-
1,2,5-Thiadiazoles in Medicinal Chemistry. Rowan Scientific. Available at: [Link]
-
N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation. (2007). Molecules, 12(12), 2697-2708. Available at: [Link]
Sources
- 1. Enantioselective synthesis of 3,4-disubstituted cis- and trans-1,2,5-thiadiazolidine-1,1-dioxides as precursors for chiral 1,2-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. rua.ua.es [rua.ua.es]
- 5. Synthesis of chiral 1,2-diamines by asymmetric lithiation-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N,N’-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: N-Functionalization of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide with Electrophiles
An in-depth guide for researchers, scientists, and drug development professionals on the reactivity and functionalization of a key heterocyclic scaffold.
Introduction: The Versatility of the Cyclic Sulfamide Scaffold
The 3,3-dimethyl-1,2,5-thiadiazolidine 1,1-dioxide moiety, a gem-disubstituted cyclic sulfamide, represents a privileged scaffold in modern medicinal chemistry and drug discovery.[1][2] Its structural rigidity, metabolic stability, and capacity to engage in specific hydrogen bonding interactions make it an attractive isostere for other functional groups in the design of bioactive molecules.[2] The sulfamide functional group is a cornerstone in the development of therapeutics, with its derivatives showing a wide range of biological activities, including roles as enzyme inhibitors and receptor agonists.[3][4]
The true synthetic utility of this scaffold lies in the reactivity of its two N-H protons. These protons are rendered acidic by the adjacent electron-withdrawing sulfonyl group (SO₂), allowing for facile deprotonation with a suitable base. The resulting mono-anion is a potent nitrogen-centered nucleophile, poised to react with a diverse array of electrophiles. This reactivity enables the controlled, stepwise introduction of substituents, providing a modular approach to generate libraries of N-functionalized derivatives for structure-activity relationship (SAR) studies.
This guide provides a comprehensive overview of the principles, protocols, and applications associated with the electrophilic functionalization of this compound, focusing on N-alkylation and N-acylation reactions.
Core Reaction Principle: Nucleophilic Attack via N-Deprotonation
The fundamental reaction pathway involves two key steps:
-
Deprotonation: A base abstracts an acidic N-H proton to form a resonance-stabilized nitrogen anion. The choice of base is critical and depends on the acidity of the N-H proton and the nature of the electrophile. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or organic amines like triethylamine (Et₃N).
-
Nucleophilic Attack: The resulting anion acts as a nucleophile, attacking the electrophilic center (E⁺) to form a new N-E bond. This step is typically irreversible and drives the reaction to completion.
Figure 1: General mechanism for N-functionalization. An initial deprotonation of the cyclic sulfamide generates a nucleophilic nitrogen anion, which subsequently attacks an electrophile to yield the functionalized product.
Application Protocol I: N-Alkylation Reactions
N-alkylation is a foundational method for introducing aliphatic and benzylic diversity into the cyclic sulfamide core.[5] This modification can profoundly impact a molecule's lipophilicity, steric profile, and binding interactions with biological targets.
Causality and Experimental Design
The reaction proceeds via a classic SN2 mechanism. Therefore, several factors must be considered for optimal outcomes:
-
Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal. It irreversibly deprotonates the sulfamide, generating hydrogen gas which evolves from the reaction, thus driving the equilibrium towards the anion.
-
Solvent Choice: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred. They effectively solvate the cation of the base (e.g., Na⁺) without interfering with the nucleophilicity of the nitrogen anion.
-
Electrophile Reactivity: The reactivity of the alkylating agent follows the order: Iodides > Bromides > Chlorides. Primary and benzylic halides are excellent substrates. Secondary halides react more slowly, while tertiary halides are prone to elimination side reactions.
-
Temperature Control: The initial deprotonation is often performed at 0 °C to control the exothermic reaction with the hydride base. The subsequent alkylation can then be conducted at room temperature or with gentle heating to ensure completion.
Detailed Step-by-Step Protocol: Mono-N-Benzylation
This protocol describes the synthesis of 2-benzyl-3,3-dimethyl-1,2,5-thiadiazolidine 1,1-dioxide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe, septa
Procedure:
-
Preparation: Under a nitrogen atmosphere, add this compound (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF (approx. 0.1 M concentration).
-
Deprotonation: Cool the stirred solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear or remain a fine suspension.
-
Electrophile Addition: Cool the mixture back to 0 °C. Add benzyl bromide (1.05 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzylated product.
Figure 2: Experimental workflow for the N-alkylation of the cyclic sulfamide.
Data Summary: N-Alkylation Scope
| Electrophile (R-X) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetonitrile | 80 | 85-95% |
| Ethyl Bromide | NaH | DMF | 25 | 80-90% |
| Benzyl Bromide | NaH | THF | 25 | 90-98% |
| Allyl Bromide | NaH | DMF | 25 | 85-95% |
| Propargyl Bromide | NaH | THF | 25 | 80-90% |
Note: Conditions are representative and may require optimization for specific substrates.
Application Protocol II: N-Acylation Reactions
N-acylation introduces a carbonyl group, creating an N-acylsulfamide. This moiety can act as a hydrogen bond acceptor and introduce different electronic and steric properties compared to its N-alkyl counterpart.
Causality and Experimental Design
The reaction is a nucleophilic acyl substitution. Key considerations include:
-
Electrophile: Acyl chlorides and anhydrides are highly reactive and commonly used.
-
Base: A milder base such as triethylamine (Et₃N) or pyridine is often sufficient. These bases also act as scavengers for the HCl or carboxylic acid byproduct generated during the reaction. For less reactive acylating agents, a stronger base like NaH may be required.
-
Stoichiometry: At least two equivalents of the amine base are typically used: one for the deprotonation and one to neutralize the acidic byproduct.
-
Solvent: Aprotic solvents like Dichloromethane (DCM) or THF are suitable as they are inert to the reaction conditions.
Detailed Step-by-Step Protocol: Mono-N-Acetylation
This protocol describes the synthesis of 2-acetyl-3,3-dimethyl-1,2,5-thiadiazolidine 1,1-dioxide.
Materials:
-
This compound
-
Acetyl chloride (AcCl) or Acetic Anhydride (Ac₂O)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe, septa
Procedure:
-
Preparation: Under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Electrophile Addition: Add acetyl chloride (1.1 eq) dropwise via syringe. A white precipitate of triethylammonium chloride will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Workup: Transfer the reaction mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography or recrystallization.
Figure 3: Experimental workflow for the N-acylation of the cyclic sulfamide.
Data Summary: N-Acylation Scope
| Electrophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Acetyl Chloride | Et₃N | DCM | 0 to 25 | 90-99% |
| Benzoyl Chloride | Pyridine | DCM | 0 to 25 | 85-95% |
| Acetic Anhydride | Et₃N, DMAP (cat.) | DCM | 25 | 90-98% |
| Methanesulfonyl Chloride | Et₃N | DCM | 0 to 25 | 80-90% |
Product Characterization
Confirmation of N-functionalization is typically straightforward using standard spectroscopic methods:
-
¹H NMR: The most telling evidence is the disappearance of one of the two broad N-H proton signals and the appearance of new signals corresponding to the protons of the newly introduced alkyl or acyl group.
-
¹³C NMR: Appearance of new carbon signals from the electrophile. For acylated products, a new carbonyl signal will appear around 165-175 ppm.
-
IR Spectroscopy: Disappearance of one of the N-H stretching bands (approx. 3200-3300 cm⁻¹). For acylated products, a strong C=O stretching band will appear around 1680-1720 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak will correspond to the calculated mass of the N-functionalized product.
Conclusion and Future Outlook
The this compound scaffold is a highly adaptable platform for synthetic and medicinal chemistry. The protocols detailed herein for N-alkylation and N-acylation provide reliable and high-yielding methods for its derivatization. This allows for systematic exploration of the chemical space around the core, facilitating the optimization of pharmacokinetic and pharmacodynamic properties. Given the prevalence of the sulfamide motif in approved drugs, mastering the functionalization of such scaffolds is a critical skill for any researcher in the field of drug development. The ability to selectively modify these structures opens the door to creating novel serine protease inhibitors, receptor modulators, and other valuable therapeutic agents.[4][6][7]
References
- Bolm, C., & Läng, F. (2024). S-Alkylation of sulfinamides with Zn-carbenoids: expanding stereoselective sulfoximine synthesis beyond NH derivatives. RSC Publishing.
- Enamine. (n.d.). Cyclic Sulfates and Sulfamidates as Alkylating Reagents. Enamine Store.
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Martynova, S. D., et al. (2024). Synthesis of cyclic sulfamides via one pot alkylation/aza-Michael cascade reaction. ResearchGate. Available at: [Link]
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.
-
Zhuang, K., et al. (2025). Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides: a Diverted Mukaiyama Hydration Reaction. JACS Au. Available at: [Link]
-
Goundry, W. R., et al. (2023). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. Available at: [Link]
-
Kaur, M., et al. (2025). Oxidative N-functionalization of primary sulfonamides with aliphatic aldehydes: a green synthesis of α-sulfonamido acetals. Chemical Communications. Available at: [Link]
-
Goreshnik, E., et al. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules. Available at: [Link]
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Goud, G. A., et al. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Chemistry. Available at: [Link]
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Fier, P. S., & Maloney, K. M. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. Accounts of Chemical Research. Available at: [Link]
-
Teyssot, M. L., et al. (2009). Design and synthesis of cyclic sulfonamides and sulfamates as new calcium sensing receptor agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Park, H., et al. (2021). Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. Molecules. Available at: [Link]
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Katritzky, A. R., & Rachwal, S. (2004). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis. Available at: [Link]
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Galdámez-Martínez, A., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules. Available at: [Link]
-
Fedorenko, A. K., et al. (2023). A New Efficient Method for the Synthesis of Fused[8][9][10]Thiadiazoles and Their Dearomatization with C‐Nucleophiles. ChemistrySelect. Available at: [Link]
-
Sharma, S., et al. (2023). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. Available at: [Link]
-
Li, R., et al. (2024). Cascade Rearrangement: Nitro Group-Participating Syntheses of 1,2,5-Thiadiazoles and 1,2,4-Thiadiazolones. The Journal of Organic Chemistry. Available at: [Link]
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Al-Warhi, T. I., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience. Available at: [Link]
-
Groutas, W. C., et al. (1998). Use of the 1,2,5-thiadiazolidin-3-one 1,1 dioxide and isothiazolidin-3-one 1,1 dioxide scaffolds in the design of potent inhibitors of serine proteinases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Groutas, W. C., et al. (2001). 1,2,5-Thiadiazolidin-3-one 1,1 dioxide: a powerful scaffold for probing the S' subsites of (chymo)trypsin-like serine proteases. Archives of Biochemistry and Biophysics. Available at: [Link]
-
Groutas, W. C., et al. (2005). 1,2,5-Thiadiazolidin-3-one 1,1-dioxide-based Heterocyclic Sulfides Are Potent Inhibitors of Human Tryptase. Archives of Biochemistry and Biophysics. Available at: [Link]
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The 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide Scaffold: A Versatile Platform for Peptidomimetic Design
Introduction: The Quest for Robust Peptide Analogues
In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potency. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability and low bioavailability.[1] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a promising strategy to overcome these hurdles.[2][3] A key approach in peptidomimetic design is the use of scaffolds to constrain the peptide backbone, thereby enhancing receptor affinity, selectivity, and resistance to enzymatic degradation.[4] This guide provides a comprehensive overview and detailed protocols for the application of the 3,3-dimethyl-1,2,5-thiadiazolidine 1,1-dioxide scaffold, a unique cyclic sulfamide, in the synthesis of novel peptidomimetics.
The 1,2,5-thiadiazolidine 1,1-dioxide scaffold has been identified as a powerful tool for probing the active sites of enzymes, particularly serine proteases.[5] Its rigid, five-membered ring structure allows for the precise positioning of substituents, mimicking the side chains of amino acids and enabling interactions with both the S and S' subsites of target enzymes.[5] The gem-dimethyl substitution at the 3-position provides steric bulk, which can further influence the conformational properties of the resulting peptidomimetic and enhance its stability.
This document serves as a detailed guide for researchers, medicinal chemists, and drug development professionals, providing the scientific rationale and step-by-step protocols for the synthesis, incorporation, and characterization of peptidomimetics based on this promising scaffold.
I. Synthesis of the this compound Scaffold
The synthesis of the core scaffold is a critical first step. The following protocol is adapted from established methods for the synthesis of N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides, utilizing a key intramolecular cyclization reaction.[1][2][3][6]
Causality Behind the Synthetic Strategy
The chosen synthetic route relies on the formation of a linear sulfamide precursor followed by an intramolecular Mitsunobu reaction to achieve cyclization. This approach offers several advantages:
-
Readily Available Starting Materials: The synthesis begins with the commercially available and relatively inexpensive 2-amino-2-methylpropan-1-ol.
-
Controlled Sulfamoylation: The use of sulfuroyl chloride allows for the direct formation of the sulfamide linkage.
-
Efficient Cyclization: The Mitsunobu reaction is a reliable and high-yielding method for intramolecular cyclization, particularly for the formation of five-membered rings.[7]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-2-methylpropan-1-ol
-
Sulfuroyl chloride (SO₂Cl₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
Step 1: Synthesis of N-(2-hydroxy-2-methylpropyl)sulfamide
-
Dissolve 2-amino-2-methylpropan-1-ol (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sulfuroyl chloride (1.1 eq) in anhydrous DCM to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-hydroxy-2-methylpropyl)sulfamide.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Step 2: Intramolecular Cyclization via Mitsunobu Reaction
-
Dissolve the purified N-(2-hydroxy-2-methylpropyl)sulfamide (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) to the cooled solution.[7]
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound.
Characterization Data:
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (CDCl₃, δ ppm) | Expected ¹³C NMR Signals (CDCl₃, δ ppm) |
| This compound | C₄H₁₀N₂O₂S | 150.20 | ~3.5 (s, 2H, CH₂), ~1.4 (s, 6H, 2xCH₃), NH protons may be broad | ~60 (C), ~50 (CH₂), ~25 (CH₃) |
Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.
II. Incorporation of the Scaffold into Peptidomimetics
The integration of the this compound scaffold into a peptide sequence can be achieved using solid-phase peptide synthesis (SPPS). This requires the appropriate functionalization and protection of the scaffold to allow for its sequential coupling with amino acids.
Workflow for Solid-Phase Synthesis
Caption: Workflow for Solid-Phase Synthesis of Peptidomimetics.
Orthogonal Protecting Group Strategy
A critical aspect of incorporating the scaffold is the use of orthogonal protecting groups for the two nitrogen atoms of the cyclic sulfamide. This allows for the selective deprotection and elongation of the peptide chain from either end of the scaffold.
-
N-Fmoc Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a standard α-amino protecting group in SPPS, cleavable by a secondary amine such as piperidine.[8]
-
N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is stable to the basic conditions used for Fmoc removal but is readily cleaved by acids like trifluoroacetic acid (TFA).[8]
-
Other Orthogonal Groups: For more complex syntheses, other protecting groups such as the allyloxycarbonyl (Alloc) group (cleaved by palladium catalysts) or the 4-methyltrityl (Mtt) group (cleaved by mild acid) can be employed.[9][10]
Protocol: Solid-Phase Synthesis of a Peptidomimetic
This protocol describes the incorporation of an N-Fmoc, N'-Boc protected this compound scaffold into a peptide sequence on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N-Fmoc, N'-Boc-3,3-dimethyl-1,2,5-thiadiazolidine-1,1-dioxide (synthesized from the core scaffold)
-
N,N'-Diisopropylcarbodiimide (DIC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Piperidine
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) to the resin using a coupling reagent such as HATU in the presence of DIEA in DMF. Allow the reaction to proceed for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Fmoc Deprotection and Coupling: Repeat steps 2-5 for the subsequent amino acids in the sequence.
-
Scaffold Incorporation:
-
After the final amino acid coupling and Fmoc deprotection, couple the N-Fmoc, N'-Boc-3,3-dimethyl-1,2,5-thiadiazolidine-1,1-dioxide to the free amine on the resin using HATU/DIEA in DMF.
-
Allow the coupling to proceed for 4-6 hours. Monitor the reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Fmoc Deprotection of the Scaffold: Remove the Fmoc group from the scaffold by treating the resin with 20% piperidine in DMF.
-
Chain Elongation from the Scaffold: Couple the next Fmoc-protected amino acid to the newly deprotected nitrogen of the scaffold.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, remove the terminal Fmoc group.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptidomimetic from the resin and remove the Boc and any other acid-labile side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptidomimetic in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
III. Characterization and Analysis
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized peptidomimetics.
Analytical Workflow
Caption: Analytical Workflow for Peptidomimetic Characterization.
Techniques and Expected Results
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Purpose: To assess the purity of the crude product and to purify the target peptidomimetic.[9]
-
Method: A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% TFA.
-
Expected Result: A major peak corresponding to the desired peptidomimetic, with purity typically exceeding 95% after purification.
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the synthesized peptidomimetic.
-
Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.
-
Expected Result: The observed mass-to-charge ratio (m/z) should match the calculated molecular weight of the target molecule.[11]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide detailed structural information and confirm the connectivity of the atoms.
-
Method: ¹H NMR and ¹³C NMR are standard techniques. 2D NMR experiments such as COSY, HSQC, and HMBC can be used to assign all protons and carbons and confirm the structure.
-
Expected Result: The NMR spectra should show characteristic signals for the scaffold's gem-dimethyl group and the methylene protons, as well as the expected signals for the incorporated amino acid residues.
-
IV. Applications and Future Perspectives
The this compound scaffold offers a versatile platform for the design of peptidomimetics with a wide range of potential therapeutic applications. By systematically varying the amino acid side chains attached to the scaffold, libraries of compounds can be generated and screened for activity against various biological targets, including:
-
Protease Inhibitors: The scaffold's ability to mimic the transition state of peptide bond hydrolysis makes it an excellent starting point for the design of potent and selective protease inhibitors.[5]
-
Receptor Agonists and Antagonists: By presenting key pharmacophoric groups in a constrained conformation, peptidomimetics based on this scaffold can be designed to modulate the activity of G protein-coupled receptors (GPCRs) and other cell surface receptors.
-
Inhibitors of Protein-Protein Interactions (PPIs): The rigid scaffold can be used to mimic the secondary structure of peptides (e.g., β-turns) that are often involved in PPIs, leading to the development of novel therapeutics for cancer and other diseases.
Future research in this area will likely focus on the development of more complex and diverse peptidomimetic architectures based on this scaffold, as well as the exploration of its potential in a broader range of therapeutic areas. The combination of solid-phase synthesis and combinatorial chemistry will enable the rapid generation and screening of large libraries of these compounds, accelerating the discovery of new drug candidates.
References
-
Bendjeddou, A., Djeribi, R., Regainia, Z., & Aouf, N. E. (n.d.). N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation. PMC.[Link]
- Amira, A., K’tir, H., Becheker, I., Ouarna, S., Inguimbert, N., Berredjem, H., Berredjem, M., & Aouf, N. E. (2018). A new family of 1,2,5-thiadiazolidine 1,1-dioxides: Synthesis, structure and antibacterial activity. Der Pharma Chemica, 10(6), 115-121.
-
Amira, A., et al. (2018). A new family of 1,2,5-thiadiazolidine 1,1-dioxides: Synthesis, structure and antibacterial activity. ResearchGate.[Link]
-
Amira, A., et al. (n.d.). A new family of 1,2,5-thiadiazolidine 1,1-dioxides: Synthesis, structure and antibacterial activity. Der Pharma Chemica.[Link]
-
Zaretsky, S., Ghorbani, M., & Ghavami, R. (2021). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. ResearchGate.[Link]
- (n.d.). Peptide synthesis with sulfonyl protecting groups.
-
(n.d.). Mitsunobu reaction. Organic Synthesis.[Link]
-
Zaretsky, S., & Ghavami, R. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2799. [Link]
-
Tam, J. P., Lu, Y. A., Liu, C. F., & Shao, J. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences of the United States of America, 92(26), 12485–12489. [Link]
-
Albericio, F., & Kruger, H. G. (2012). Protecting Groups in Peptide Synthesis. ResearchGate.[Link]
-
Zaretsky, S., & Ghavami, R. (2021). Solid-phase synthesis of thiazole-based peptidomimetics. ResearchGate.[Link]
-
Zaretsky, S., et al. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. RSC Advances, 11(4), 2133–2140. [Link]
-
Serra, J., et al. (2020). Automated solid-phase synthesis of metabolically stabilized triazolo-peptidomimetics. Organic & Biomolecular Chemistry, 18(2), 247-253. [Link]
-
(n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec.[Link]
-
Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
-
Wipf, P., & Wang, X. (2007). “Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins. Organic Letters, 9(8), 1605–1607. [Link]
-
Shestakova, T. S., et al. (2020). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. ResearchGate.[Link]
-
Rojas, R., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 28(22), 7545. [Link]
-
He, J., & Nitsche, C. (2024). Characterization of model peptide 1. A) Chemical structure of... ResearchGate.[Link]
- Katritzky, A. R., & Taylor, R. J. K. (Eds.). (2002). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 317-356). Elsevier.
-
Ahmad, A., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 26(12), 3737. [Link]
-
Weinstock, L. M., et al. (1962). Thiadiazoles. I. Synthesis and Properties of[1][4][6]Thiadiazolo[3,4-dlpyrimidinesl. The Journal of Organic Chemistry, 27(6), 2154–2158.
-
Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 1-18. [Link]
-
Santos, M. A., et al. (2021). Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,... ResearchGate.[Link]
-
Hassan, Z. S., Maqtoof, M. S., & Kredy, H. M. (2019). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. ResearchGate.[Link]
-
Sato, K., et al. (2017). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Chemical Communications, 53(83), 11427–11430. [Link]
-
Groutas, W. C., et al. (2001). 1,2,5-Thiadiazolidin-3-one 1,1 dioxide: a powerful scaffold for probing the S' subsites of (chymo)trypsin-like serine proteases. Archives of Biochemistry and Biophysics, 385(1), 162–169. [Link]11361013/)
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Application Notes and Protocols for the Analytical Characterization of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework of analytical methodologies for the robust characterization of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide, a cyclic sulfamide of interest in medicinal and bioorganic chemistry. The protocols herein are designed to ensure scientific integrity, providing a self-validating system for researchers. This document moves beyond a simple listing of procedures to explain the causality behind experimental choices, grounded in established principles of analytical chemistry. The methods detailed include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thermal Analysis. Each section includes not only step-by-step protocols but also insights into data interpretation and expected outcomes, supported by authoritative references.
Introduction: The Significance of Characterizing this compound
This compound belongs to the class of cyclic sulfamides, which are increasingly recognized for their therapeutic potential. These structures are found in various biologically active molecules, including inhibitors of serine proteases.[1] The precise and comprehensive characterization of this molecule is paramount for its application in drug discovery and development, ensuring its identity, purity, and stability. The analytical methods outlined in this guide are foundational for quality control, regulatory submissions, and further investigation into its biological activity.
The structural rigidity of the 1,2,5-thiadiazolidine 1,1-dioxide core, combined with the gem-dimethyl substitution at the C3 position, presents unique analytical considerations. This guide provides the necessary protocols to address these challenges and obtain reliable and reproducible data.
Structural Elucidation and Purity Assessment
A multi-faceted approach is essential for the unambiguous structural confirmation and purity assessment of this compound. The combination of NMR spectroscopy for structural elucidation and HPLC for purity determination forms the cornerstone of a comprehensive characterization workflow.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR, along with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, will provide a complete picture of the molecular skeleton.
Rationale for Experimental Choices:
-
¹H NMR: To identify the number and environment of protons. The protons on the nitrogen atoms and the methylene group will have characteristic chemical shifts.
-
¹³C NMR: To determine the number of unique carbon atoms and their hybridization. The chemical shifts of the quaternary carbon and the methylene carbon are diagnostic. For related 1,2,5-thiadiazole 1,1-dioxide rings, carbon signals are expected in the 150–170 ppm range.[2]
-
DEPT-135: To differentiate between CH, CH₂, and CH₃ groups, which is crucial for assigning the methylene and methyl carbons.
Protocol for NMR Analysis:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as the NH protons may exchange with protic impurities. DMSO-d₆ is often preferred for observing exchangeable protons.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Setup (400 MHz Spectrometer):
-
Tune and shim the spectrometer to ensure optimal resolution.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required (typically 1024 or more).
-
Acquire a DEPT-135 spectrum to aid in carbon signal assignment.
-
-
Data Analysis and Expected Results:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~1.5 | Singlet | 6H, C(CH₃)₂ |
| ¹H | ~3.0-3.5 | Singlet | 2H, CH₂ |
| ¹H | ~5.0-7.0 | Broad Singlet | 2H, NH |
| ¹³C | ~25 | Quartet (in off-resonance) | C(CH₃)₂ |
| ¹³C | ~50-60 | Triplet (in off-resonance) | CH₂ |
| ¹³C | ~70-80 | Singlet (in off-resonance) | C(CH₃)₂ |
Note: The exact chemical shifts may vary depending on the solvent and concentration. The NH proton signal may be broad and its chemical shift can be concentration-dependent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, and its fragmentation pattern can further confirm the structure. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule.
Rationale for Experimental Choices:
-
High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass and, consequently, the elemental formula of the molecular ion.
-
Tandem Mass Spectrometry (MS/MS): To induce fragmentation of the parent ion and analyze the resulting fragment ions. This provides structural information and a unique fingerprint for the molecule. The fragmentation of related thiadiazole structures has been studied and can provide a basis for interpreting the spectra.[3][4]
Protocol for ESI-MS Analysis:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup (ESI-QTOF or ESI-Orbitrap):
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire spectra in both positive and negative ion modes to determine the optimal ionization mode. For this compound, protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts are expected in positive mode.
-
Perform an MS/MS experiment on the most abundant parent ion to obtain a fragmentation spectrum.
-
-
Data Analysis and Expected Results:
| Ion | Calculated Exact Mass (C₄H₁₀N₂O₂S) | Expected m/z |
| [M+H]⁺ | 151.0536 | 151.0536 |
| [M+Na]⁺ | 173.0355 | 173.0355 |
Expected Fragmentation Pathways:
-
Loss of SO₂ (64 Da)
-
Cleavage of the heterocyclic ring
Caption: A simplified proposed fragmentation pathway for [M+H]⁺ of this compound.
Chromatographic Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds and for identifying and quantifying any impurities.
Rationale for Experimental Choices:
-
Reversed-Phase HPLC: This is the most common mode of HPLC and is well-suited for separating moderately polar compounds like the target molecule. A C18 column is a good starting point.
-
UV Detection: The presence of the sulfamide chromophore should allow for detection by UV spectrophotometry. A full UV scan should be performed to determine the optimal wavelength for detection.
-
Gradient Elution: A gradient of an organic modifier (e.g., acetonitrile or methanol) in water is often necessary to elute all components of a sample and to separate impurities with different polarities.
Protocol for HPLC Analysis:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to about 0.1 mg/mL.
-
-
Instrument Setup and Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm (or optimal wavelength) |
-
Data Analysis:
-
The purity of the sample is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Impurity profiling involves identifying and quantifying any additional peaks.
-
Thermal Stability Assessment
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal stability, and decomposition profile of the compound. This information is critical for understanding its solid-state properties and for formulation development. Studies on related sulfonamides have shown the utility of these techniques.[5][6]
Rationale for Experimental Choices:
-
DSC: To determine the melting point and enthalpy of fusion, and to detect any polymorphic transitions.
-
TGA: To measure the weight loss of the sample as a function of temperature, which indicates the decomposition temperature and the presence of any residual solvents or water.
Protocol for Thermal Analysis:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
-
Instrument Setup (DSC):
-
Heat the sample from ambient temperature to a temperature above its expected melting point at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Instrument Setup (TGA):
-
Heat the sample from ambient temperature to approximately 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis:
-
DSC: The melting point is determined from the onset or peak of the endothermic event.
-
TGA: The decomposition temperature is typically reported as the temperature at which a significant weight loss begins.
-
Conclusion
The analytical methods and protocols detailed in this guide provide a comprehensive framework for the characterization of this compound. The integration of NMR, MS, HPLC, and thermal analysis ensures a thorough understanding of the molecule's structure, purity, and stability. Adherence to these protocols will enable researchers and drug development professionals to generate high-quality, reliable data, which is essential for advancing the scientific understanding and potential applications of this important class of compounds.
References
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Roca, M., Castillo, M., Martorell, L., & Pico, Y. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 993-999. [Link][7]
-
Ciba, J., Sycz, J., & Trzcionka, J. (1983). Study of the thermal properties of derivatives of sulfonamides. Journal of Thermal Analysis, 26(1), 145-150. [Link][5]
-
Martínez, F., Gómez, A., & Avila, C. M. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link][6]
-
Bendjeddou, A., Djeribi, R., Regainia, Z., & Aouf, N. E. (2007). N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation. Molecules, 12(4), 849-860. [Link][8]
- Grivas, S. (1986). Mass spectra of 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides. Journal of Heterocyclic Chemistry, 23(5), 1433-1435.
-
Abbate, E., Gagliardi, L., & Tinucci, L. (2000). 1,2,5-Thiadiazolidin-3-one 1,1 dioxide: a powerful scaffold for probing the S' subsites of (chymo)trypsin-like serine proteases. Bioorganic & Medicinal Chemistry Letters, 10(17), 1959-1962. [Link][1]
-
Krasnov, V. P., Korolyov, A. M., & Kartsev, V. G. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4873. [Link][2]
-
Starchenkov, I. B., Vlasov, V. M., & Beregovaya, I. V. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(3), 969. [Link][3]
-
Perondi, G. G., et al. (2014). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of the Brazilian Chemical Society, 25(8), 1375-1384. [Link][9]
-
Ghattas, A. B. A. G., & Abdou, M. I. (1981). Electron impact mass spectra of 1,3,4‐thiadiazolo[3,2‐a]pyrimidin‐7‐one and isomeric‐5‐one derivatives. Organic Mass Spectrometry, 16(5), 225-228. [Link][4]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
Introduction: Elucidating the Structure of a Privileged Scaffold
The 1,2,5-thiadiazolidine 1,1-dioxide core represents a class of saturated five-membered heterocyclic compounds that are gaining prominence in medicinal chemistry and drug development.[1][2][3] Their rigid, non-planar conformation and the presence of a sulfonamide group make them attractive scaffolds for designing inhibitors of various enzymes, particularly serine proteases.[1][2] The 3,3-dimethyl substituted variant, 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide, is a foundational member of this class. Its structural integrity and purity are paramount for any downstream application, from biological screening to further chemical modification.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural characterization of such small molecules in solution.[4][5][6] This guide provides a comprehensive set of protocols and application notes for the complete NMR analysis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into not just the "how" but the "why" of experimental choices, ensuring a robust and self-validating approach to structural elucidation.
Caption: Molecular structure of the target analyte.
Part 1: Predicted NMR Data and Rationale
While experimental data for this specific molecule is not widely published, we can predict the ¹H and ¹³C NMR spectra with high confidence based on the analysis of structurally related N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides and general principles of NMR spectroscopy.[7][8] The symmetry of the molecule simplifies the expected spectra significantly.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.50 | Singlet (s) | 6H | C(CH ₃)₂ | The two methyl groups are chemically equivalent due to free rotation. They are attached to a quaternary carbon and are expected to appear as a sharp singlet in a region typical for aliphatic methyl groups. |
| ~3.45 | Singlet (s) | 4H | CH ₂-N | The two methylene groups are equivalent. Protons on carbons adjacent to a nitrogen atom in a heterocyclic ring typically appear in this region. The sulfonyl group will exert a deshielding effect, shifting them downfield. |
| ~4.5-5.5 | Broad Singlet (br s) | 2H | NH | The chemical shift of N-H protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. A broad singlet is expected. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~25 | C (CH₃)₂ | The methyl carbons are equivalent and appear in the typical aliphatic region. |
| ~50 | C H₂-N | The methylene carbons are equivalent and are shifted downfield due to the direct attachment to the electronegative nitrogen atoms. |
| ~65 | C (CH₃)₂ | The quaternary carbon is deshielded by the two adjacent nitrogen atoms and the gem-dimethyl groups. Its chemical shift is expected to be further downfield. |
Part 2: Experimental Protocols
A successful NMR analysis hinges on meticulous sample preparation and the selection of appropriate experimental parameters. The following protocols are designed to yield high-quality, unambiguous data.
Protocol 1: Sample Preparation
This protocol ensures a homogenous, contaminant-free sample, which is critical for high-resolution NMR.[9][10][11][12]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. For compounds with different solubility profiles, acetone-d₆, or DMSO-d₆ can be used. Note that the chemical shifts of N-H protons are particularly sensitive to the solvent.[13]
-
Concentration:
-
Procedure: a. Place the weighed sample into a clean, dry vial. b. Add 0.6-0.7 mL of the chosen deuterated solvent.[9][12] c. If required for precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (for CDCl₃, acetone-d₆). d. Gently vortex or sonicate the vial until the sample is completely dissolved. e. Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles.[12] f. Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm.[11] g. Cap the NMR tube securely and label it clearly.[10]
Protocol 2: 1D NMR Data Acquisition
Caption: A streamlined workflow for comprehensive NMR analysis.
A. ¹H NMR Spectrum
-
Objective: To obtain a high-resolution proton spectrum for identifying proton environments and their multiplicities.
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker systems) is typically sufficient.
-
Key Parameters:
-
Spectral Width (SW): ~12 ppm, centered around 5-6 ppm.
-
Acquisition Time (AQ): 2-4 seconds to ensure good resolution.
-
Relaxation Delay (D1): 1-2 seconds for qualitative analysis. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time.
-
Number of Scans (NS): 8-16 scans are usually adequate for the recommended concentration.
-
B. ¹³C NMR Spectrum
-
Objective: To identify all unique carbon environments in the molecule.
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker systems) is used to produce a spectrum with singlets for each carbon, which simplifies the spectrum and enhances the signal-to-noise ratio.
-
Key Parameters:
-
Spectral Width (SW): ~200 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds. For quantitative analysis of all carbons, including quaternary ones, a longer delay (e.g., 10-30 seconds) or the addition of a relaxation agent might be necessary.
-
Number of Scans (NS): This will depend on the sample concentration but will typically range from 256 to 1024 scans.
-
Protocol 3: 2D NMR Data Acquisition
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.[4][14][15][16]
A. COSY (Correlation Spectroscopy)
-
Objective: To identify protons that are spin-spin coupled, typically through 2-3 bonds. For this molecule, it will primarily serve to confirm the absence of H-H couplings between the distinct proton environments.
-
Pulse Program: Standard COSY sequence (e.g., 'cosygpqf' on Bruker systems).
-
Expected Result: No cross-peaks are expected between the methyl and methylene proton signals, confirming they are not on adjacent carbons.
B. HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To correlate protons with the carbons they are directly attached to (one-bond C-H correlation).
-
Pulse Program: Standard HSQC sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker systems).
-
Expected Result: A cross-peak correlating the proton signal at ~1.50 ppm with the carbon signal at ~25 ppm (the methyl groups). A second cross-peak correlating the proton signal at ~3.45 ppm with the carbon signal at ~50 ppm (the methylene groups).
C. HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify longer-range couplings between protons and carbons (typically 2-3 bonds). This is a powerful tool for piecing together the carbon skeleton.
-
Pulse Program: Standard HMBC sequence (e.g., 'hmbcgplpndqf' on Bruker systems).
-
Expected Result: Key correlations will confirm the connectivity of the molecule.
Part 3: Spectral Interpretation and Structural Verification
The combination of 1D and 2D NMR spectra provides a self-validating system for structure confirmation.
Caption: Expected key 2D NMR correlations for structural assignment.
-
¹H NMR Analysis: The presence of only two singlets (excluding the NH proton) for the aliphatic protons immediately suggests a high degree of symmetry in the molecule, consistent with the proposed structure. The 6H integration for the upfield signal and 4H for the downfield signal perfectly match the two methyl groups and two methylene groups, respectively.
-
¹³C NMR Analysis: The observation of only three carbon signals is also in line with the molecular symmetry. A DEPT-135 experiment can be used to confirm the assignments: the signal at ~25 ppm (CH₃) would be positive, the signal at ~50 ppm (CH₂) would be negative, and the signal at ~65 ppm (quaternary C) would be absent.
-
2D NMR Confirmation:
-
HSQC: This experiment will definitively link the proton signals to their directly attached carbons as outlined in Figure 3.
-
HMBC: This is the key experiment for confirming the overall structure. We expect to see a correlation from the methyl protons (~1.50 ppm) to the quaternary carbon (~65 ppm) (a two-bond correlation, ²J). We also expect to see correlations from the methylene protons (~3.45 ppm) to the same quaternary carbon (~65 ppm) (a two-bond correlation, ²J). Furthermore, a three-bond (³J) correlation from the methyl protons to the methylene carbons (~50 ppm) should be observable, cementing the connectivity of the five-membered ring.
-
By following these detailed protocols and interpretive guidelines, researchers can confidently characterize the structure of this compound, ensuring the integrity of this valuable chemical scaffold for applications in drug discovery and beyond.
References
- Silva, A. M. S., Pinto, D. C. G. A., & Santos, C. M. M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
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ACD/Labs. (n.d.). NMR Prediction. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
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Bruker. (n.d.). Mnova Predict | Accurate Prediction. [Link]
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ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry. [Link]
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Mestrelab. (n.d.). Download NMR Predict. [Link]
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. [Link]
-
Bendjeddou, A., Djeribi, R., Regainia, Z., & Aouf, N. E. (2007). N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation. Molecules, 12(4), 849–860. [Link]
-
PROSPRE. (n.d.). 1H NMR Predictor. [Link]
-
Slideshare. (n.d.). 2D NMR Spectroscopy. [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
D'Souza, L. J., & Summers, M. F. (2010). NMR characterization of RNA small molecule interactions. Journal of magnetic resonance (San Diego, Calif. : 1997), 205(1), 1–15. [Link]
-
Emwas, A. H., Roy, R., McKay, R. T., & Wishart, D. S. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(8), 519. [Link]
-
Golec, J. M., et al. (1998). Use of the 1,2,5-thiadiazolidin-3-one 1,1 dioxide and isothiazolidin-3-one 1,1 dioxide scaffolds in the design of potent inhibitors of serine proteinases. Bioorganic & medicinal chemistry letters, 8(5), 539–544. [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Department of Chemistry. [Link]
-
Ku, T. W., et al. (2005). 1,2,5-Thiadiazolidin-3-one 1,1-dioxide-based Heterocyclic Sulfides Are Potent Inhibitors of Human Tryptase. Archives of biochemistry and biophysics, 436(1), 1–7. [Link]
-
Barskiy, D. A., et al. (2021). Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules. Analytical chemistry, 93(3), 1339–1346. [Link]
-
Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
-
Babalola, B. S., et al. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Bioorganic & medicinal chemistry, 110, 117876. [Link]
-
Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. UNL | Powers Group. [Link]
-
YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. [Link]
-
ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?[Link]
-
CASPRE. (n.d.). 13C NMR Predictor. [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]
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Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
-
ResearchGate. (n.d.). Selected 1H-NMR chemical shifts for Compound 3 in DMSO-d6, CDCl3...[Link]
-
Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. [https://www.eugeneekwan.com/uploads/6/3/8/2/6382 Kwan/chem117-lecture3.pdf]([Link] Kwan/chem117-lecture3.pdf)
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Paul Sabatier University. (n.d.). 13C NMR predictor. virtual Chemistry 3D. [Link]
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Thrippleton, M. J. (n.d.). NMR Experiments for Structure Determination. [Link]
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The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
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High-Resolution Mass Spectrometry Analysis of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide: A Protocol for Characterization and Purity Assessment
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide, a saturated cyclic sulfamide, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Cyclic sulfamides are a class of compounds with significant interest in medicinal chemistry, serving as key structural motifs in peptidomimetics and enzyme inhibitors.[1][2] Accurate and robust analytical methods are therefore essential for their characterization, purity assessment, and metabolic studies. This guide details a comprehensive workflow, from sample preparation to data interpretation, utilizing high-resolution mass spectrometry to elucidate the compound's structure and fragmentation pathways. The methodologies presented are designed for researchers in pharmaceutical development and organic synthesis, providing a foundational approach for the analysis of this and structurally related compounds.
Introduction: The Analytical Imperative for Cyclic Sulfamides
This compound belongs to the family of cyclic sulfamides, which are increasingly recognized for their utility in drug design. Their structural rigidity and ability to mimic peptide bonds make them valuable scaffolds for developing inhibitors for enzymes like HIV protease.[2] The development of any new chemical entity requires rigorous analytical characterization to confirm its identity, assess its purity, and support further studies.
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for this purpose, offering unparalleled sensitivity and specificity.[3] When coupled with liquid chromatography, it allows for the separation of the target analyte from impurities and provides precise mass measurements for unambiguous molecular formula confirmation. Tandem mass spectrometry (MS/MS) further enables structural elucidation by inducing fragmentation of the molecule and analyzing the resulting product ions.[4] This document outlines a robust LC-MS/MS protocol, explaining the rationale behind key methodological choices to ensure reliable and reproducible analysis.
Analyte Properties
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₄H₁₀N₂O₂S |
| Monoisotopic Mass | 150.04633 Da |
| [M+H]⁺ (Protonated Ion) | 151.05416 Da |
| Chemical Structure |
Experimental Workflow: From Sample to Spectrum
A systematic approach is critical for successful analysis. The workflow encompasses sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation.
Caption: Overall workflow for the LC-MS/MS analysis of this compound.
Detailed Protocols
Sample and Standard Preparation
The quality of the analytical result is directly dependent on the integrity of the sample preparation.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of this compound standard.
-
Transfer the solid to a 1.0 mL volumetric flask.
-
Add HPLC-grade methanol to dissolve the compound completely, then bring to volume. Sonicate for 5 minutes if necessary.
-
Rationale: Methanol is a versatile solvent for a wide range of organic compounds and is compatible with reversed-phase chromatography.
-
-
Working Standard (1 µg/mL):
-
Perform a serial dilution of the stock solution. For example, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of Mobile Phase A (see section 3.2) to yield a 10 µg/mL intermediate solution.
-
Further dilute 100 µL of the 10 µg/mL intermediate solution into 900 µL of Mobile Phase A to obtain the final 1 µg/mL working standard.
-
Rationale: Preparing working standards in the initial mobile phase composition minimizes solvent effects that can distort peak shape during injection.
-
Liquid Chromatography Method
A reversed-phase UHPLC method provides excellent separation for small polar molecules.
| Parameter | Recommended Setting |
| System | UHPLC System (e.g., Waters ACQUITY, Agilent 1290) |
| Column | C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Gradient | 5% B (0-1 min), 5-95% B (1-5 min), 95% B (5-6 min), 5% B (6.1-8 min) |
-
Causality Behind Choices:
-
C18 Column: A C18 stationary phase is a robust, general-purpose choice for retaining small to medium polarity organic molecules.
-
Formic Acid: The addition of 0.1% formic acid to the mobile phase acidifies it, promoting the protonation of the analyte's nitrogen atoms. This is crucial for efficient ionization in positive mode Electrospray Ionization (ESI+).
-
Gradient Elution: A gradient from low to high organic content (acetonitrile) ensures that the analyte is eluted with a sharp, symmetrical peak shape while also cleaning the column of any less polar contaminants.
-
High-Resolution Mass Spectrometry Method
A Q-TOF or Orbitrap mass spectrometer is recommended for this analysis due to its high resolving power and mass accuracy.
| Parameter | Recommended Setting (Q-TOF Example) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Sampling Cone | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| MS1 Scan Range | m/z 50 - 500 |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) |
| Collision Energy | Ramp 10-40 eV |
-
Causality Behind Choices:
-
ESI Positive Mode: The two nitrogen atoms in the thiadiazolidine ring are basic sites that readily accept a proton, forming a stable [M+H]⁺ ion. This makes ESI+ the most sensitive ionization mode for this class of compounds.
-
Data-Dependent Acquisition (DDA): This mode allows the instrument to automatically select the most intense precursor ions from the MS1 scan (e.g., the [M+H]⁺ ion at m/z 151.05) and subject them to fragmentation (MS/MS), providing structural information without prior knowledge of the compound's fragmentation behavior.
-
Collision Energy Ramp: Applying a range of collision energies ensures that both low-energy (revealing initial fragmentation) and high-energy (revealing deeper fragmentation) pathways are captured in a single analysis.
-
Expected Results and Data Interpretation
Precursor Ion Analysis
In the full scan (MS1) spectrum, the primary ion observed should be the protonated molecule [M+H]⁺ at m/z 151.05416 . High-resolution analysis should yield a mass measurement with an error of less than 5 ppm, confirming the elemental composition C₄H₁₁N₂O₂S⁺.
Tandem MS (MS/MS) Fragmentation Analysis
The fragmentation of cyclic sulfamides is influenced by the stability of the ring and the charge location. Based on established fragmentation patterns of related sulfonamides, several key fragmentation pathways can be predicted.[5][6]
-
Loss of Sulfur Dioxide (SO₂): A common fragmentation pathway for sulfonamides involves the neutral loss of SO₂ (63.9619 Da).[5] This rearrangement is often promoted by substituents that stabilize the resulting radical cation.
-
Ring Cleavage: Cleavage of the relatively weak S-N bond is a primary fragmentation driver.[6][7]
-
Loss of Alkyl Groups: The gem-dimethyl group at the C3 position can undergo fragmentation, leading to the loss of a methyl radical (CH₃•) or isobutylene (C₄H₈).
Sources
- 1. N,N’-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
Welcome to the technical support guide for the purification of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide. This document provides in-depth, experience-driven guidance for researchers, chemists, and drug development professionals. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot and optimize the purification of this polar, heterocyclic compound effectively.
Overview: Understanding the Molecule
This compound is a cyclic sulfonamide, also known as a sultam. Its key structural features—a fully saturated ring, a high-oxidation-state sulfur (sulfonyl group), and two N-H protons—dictate its physical properties and purification strategy. The sulfonyl group makes the molecule highly polar and capable of acting as a hydrogen bond acceptor, while the N-H groups are weak acids and hydrogen bond donors.[1][2] Due to the rigid sulfonyl functional group, sulfonamides like this are typically crystalline solids, making crystallization an excellent primary purification technique.[3]
Frequently Asked Questions & Troubleshooting Guides
Part 1: Initial Workup & Extraction
Question: My reaction is complete. What are the likely impurities I need to remove from the crude mixture?
Answer: The composition of your crude mixture is entirely dependent on the synthetic route. A common synthesis involves the cyclization of a diamine precursor with a sulfonating agent, often in the presence of a base and an organic solvent.
Common Impurities May Include:
-
Unreacted Starting Materials: Such as 2-methyl-2-(sulfamoylamino)propan-1-amine or related precursors.
-
Reagent-Derived Byproducts: If using a base like triethylamine (Et₃N), triethylammonium salts (e.g., Et₃NHCl) are a common byproduct. If a reagent like sulfonyl diimidazole was used, imidazole will be present.
-
Solvents: High-boiling point solvents like DMF or DMSO can be difficult to remove.
-
Side-Reaction Products: Small amounts of oligomers or products from undesired reaction pathways.
Question: How can I perform an initial "clean-up" of the crude reaction mixture before focusing on high-purity isolation?
Answer: A liquid-liquid extraction (LLE) is the ideal first step to perform a bulk separation of your target compound from many common impurities.[4] This technique separates compounds based on their differing solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[5][6] The strategy relies on modifying the pH of the aqueous layer to selectively move acidic or basic components between the layers.
This protocol assumes your reaction was run in an organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)) and used a tertiary amine base (e.g., triethylamine).
-
Quenching: Carefully transfer the cooled reaction mixture to a separatory funnel containing deionized water.
-
Acidic Wash (Removes Basic Impurities):
-
Add a 1 M solution of hydrochloric acid (HCl) to the separatory funnel. This will protonate basic impurities like triethylamine, converting them into their water-soluble hydrochloride salts.
-
Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds.
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
-
Neutral Wash (Removes Water-Soluble Impurities):
-
Add deionized water to the organic layer remaining in the funnel. Shake and separate as before. This removes residual acid and other water-soluble species.
-
-
Brine Wash (Aids Drying):
-
Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove bulk water from the organic phase, making the final drying step more efficient.
-
-
Drying and Concentration:
-
Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Stir for 10-15 minutes. The drying agent should move freely when swirled, indicating the solution is dry.
-
Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude solid product.
-
Troubleshooting LLE:
-
An emulsion forms (a cloudy layer between the organic and aqueous phases): This is common with polar compounds. To break it, add a small amount of brine and swirl gently, or filter the entire mixture through a pad of Celite.
-
I'm not sure which layer is aqueous and which is organic: Add a few drops of water. The layer that the drops merge with is the aqueous phase.
Part 2: Primary Purification by Crystallization
Crystallization is the most powerful technique for purifying solid organic compounds. The principle is to dissolve the crude product in a minimum amount of a hot solvent, in which impurities are either much more soluble or insoluble, and then allow the solution to cool slowly, causing the desired compound to form pure crystals.
Question: How do I select the best solvent for crystallizing this compound?
Answer: The ideal solvent is one where your compound is highly soluble at high temperatures but poorly soluble at low temperatures. Given the polar nature of the target molecule, you should start with polar solvents.
Table 1: Solvent Selection Guide for Crystallization
| Solvent Name | Polarity | Boiling Point (°C) | Comments |
| Water | Very High | 100 | May be a good anti-solvent. |
| Ethanol | High | 78 | A common choice for polar compounds and sulfonamides.[7] |
| Isopropanol | High | 82 | Similar to ethanol, good starting point. |
| Acetone | Medium-High | 56 | Good solvent, but low boiling point can cause rapid evaporation. |
| Ethyl Acetate | Medium | 77 | Often a good choice for moderately polar compounds. |
| Dichloromethane | Low-Medium | 40 | Likely too non-polar to be a good single solvent. |
| Hexanes/Heptane | Very Low | ~69 / ~98 | Will likely be an excellent anti-solvent. |
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of your chosen solvent (e.g., isopropanol) and heat the mixture to boiling with stirring (a hot plate with a stir bar is ideal).
-
Achieve Saturation: Continue adding the hot solvent in small portions until the solid just dissolves completely. It is critical to use the minimum amount of hot solvent to ensure good recovery.
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, drying agent) or if the solution is colored and requires charcoal treatment, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. Slow cooling is crucial for the formation of large, pure crystals.[7]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to maximize the yield of crystals.
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
Question: My compound "oiled out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, causing it to separate as a liquid instead of a solid.
Solutions:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount of additional solvent.
-
Allow the solution to cool much more slowly, perhaps by placing the flask inside a large beaker of hot water and allowing the entire assembly to cool. This keeps the solution temperature higher for longer, promoting crystal nucleation.
Sources
- 1. Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfonamide - Wikipedia [en.wikipedia.org]
- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
Welcome to the technical support center for the synthesis of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues that may arise during the synthesis of this important heterocyclic compound. By understanding the underlying chemistry and potential side reactions, you can optimize your synthetic route for higher yield and purity.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions based on mechanistic insights.
Issue 1: Low Yield of the Desired Product
Question: Why is my yield of this compound consistently lower than expected?
Answer: A low yield can be attributed to several factors, primarily related to the stability of the reactants and intermediates, as well as competing side reactions.
-
Sulfamide Instability: Sulfamide is susceptible to hydrolysis, especially under acidic conditions, which are often employed to catalyze the condensation with acetone.[1][2] This decomposition can reduce the amount of sulfamide available for the cyclization reaction.
-
Solution: Carefully control the pH of your reaction mixture. If using an acid catalyst, consider using a milder acid or a heterogeneous catalyst that can be easily removed. Running the reaction under anhydrous conditions can also minimize hydrolysis.
-
-
Acetone Self-Condensation: Acetone readily undergoes self-condensation, particularly in the presence of acid or base catalysts.[3][4][5][6][7] This leads to the formation of a variety of byproducts, depleting the acetone available for the desired reaction.
-
Solution: Control the reaction temperature, as higher temperatures favor condensation. A slow, controlled addition of acetone to the reaction mixture containing sulfamide can also minimize its self-reaction.
-
-
Incomplete Reaction: The reaction may not be proceeding to completion.
Issue 2: Presence of Unexpected Peaks in Analytical Data (NMR, Mass Spectrometry)
Question: I am observing unexpected peaks in my NMR and/or mass spectrometry data. What are the likely byproducts?
Answer: The presence of unexpected peaks is a strong indicator of byproduct formation. Based on the starting materials and reaction conditions, the following are the most probable impurities:
-
Acetone Oligomers:
-
Diacetone Alcohol: Formed from the aldol addition of two acetone molecules.[10]
-
Mesityl Oxide: The dehydration product of diacetone alcohol.[3][10]
-
Phorone: The condensation product of three acetone molecules.
-
Identification: These byproducts will have characteristic signals in the 1H NMR spectrum in the olefinic and methyl regions and can be readily identified by mass spectrometry.[11]
-
-
Linear Condensation Products: Incomplete cyclization can lead to the formation of linear adducts between sulfamide and acetone.
-
Identification: These species will have free amine or sulfonyl groups and will exhibit different fragmentation patterns in mass spectrometry compared to the cyclic product.
-
-
Sulfamide Degradation Products:
-
Ammonium Salts and Sulfonic Acids: Resulting from the hydrolysis of sulfamide.[2]
-
Identification: These are often highly polar and may be observed in the aqueous work-up or as baseline noise in chromatographic analyses.
-
The following table summarizes the most common byproducts and their likely analytical signatures:
| Byproduct Name | Molecular Weight | Likely 1H NMR Signals (ppm) | Mass Spectrometry (m/z) |
| Diacetone Alcohol | 116.16 | ~1.2 (s, 6H), ~2.2 (s, 3H), ~2.6 (s, 1H), ~4.1 (br s, 1H) | [M+H]+ = 117 |
| Mesityl Oxide | 98.14 | ~1.9 (s, 3H), ~2.1 (s, 3H), ~6.1 (s, 1H) | [M+H]+ = 99 |
| Phorone | 138.21 | ~1.9 (s, 6H), ~6.2 (s, 2H) | [M+H]+ = 139 |
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions to minimize byproduct formation?
A1: The ideal conditions will depend on your specific experimental setup. However, general recommendations include:
-
Temperature Control: Maintain a low to moderate reaction temperature to disfavor the endothermic acetone self-condensation reactions.
-
pH Control: Use a minimal amount of a mild acid catalyst to prevent significant sulfamide hydrolysis.[1][12]
-
Stoichiometry: A slight excess of sulfamide may help to drive the reaction towards the desired product and minimize acetone oligomerization.
-
Anhydrous Conditions: Using dry solvents and reagents can suppress the hydrolysis of sulfamide.
Q2: How can I effectively purify the final product from these byproducts?
A2: Purification can typically be achieved through a combination of techniques:
-
Recrystallization: this compound is a crystalline solid, and recrystallization from a suitable solvent system is often effective in removing less polar byproducts like mesityl oxide and phorone.
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from both more and less polar impurities.
Q3: Are there any alternative synthetic routes that might avoid these byproducts?
A3: While the direct condensation of acetone and sulfamide is a common approach, alternative strategies could be considered:
-
Use of Acetone Equivalents: Employing a protected form of acetone or an acetone imine could potentially circumvent the self-condensation issues.
-
Stepwise Synthesis: A stepwise approach, where sulfamide is first reacted with a different reagent to form an intermediate that then reacts with acetone, might offer better control over the reaction.
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the main synthetic route and the key side reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Self-condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Propose a complete mechanism for the acid-catalyzed aldol condens... | Study Prep in Pearson+ [pearson.com]
- 6. homework.study.com [homework.study.com]
- 7. homework.study.com [homework.study.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Acetone - Wikipedia [en.wikipedia.org]
- 11. Mass Spectrometry of Intact Proteins Reveals +98 u Chemical Artifacts Following Precipitation in Acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
Welcome to the technical support resource for 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide (CAS: 3134-95-4). This guide is designed for researchers, chemists, and drug development professionals to ensure the stability, proper storage, and effective use of this compound in your experiments. The information herein is synthesized from established principles of heterocyclic and sulfonyl chemistry, regulatory guidelines, and data from analogous compounds.
Section 1: Frequently Asked Questions (FAQs) on Stability and Storage
This section addresses the most common questions regarding the handling and preservation of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To maintain long-term integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The key is to protect it from atmospheric moisture, heat, and light. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q2: How sensitive is this compound to moisture?
A2: The 1,2,5-thiadiazolidine 1,1-dioxide ring, a type of cyclic sulfamide, is susceptible to hydrolysis. The sulfonyl group (SO₂) is highly electrophilic, making the ring vulnerable to attack by nucleophiles, including water. Exposure to moisture, especially under acidic or basic conditions, can lead to ring cleavage and degradation.[2] Therefore, it is critical to handle the compound in a low-humidity environment and store it with a desiccant.
Q3: What is the thermal stability of this compound?
A3: While the parent 1,2,5-thiadiazole ring system is known for high thermal stability (up to 220°C), the oxidized 1,1-dioxide is less stable.[3] Elevated temperatures can promote degradation. Studies on related sulfonamides show significant degradation can occur at temperatures above 100°C.[1] Thermal decomposition of 1,2,5-thiadiazole 1,1-dioxides can lead to the extrusion of sulfur dioxide (SO₂).[4] Avoid exposing the compound to high heat during storage or experimental procedures unless required by the protocol.
Q4: Are there any known chemical incompatibilities?
A4: Yes. Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]
-
Strong Acids/Bases: Can catalyze the hydrolysis of the sulfamide bond, leading to rapid degradation.
-
Strong Oxidizing Agents: While the sulfur atom is already in a high oxidation state (S(VI)), strong oxidizers can potentially interact with other parts of the molecule or create hazardous conditions.
-
Nucleophiles: The electrophilic nature of the sulfonyl group makes the ring susceptible to attack by various nucleophiles, such as alcohols and amines, which can lead to ring-opening.[4]
Q5: What are the visual signs of degradation?
A5: While specific data for this compound is not available, common signs of degradation for solid organic compounds include:
-
Change in color (e.g., yellowing or browning).
-
Alteration of physical state (e.g., clumping, melting, or release of an odor).
-
Reduced purity as determined by analytical methods like HPLC or NMR.
If any of these signs are observed, the compound's purity should be re-verified before use.
Section 2: Troubleshooting Guide
This section provides a problem-solving framework for common issues encountered during experimentation.
| Observed Problem | Potential Cause | Recommended Action & Rationale |
| Inconsistent or poor results in biological assays. | Compound degradation due to improper storage or handling. | 1. Verify Purity: Analyze the compound stock using HPLC-UV or LC-MS to confirm purity against the certificate of analysis. 2. Use Fresh Stock: If degradation is suspected, use a freshly opened vial of the compound. 3. Review Handling: Ensure stock solutions are prepared in appropriate anhydrous solvents and stored under inert gas at low temperatures. |
| Stock solution appears cloudy or contains precipitate. | Poor solubility or degradation in the chosen solvent. | 1. Check Solvent Compatibility: Ensure the solvent is appropriate and anhydrous. Protic solvents like methanol or ethanol may slowly react with the compound.[4] 2. Gentle Warming/Sonication: Attempt to redissolve the compound by gentle warming or sonication. If it does not dissolve, degradation may have occurred. 3. Prepare Fresh: Discard the solution and prepare a fresh one, ensuring the compound and solvent are completely dry. |
| HPLC analysis shows multiple new peaks over time. | Instability in solution. | 1. Perform Time-Course Study: Analyze the solution at several time points (e.g., 0, 2, 4, 8, 24 hours) to determine its stability in the specific solvent and concentration. 2. Change Solvent: Switch to a more inert, aprotic solvent (e.g., anhydrous DMSO, DMF, or Acetonitrile). 3. Buffer pH: If an aqueous buffer is necessary, ensure the pH is near neutral (pH 6-7.5) and use the solution immediately after preparation. |
Troubleshooting Workflow: Investigating Compound Instability
Below is a logical workflow for diagnosing and resolving issues related to the stability of this compound.
Section 3: Experimental Protocols
This section provides standardized methodologies for assessing the stability of this compound.
Protocol 1: Forced Degradation (Stress Testing)
Objective: To identify potential degradation pathways and products under harsh conditions, which is essential for developing stability-indicating analytical methods.[6]
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade Acetonitrile and Water
-
Appropriate buffers
-
Calibrated HPLC-UV or LC-MS system
Methodology:
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 1 M NaOH, and dilute for analysis.[7]
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute for analysis.[7]
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid compound in a vial.
-
Heat in an oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve in solvent, and analyze.
-
-
Photostability:
-
Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples, along with dark controls, afterward.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method to quantify the parent compound and detect degradation products. Aim for 5-20% degradation for optimal results.[8]
Potential Degradation Pathway
Based on the chemistry of related cyclic sulfamides, a probable degradation pathway initiated by hydrolysis is proposed below.
Section 4: References
-
Roca, M., Castillo, M., Martorell, L., & Picó, Y. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1014-1020. [Link]
-
Jain, R., & Gupta, R. (2016). Forced Degradation Studies. Journal of Pharmaceutical Sciences and Research, 8(12), 1-5. [Link]
-
Kamberi, M., & Tsutsumi, K. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Penketh, P. G., Shyam, K., & Sartorelli, A. C. (1994). Studies on the mechanism of decomposition and structural factors affecting the aqueous stability of 1,2-bis(sulfonyl)-1-alkylhydrazines. Journal of Medicinal Chemistry, 37(18), 2912-2917. [Link]
-
Fisher Scientific. (n.d.). Safety Data Sheet for 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride. Retrieved from a representative SDS for a related compound class.
-
Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Research International, 34(38A), 1-13. [Link]
-
Sharma, G., & Kumar, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(2), 129-138. [Link]
-
Matrix Scientific. (n.d.). Handling and Storage information for this compound. Retrieved from a representative supplier safety information page.
-
Chiu, K. S., Lee, M. L., & Lee, H. (1995). Degradation of 3,5-dimethyl-tetrahydro-2H-1,3,5-thiadiazine-2-thione in aqueous aerobic media. Journal of agricultural and food chemistry, 43(3), 765-769. [Link]
-
European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Pakulski, P., & Pinkowicz, D. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4907. [Link]
-
Science of Synthesis. (2004). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Thieme. [Link]
Sources
- 1. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism of decomposition and structural factors affecting the aqueous stability of 1,2-bis(sulfonyl)-1-alkylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. N,N’-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
Welcome to the dedicated technical support center for the synthesis of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the challenges of this synthesis and ultimately improve yield and purity.
Introduction
This compound is a saturated heterocyclic compound with a sulfamide core. Its synthesis is of interest due to the prevalence of the sulfamide motif in a range of biologically active molecules. The most common synthetic route involves the preparation of N-sulfamoyl-α-aminoisobutyric acid followed by an intramolecular cyclization. This guide will focus on troubleshooting and optimizing this two-step process.
Core Synthesis Workflow
The synthesis of this compound can be conceptually broken down into two primary stages:
-
Sulfamoylation of α-Aminoisobutyric Acid: Formation of the key intermediate, N-sulfamoyl-α-aminoisobutyric acid.
-
Intramolecular Cyclization: Ring closure of the intermediate to yield the final product.
Technical Support Center: Crystallization of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
Welcome to the dedicated technical support resource for the crystallization of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the crystallization of this and related heterocyclic compounds. Here, we synthesize fundamental crystallization principles with practical, field-tested troubleshooting strategies to empower you to achieve high-quality, reproducible crystalline material.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
While specific solubility data for this exact molecule is not extensively published, we can infer its behavior from the broader class of 1,2,5-thiadiazole 1,1-dioxides and related small molecules.[1][2][3] The presence of the polar sulfonyl group and nitrogen atoms suggests some solubility in polar organic solvents. However, the dimethyl substitution on the carbon atom introduces nonpolar character, which may lead to solubility in a range of solvents. It is common for such compounds to exhibit low solubility in common deuterated solvents, which can be an initial indicator for crystallization solvent selection.[1][4] A systematic solvent screening is always the recommended first step.
Q2: Is polymorphism a concern for this compound?
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for virtually all active pharmaceutical ingredients (APIs) and their intermediates.[5][6][7] Different polymorphs can exhibit varying physical properties, including solubility, stability, and bioavailability.[6][7] Given that over 50% of APIs show polymorphism, it is prudent to assume that this compound may also exhibit this phenomenon.[8] Characterization of the resulting crystalline solid by techniques such as X-Ray Powder Diffraction (XRPD) is crucial to identify and control the polymorphic form.[8]
Q3: What are the key process parameters that can influence the crystallization outcome?
Several factors can significantly impact the crystallization process, including the choice of solvent, cooling rate, temperature, and the level of supersaturation.[8][9] The presence of impurities can also dramatically affect crystal nucleation and growth.[9] For sensitive compounds, even the method of agitation can play a role. A systematic approach to optimizing these parameters is essential for reproducible results.
Troubleshooting Guide: Common Crystallization Challenges
Scenario 1: No Crystals Form Upon Cooling
You have dissolved your this compound in a hot solvent and allowed it to cool, but no precipitation or crystallization occurs.
Root Cause Analysis:
This issue typically arises from one of two situations: either the solution is not supersaturated upon cooling (too much solvent was used), or there is a kinetic barrier to nucleation.[10]
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[10] This can create microscopic imperfections on the glass that serve as nucleation sites.
-
Seed Crystals: If you have a small amount of solid material, add a single, tiny crystal (a "seed crystal") to the solution.[10] This provides a template for further crystal growth.
-
Evaporation: Allow a small amount of the solvent to evaporate slowly. This will increase the concentration of the solute and can help achieve supersaturation.[11]
-
-
Increase Supersaturation:
-
Consider an Anti-Solvent:
-
If single-solvent systems are ineffective, a dual-solvent (or anti-solvent) approach can be beneficial.[12] Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes slightly turbid. Gentle warming should redissolve the precipitate, and subsequent slow cooling can yield crystals.
-
Scenario 2: The Compound "Oils Out" Instead of Crystallizing
Upon cooling, your compound separates from the solution as a liquid or an amorphous oil rather than forming solid crystals.
Root Cause Analysis:
"Oiling out" occurs when the melting point of the solute is lower than the temperature of the solution at the point of supersaturation.[10] Impurities can also lower the melting point and promote this phenomenon. The compound essentially becomes "insoluble" in the solvent but remains in a liquid state.
Troubleshooting Protocol:
-
Lower the Crystallization Temperature:
-
The primary strategy is to ensure that the solution temperature is below the compound's melting point when supersaturation is reached. This can be achieved by using a more dilute solution (adding more solvent) and cooling it to a lower temperature.[10]
-
-
Change the Solvent System:
-
The choice of solvent can greatly influence the tendency of a compound to oil out. Experiment with solvents that have a lower boiling point or different polarity. A solvent in which the compound is less soluble may prevent the formation of highly concentrated, oily droplets.
-
-
Slow Down the Cooling Rate:
-
Re-dissolve and Try Again:
-
If an oil has formed, reheat the solution to re-dissolve the oil. You can then try one of the above strategies, such as adding more solvent or allowing the solution to cool more slowly.
-
Scenario 3: Rapid Formation of Fine Needles or Powder
Crystals form very quickly upon cooling, resulting in a fine powder or a mass of very thin needles.
Root Cause Analysis:
This is a sign of very rapid crystallization, which is often caused by an excessively high level of supersaturation.[10][14] While you have successfully crystallized the compound, rapid growth tends to trap impurities within the crystal lattice, reducing the effectiveness of the purification.[13][14] It can also lead to issues in downstream processing like filtration and drying.[14]
Troubleshooting Protocol:
-
Reduce the Rate of Supersaturation:
-
Add More Solvent: Reheat the mixture to redissolve the solid, then add a small amount of additional solvent.[10] This will lower the concentration, and the solution will need to cool to a lower temperature before crystallization begins, slowing the process.
-
Slower Cooling: As with oiling out, a slower cooling rate is beneficial. Insulating the flask will allow larger, more well-defined crystals to form.[12]
-
-
Utilize a Different Crystallization Technique:
-
Vapor Diffusion: This technique is excellent for growing high-quality crystals from small amounts of material.[11][15] Dissolve your compound in a small vial using a moderately volatile solvent. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which your compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution of your compound, gradually inducing crystallization.[15]
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser, good solvent.[11][16] Diffusion at the interface of the two solvents will slowly cause crystallization.
-
Data and Protocols
Table 1: Recommended Starting Solvents for Crystallization Screening
| Solvent Class | Examples | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Often good solubilizers for compounds with polar functional groups.[17] Varying volatility allows for control over evaporation rates. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Capable of hydrogen bonding, which can influence crystal packing. Often used in solvent/anti-solvent pairs with water or hydrocarbons. |
| Nonpolar | Toluene, Hexanes, Cyclohexane | Useful as anti-solvents or for compounds with significant nonpolar character. Toluene can be a good solvent for aromatic-containing heterocycles.[17] |
| Chlorinated | Dichloromethane, Chloroform | Good solubilizers for a wide range of organic compounds. Their high volatility can be useful for slow evaporation techniques, but be mindful of potential solvate formation.[16] |
Protocol 1: General Slow Cooling Crystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) until the solvent boils.[18]
-
Continue to add the hot solvent dropwise until the solid just completely dissolves.[18]
-
Cover the flask with a watch glass and set it aside on an insulating surface (like a cork ring or folded paper towels) to cool slowly to room temperature.[10]
-
If larger crystals are desired, further cooling in a refrigerator or ice bath can be performed after initial crystal formation at room temperature.
-
Collect the crystals by suction filtration, wash with a small amount of cold solvent, and allow them to dry.[18]
Visual Workflows
Caption: Decision tree for troubleshooting common crystallization failures.
Caption: Workflow for vapor diffusion crystallization.
References
- Lee, E. H. (2014). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.
- Davey, R. J., & Black, S. N. (Year not available). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis Online.
- PharmaCores. (2025).
- Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo.
- University of Missouri. (2006). Crystallisation Techniques. University of Missouri.
- Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji.
- wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. wikiHow.
- Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Jones, P. G. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
- University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography.
- University of Rochester. (n.d.).
- Universität Potsdam. (n.d.).
- SOP: CRYSTALLIZ
- University of Colorado Boulder. (n.d.). Crystallization.
- H.E.L Group. (n.d.).
- Achieve Chem. (2024).
- Kącka-Zych, A., & Nitek, W. (2021).
- Bendjeddou, A., Djeribi, R., Regainia, Z., & Aouf, N. E. (Year not available).
- Kącka-Zych, A., & Nitek, W. (2025). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials.
- Reiser, O., & Le Zost, C. (2025). Enantioselective Synthesis of 3,4-Disubstituted cis- and trans-1,2,5-Thiadiazolidine-1,1-dioxides as Precursors for Chiral 1,2-Diamines.
Sources
- 1. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N’-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 7. mt.com [mt.com]
- 8. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 9. helgroup.com [helgroup.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. achievechem.com [achievechem.com]
- 15. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 16. unifr.ch [unifr.ch]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
Technical Support Center: Functionalization of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
Welcome to the technical support center for the functionalization of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile cyclic sulfamide scaffold. Here, we address common experimental challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the success of your synthetic endeavors.
Section 1: Troubleshooting Guide - Common Side Reactions and Mitigation Strategies
The functionalization of the this compound core, while offering access to a range of bioactive molecules, can be accompanied by several side reactions.[1] Understanding and controlling these pathways is critical for achieving high yields and purity.
Issue 1: Ring Opening and Decomposition
Question: I am observing significant decomposition of my starting material and the formation of linear sulfonamide byproducts during N-functionalization under basic conditions. What is causing this, and how can I prevent it?
Answer: The 1,2,5-thiadiazolidine 1,1-dioxide ring is susceptible to nucleophilic attack, particularly at the sulfur atom, which can lead to ring cleavage.[2] This is exacerbated by strong bases or nucleophiles and elevated temperatures. The strong electron-withdrawing nature of the sulfonyl group makes the ring protons acidic, but harsh basic conditions can promote undesired ring-opening pathways over the intended N-alkylation or N-acylation.
Root Cause Analysis & Mitigation:
| Contributing Factor | Explanation | Recommended Solution |
| Strong Base | Highly reactive bases (e.g., n-BuLi, LDA) can deprotonate the α-carbons or directly attack the sulfur atom, initiating ring fragmentation. | Use a milder, non-nucleophilic base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. For less reactive electrophiles, a stronger, yet sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be effective.[3] |
| High Temperature | Thermal instability can lead to decomposition, often liberating sulfur dioxide.[4] | Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). If heating is necessary, conduct small-scale trials to determine the optimal temperature that balances reaction rate and stability. |
| Nucleophilic Attack | The nucleophile intended for the electrophile may attack the sulfur atom of the thiadiazolidine ring instead. | This is more common with soft nucleophiles. Ensure the electrophile is sufficiently reactive. If the issue persists, consider a two-step approach: deprotonation with a suitable base followed by the addition of the electrophile at a low temperature. |
| Moisture | Water can act as a nucleophile, leading to hydrolysis of the sulfamide bond, especially under basic or acidic conditions. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize exposure to atmospheric moisture.[3] |
Experimental Protocol: General Procedure for N-Alkylation with Minimized Ring Opening
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile (ACN) under an argon atmosphere, add a suitable base (e.g., triethylamine, 1.2 eq) at 0 °C.
-
Stir the mixture for 15-30 minutes.
-
Slowly add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Low Yields in N-Arylation Reactions
Question: My N-arylation reactions using Buchwald-Hartwig or Ullmann conditions are giving very low yields. What are the likely causes?
Answer: N-arylation of cyclic sulfamides can be challenging due to the steric hindrance around the nitrogen atoms and the potential for the sulfamide moiety to interact with the metal catalyst.
Troubleshooting N-Arylation Reactions:
| Problem | Potential Cause | Suggested Solution |
| Low Reactivity | The N-H bond of the cyclic sulfamide is acidic but the resulting anion may have poor nucleophilicity. | Screen a variety of palladium or copper catalysts and ligands. For Buchwald-Hartwig couplings, consider electron-rich and sterically demanding phosphine ligands (e.g., XPhos, SPhos). For Ullmann couplings, explore different copper(I) sources and ligands like 1,10-phenanthroline. |
| Catalyst Inhibition | The sulfonyl group can coordinate to the metal center, leading to catalyst deactivation. | The choice of ligand is crucial to prevent catalyst poisoning. Bidentate ligands can sometimes be more effective at preventing undesired coordination. |
| Base Incompatibility | Strong bases like sodium tert-butoxide can cause degradation of the starting material or product. | Use a weaker base such as cesium carbonate or potassium phosphate. |
| Solvent Effects | The choice of solvent can significantly influence the reaction rate and yield. | Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. The optimal solvent will depend on the specific substrates and reaction conditions. |
Issue 3: Formation of Di-substituted Byproducts
Question: I am trying to perform a mono-functionalization, but I am observing the formation of a significant amount of the di-substituted product. How can I improve the selectivity for mono-substitution?
Answer: The two nitrogen atoms in the this compound ring have similar reactivity, which can lead to a mixture of mono- and di-substituted products.
Strategies for Selective Mono-functionalization:
-
Stoichiometry Control: Use a slight excess (1.0-1.2 equivalents) of the thiadiazolidine dioxide relative to the electrophile. This can favor mono-substitution, but may require careful purification to remove unreacted starting material.
-
Slow Addition: Add the electrophile slowly to the reaction mixture. This maintains a low concentration of the electrophile, reducing the likelihood of a second reaction with the mono-substituted product.
-
Protecting Group Strategy: If selective mono-functionalization is critical, consider a protecting group strategy. One nitrogen can be protected (e.g., with a Boc group), followed by functionalization of the other nitrogen, and subsequent deprotection.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the stability of the this compound ring under acidic conditions?
A1: The ring is generally more stable under acidic conditions compared to basic conditions. However, strong acids and high temperatures can lead to hydrolysis and ring cleavage.[5] For reactions requiring acidic conditions, it is advisable to use the mildest acid possible and maintain a low temperature.
Q2: Can the gem-dimethyl group be functionalized?
A2: Direct functionalization of the gem-dimethyl group is challenging due to the lack of acidic protons on the C3 carbon. The primary sites of reactivity are the nitrogen atoms.
Q3: Are there any specific safety precautions I should take when working with this class of compounds?
A3: As with all sulfonamide-containing compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Some sulfonamides can cause allergic reactions in sensitive individuals.[6][7][8] Reactions should be carried out in a well-ventilated fume hood.
Q4: What are the best analytical techniques for monitoring the progress of my reaction?
A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the consumption of starting materials and the formation of products. 1H and 13C NMR spectroscopy are essential for characterizing the final purified compounds.[4]
Section 3: Visualizing Reaction Pathways
To aid in understanding the potential reaction pathways, the following diagrams illustrate the desired functionalization and a common side reaction.
Desired N-Functionalization Pathway
Caption: Ideal pathway for N-functionalization.
Potential Ring-Opening Side Reaction
Caption: Undesired ring-opening side reaction.
References
-
Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis. (n.d.). Retrieved from [Link]
-
Pakulski, P., & Pinkowicz, D. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4873. [Link]
-
Bendjeddou, A., Djeribi, R., Regainia, Z., & Aouf, N. E. (2011). N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation. Molecules, 16(5), 3893–3904. [Link]
-
Malwal, S. R., & Pine, P. S. (2014). Chemical Sulfation of Small Molecules – Advances and Challenges. Medicinal research reviews, 34(4), 804–834. [Link]
-
Pakulski, P., & Pinkowicz, D. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4873. [Link]
-
Poulsen, S. A., et al. (2014). Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes. Journal of Medicinal Chemistry, 57(8), 3522-3531. [Link]
-
Verma, A., & Tandan, S. K. (2005). Allergic adverse reactions to sulfonamides. Ars Pharmaceutica, 46(1), 5-23. [Link]
-
Pakulski, P., & Pinkowicz, D. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4873. [Link]
-
Al-Majid, A. M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(4), 599-613. [Link]
-
MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]
Sources
- 1. N,N’-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allergic adverse reactions to sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
Technical Support Center: Scale-Up Synthesis of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
Welcome to the technical support center for the scale-up synthesis of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale production of this important heterocyclic compound. By providing in-depth troubleshooting advice and answers to frequently asked questions, we aim to equip you with the knowledge to optimize your synthesis, ensure safety, and achieve high-purity yields.
Introduction to the Synthesis
The synthesis of this compound, a cyclic sulfamide, typically involves a multi-step process. A common route begins with the reaction of 2-amino-2-methyl-1-propanol with a sulfamoyl chloride, followed by an intramolecular cyclization. While seemingly straightforward on a lab scale, scaling up this synthesis introduces a unique set of challenges related to reaction kinetics, heat transfer, reagent handling, and purification. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide
This section is structured to address specific problems you may encounter during the scale-up synthesis. Each question is followed by a detailed explanation of the potential causes and recommended solutions, grounded in chemical principles and practical experience.
Issue 1: Low Yield in the Initial Sulfamoylation Step
Question: We are experiencing significantly lower than expected yields for the initial reaction between 2-amino-2-methyl-1-propanol and sulfamoyl chloride upon scaling up from a 10g to a 500g scale. What are the likely causes and how can we mitigate this?
Answer:
Several factors can contribute to a drop in yield during the scale-up of the initial N-sulfamoylation reaction. Let's break down the most common culprits and their solutions:
-
Poor Temperature Control: This exothermic reaction can lead to localized overheating in a large reactor, causing decomposition of the starting materials or the product.
-
Causality: Inadequate heat dissipation in larger vessels is a common problem. The surface-area-to-volume ratio decreases as the scale increases, making it harder to remove heat efficiently.
-
Solution:
-
Slow Reagent Addition: Add the sulfamoyl chloride solution dropwise or via a syringe pump to control the reaction rate and heat generation.
-
Efficient Cooling: Ensure your reactor is equipped with a properly sized cooling jacket and that the coolant flow is adequate. Monitor the internal reaction temperature closely with a calibrated probe.
-
Solvent Choice: Use a solvent with a good heat capacity and a boiling point that allows for effective reflux cooling if necessary.
-
-
-
Inefficient Mixing: Inadequate agitation can lead to poor mass transfer, resulting in localized high concentrations of reactants and the formation of byproducts.
-
Causality: As the reactor size increases, achieving homogeneous mixing becomes more challenging. Dead zones with poor mixing can develop, especially with viscous reaction mixtures.
-
Solution:
-
Appropriate Impeller: Use an impeller designed for efficient mixing of the specific viscosity of your reaction mixture. For example, an anchor or turbine impeller might be more effective than a simple magnetic stir bar in a large vessel.
-
Optimize Stirring Speed: Experiment with different stirring speeds to ensure good vortexing and bulk movement of the reaction mass without splashing.
-
-
-
Moisture Sensitivity: Sulfamoyl chlorides are highly reactive towards water, leading to hydrolysis and the formation of inactive sulfonic acid.[1][2]
-
Causality: Larger quantities of solvents and reagents are more likely to be contaminated with water. The increased surface area of the reactor also provides more opportunities for atmospheric moisture to enter.
-
Solution:
-
Anhydrous Conditions: Use freshly dried solvents and ensure all glassware and the reactor are thoroughly dried before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent moisture ingress.
-
-
Issue 2: Difficulties with the Intramolecular Cyclization Step
Question: Our attempts to cyclize the intermediate N-(2-hydroxy-2-methylpropyl)sulfamide to form this compound are resulting in a mixture of products and incomplete conversion, especially at a larger scale. What reaction conditions should we focus on optimizing?
Answer:
The intramolecular cyclization is a critical step that often requires careful optimization, particularly when scaling up. The key is to favor the desired intramolecular reaction over intermolecular side reactions.
-
Base Selection and Stoichiometry: The choice of base and its stoichiometry are crucial for efficient deprotonation and subsequent ring closure.
-
Causality: A base that is too strong can lead to side reactions, while a base that is too weak will result in slow and incomplete conversion. The stoichiometry must be precise to avoid excess base, which can promote side reactions.
-
Solution:
-
Screening Bases: If you are using a common base like sodium hydride or potassium tert-butoxide, consider screening other non-nucleophilic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hindered amine base.
-
Controlled Addition: Add the base slowly to the solution of the intermediate at a controlled temperature to maintain a low steady-state concentration of the reactive anion.
-
-
-
Reaction Concentration (High Dilution Principle): The concentration of the reaction mixture plays a significant role in favoring intramolecular cyclization.
-
Causality: At high concentrations, the probability of intermolecular reactions (e.g., dimerization or polymerization) increases, as molecules are more likely to encounter each other before they can cyclize.
-
Solution:
-
High Dilution: Running the reaction at a lower concentration can significantly improve the yield of the desired cyclic product. This can be achieved by using a larger volume of solvent or by slowly adding the substrate to a solution of the base in the reaction solvent.
-
-
-
Temperature Profile: The reaction temperature must be carefully controlled to ensure a smooth and selective reaction.
-
Causality: Higher temperatures can provide the activation energy for undesired side reactions, while temperatures that are too low can lead to an impractically slow reaction rate.
-
Solution:
-
Temperature Optimization Study: Perform small-scale experiments to determine the optimal temperature range for the cyclization. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) at different temperatures.
-
-
Issue 3: Product Purification and Isolation Challenges
Question: We are struggling to purify the final this compound product on a large scale. Column chromatography is not practical, and recrystallization attempts have resulted in low recovery. What are some alternative purification strategies?
Answer:
Large-scale purification requires moving away from techniques that are not easily scalable. Here are some strategies to consider:
-
Recrystallization Optimization: While initial attempts may have been unsuccessful, recrystallization is often the most viable method for large-scale purification if optimized correctly.
-
Causality: Poor recovery during recrystallization can be due to the selection of a suboptimal solvent system, incorrect cooling profiles, or the presence of impurities that inhibit crystal growth.
-
Solution:
-
Solvent Screening: Systematically screen a variety of single and mixed solvent systems to find one where the product has high solubility at an elevated temperature and low solubility at a lower temperature.
-
Controlled Cooling: Cool the saturated solution slowly to encourage the formation of larger, purer crystals. Crash cooling often traps impurities.
-
Seeding: Introduce a small amount of pure product (seed crystals) to the cooling solution to initiate crystallization.
-
-
-
Slurry Washing: This technique can be effective for removing minor impurities.
-
Causality: If the main impurities are significantly more soluble in a particular solvent than your product, a slurry wash can be very effective.
-
Solution:
-
Procedure: Suspend the crude product in a solvent in which it is sparingly soluble, stir for a period, and then filter. The impurities will dissolve in the solvent, leaving behind a purer solid product.
-
-
-
Reactive Quenching of Impurities: If the impurities have a different chemical reactivity than your product, you can selectively react them to facilitate their removal.
-
Causality: For example, if you have unreacted starting materials or acidic/basic byproducts, they can be removed with an appropriate aqueous wash.
-
Solution:
-
Aqueous Washes: Dissolve the crude product in an organic solvent and wash with acidic or basic solutions to remove corresponding impurities. Follow with a brine wash to remove excess water before drying and concentrating.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling sulfamoyl chlorides on a large scale?
A1: Sulfamoyl chlorides are corrosive and moisture-sensitive reagents.[1][2] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Ventilation: Handle sulfamoyl chlorides in a well-ventilated fume hood to avoid inhalation of corrosive vapors.[2]
-
Moisture Control: As mentioned, these compounds react exothermically with water, potentially leading to a dangerous pressure buildup in a closed system. Ensure all equipment is dry and the reaction is performed under an inert atmosphere.
-
Spill Management: Have appropriate spill control materials readily available. Neutralize small spills with a suitable agent like sodium bicarbonate before cleanup.
Q2: Can you provide a general reaction mechanism for the synthesis?
A2: Certainly. The synthesis generally proceeds through two key steps:
-
N-Sulfamoylation: The amino group of 2-amino-2-methyl-1-propanol acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfamoyl chloride, displacing the chloride ion. This forms the N-(2-hydroxy-2-methylpropyl)sulfamide intermediate.
-
Intramolecular Cyclization: In the presence of a base, the hydroxyl group of the intermediate is deprotonated to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the sulfur atom and displacing one of the sulfamide protons (after it is deprotonated by a second equivalent of base or another molecule of the alkoxide) to form the five-membered 1,2,5-thiadiazolidine 1,1-dioxide ring.
Q3: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
A3: A combination of techniques is recommended for robust process control:
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the disappearance of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of intermediates and byproducts. It is also invaluable for confirming the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying impurities.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for determining the final purity of the product, often used with a UV or evaporative light scattering detector (ELSD).
Experimental Protocols
Protocol 1: Scale-Up Synthesis of N-(2-hydroxy-2-methylpropyl)sulfamide
Materials:
-
2-Amino-2-methyl-1-propanol
-
Sulfamoyl chloride
-
Triethylamine (or other suitable base)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas
Equipment:
-
Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe
-
Chiller/heater circulator
Procedure:
-
Set up the reactor under an inert atmosphere and charge it with 2-amino-2-methyl-1-propanol and anhydrous DCM.
-
Cool the reactor contents to 0-5 °C using the circulator.
-
In a separate, dry flask, prepare a solution of sulfamoyl chloride in anhydrous DCM.
-
Slowly add the sulfamoyl chloride solution to the reactor via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.
-
Work-up the reaction by washing with a dilute acid solution, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.
Protocol 2: Scale-Up Cyclization to this compound
Materials:
-
Crude N-(2-hydroxy-2-methylpropyl)sulfamide
-
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Equipment:
-
Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe
-
Chiller/heater circulator
Procedure:
-
Set up the reactor under an inert atmosphere and charge it with the chosen base and anhydrous THF.
-
Cool the suspension to 0-5 °C.
-
Dissolve the crude intermediate from Protocol 1 in anhydrous THF.
-
Slowly add the solution of the intermediate to the base suspension in the reactor over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC/LC-MS.
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or slurry washing as determined by your optimization studies.
Visualizations
Reaction Workflow
Caption: A simplified workflow for the two-step synthesis and purification of this compound.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting common issues in the synthesis.
References
-
Bendjeddou, A., Djeribi, R., Regainia, Z., & Aouf, N.-E. (n.d.). N,N’-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation. Molecules. Available from: [Link]
-
Gong, Y., et al. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules. Available from: [Link]
Sources
handling and safety precautions for 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
Technical Support Center: 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
Prepared by the Senior Application Scientist Team
This guide provides comprehensive handling, safety, and troubleshooting information for this compound (CAS No. 144432-67-7).[1][2] As researchers and drug development professionals, your safety and experimental success are paramount. This document is structured to provide immediate, practical answers to questions you may encounter.
Hazard Identification & Risk Assessment Summary
While a specific, comprehensive safety data sheet for this exact compound is not widely available, its structure—a saturated heterocyclic sulfamide—allows us to extrapolate potential hazards from similar chemical classes, such as sulfonylureas and other thiadiazole derivatives. A conservative approach to handling is always recommended.
| Potential Hazard | Description & Causality | Primary Precautionary Measures |
| Eye Irritation/Damage | Compounds containing sulfonyl groups can be corrosive or severely irritating to the eyes upon contact.[3][4] | Always wear safety goggles or a full-face shield.[5] Ensure eyewash stations are accessible.[6] |
| Skin Irritation | Direct contact may cause skin irritation or allergic reactions in sensitive individuals.[4][6] The molecule may be absorbed through the skin.[6] | Wear double-layered, chemical-resistant gloves and a lab coat with tight cuffs.[7][8] Change gloves immediately if contaminated.[7] |
| Respiratory Irritation | Inhalation of the powdered form (if applicable) or aerosols may irritate the respiratory tract.[4] | Handle only in a well-ventilated area or a chemical fume hood.[9][10] |
| Hygroscopicity & Reactivity | The sulfonyl group and nitrogen atoms can make the compound hygroscopic (moisture-sensitive).[3][6] It may react with strong oxidizing agents or bases.[3][11] | Store under an inert atmosphere, tightly sealed, and away from moisture and incompatible materials.[1][3][11] |
| Thermal Decomposition | At elevated temperatures, decomposition may release toxic gases such as nitrogen oxides (NOx) and sulfur oxides (SOx).[3][12] | Avoid excessive heat and keep away from open flames or sparks.[3][6] |
Frequently Asked Questions (FAQs)
Q1: What is the minimum Personal Protective Equipment (PPE) I need when handling this compound?
Answer: A comprehensive PPE ensemble is critical. At a minimum, you must wear:
-
Eye/Face Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing, a full-face shield should be worn over the goggles.[5] Standard eyeglasses are not sufficient.[5]
-
Hand Protection: Wear two pairs of chemotherapy-rated, powder-free gloves (e.g., nitrile).[7][8] The inner glove should be tucked under the cuff of your lab coat, and the outer glove should go over the cuff.[7] Change the outer glove immediately upon contamination or every 30-60 minutes during extended handling.[7][8]
-
Body Protection: A disposable, low-permeability lab coat with long sleeves and tight-fitting knit cuffs is required.[7] For larger quantities or significant spill risk, a chemical-resistant apron or coveralls ("bunny suit") should be considered.[5]
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to control airborne particles and vapors.[10] If a fume hood is not available, a fit-tested N95 respirator or higher may be required, depending on your institution's risk assessment.[8]
Q2: How must I store this compound to ensure its stability?
Answer: Proper storage is crucial for maintaining the compound's integrity. Based on supplier recommendations and the chemical nature of the sulfonyl group, follow these storage protocols:
-
Temperature: Store refrigerated at 2-8°C.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[1][3] This is critical to prevent degradation from atmospheric moisture, as the compound is likely hygroscopic.[3][6]
-
Location: Store in a dry, well-ventilated area away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[3][6][12]
Q3: What should I do if I spill the compound in the lab?
Answer: Your response should be swift and methodical.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or generates dust, evacuate the vicinity.
-
Assess & Secure: Ensure you are wearing appropriate PPE before cleaning up. Remove all ignition sources from the area.[9]
-
Containment: For a solid spill, gently cover it with an inert absorbent material like sand or vermiculite to avoid generating dust.[4][9] Do not use combustible materials like paper towels for the initial containment. For a liquid spill (solution), absorb with an inert material.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[9][13]
-
Decontamination: Clean the spill area thoroughly with soap and water, followed by a suitable laboratory disinfectant if required.
-
Disposal: Dispose of the sealed waste container and any contaminated PPE according to your institution's hazardous waste disposal regulations.[6][13]
Q4: How do I properly dispose of waste containing this compound?
Answer: All waste, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous chemical waste.
-
Collect waste in a designated, sealed, and clearly labeled hazardous waste container.
-
The waste must be disposed of through a licensed chemical waste disposal service in accordance with all federal, state, and local environmental regulations.[6][13]
-
Do not discharge any amount of this chemical into sewer systems or waterways.[4][9]
Troubleshooting Guide
Issue: The compound is difficult to dissolve.
-
Causality: this compound is a polar molecule, but its crystallinity may impact dissolution kinetics. The choice of solvent is critical.
-
Troubleshooting Steps:
-
Solvent Selection: Start with polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Depending on your experimental needs, polar protic solvents like ethanol or methanol may also be effective.
-
Increase Surface Area: Ensure the compound is a fine powder. If it has clumped due to moisture absorption, gently break it up in a controlled environment (fume hood).
-
Apply Gentle Heat: Warm the solvent gently (e.g., to 30-40°C) while stirring. Avoid high temperatures to prevent thermal decomposition.[3]
-
Use Sonication: Place the vial in a sonicator bath for short intervals to aid dissolution through ultrasonic agitation.
-
Issue: I observed a color change or precipitate forming over time in my stock solution.
-
Causality: This often indicates compound instability or degradation.[14] The most likely cause is reaction with trace amounts of water in the solvent or exposure to light.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Always use fresh, anhydrous-grade solvents for preparing stock solutions.
-
Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., by purging the vial with argon before sealing).
-
Protect from Light: Store the solution in an amber vial or wrap the vial in aluminum foil to protect it from light.
-
Fresh is Best: Prepare stock solutions fresh for each experiment whenever possible. If storage is necessary, store aliquots at -20°C or -80°C to minimize degradation.
-
Detailed Experimental Protocol: Weighing and Dissolving
This protocol ensures accuracy and safety when preparing a solution of this compound.
Objective: To accurately weigh and dissolve the compound to a target concentration.
Materials:
-
This compound
-
Anhydrous DMSO
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate volumetric flask or vial
-
Pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Preparation: Don all required PPE (double gloves, lab coat, safety goggles) and ensure the chemical fume hood is operational.
-
Equilibration: Before opening, allow the container of the compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing:
-
Place a piece of weighing paper on the analytical balance and tare it.
-
Inside the fume hood, carefully transfer the desired amount of the compound onto the weighing paper using a clean spatula.
-
Immediately seal the main container of the compound, purge with inert gas if possible, and return it to proper storage (2-8°C).[1]
-
-
Dissolution:
-
Carefully transfer the weighed powder into the designated vial.
-
Add a portion of the anhydrous DMSO (approx. 70% of the final volume).
-
Cap the vial securely and vortex until the solid is fully dissolved. If needed, use a sonicator or gentle warming as described in the troubleshooting section.
-
Once dissolved, add the remaining solvent to reach the final target volume.
-
-
Mixing & Storage: Mix the solution thoroughly to ensure homogeneity. Label the vial clearly with the compound name, concentration, solvent, and date. Store as recommended in the troubleshooting guide.
Visualization of Key Workflows
General Handling Workflow
Caption: Standard workflow for safely handling the compound.
Spill Response Logic
Caption: Decision-making flowchart for spill response.
References
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [Link]
-
Personal Protective Equipment. NI Infection Control Manual. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. [Link]
-
USP Chapter <800>: Personal Protective Equipment. (2018, September 4). Pharmacy Times. [Link]
-
Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis. [Link]
-
1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. (2021, August 11). PMC - NIH. [Link]
- US3883547A - 1,2,3-Thiadiazole derivatives.
-
N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation. PMC - NIH. [Link]
-
Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PMC - NIH. [Link]
Sources
- 1. 144432-67-7|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. matrixscientific.com [matrixscientific.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions concerning the purification of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide. The methodologies and advice presented herein are grounded in established principles of organic chemistry and purification sciences.
Troubleshooting Guide: Navigating Common Purification Challenges
The synthesis of this compound, a cyclic sulfamide, typically involves the reaction of a diamine precursor with a sulfurylating agent. A plausible synthetic route is the reaction of 2,2-dimethyl-1,3-propanediamine with sulfuryl chloride in the presence of a base. Impurities in the final product can arise from unreacted starting materials, side reactions, or decomposition products. This guide addresses the most common issues encountered during purification.
Issue 1: Oily or Gummy Product After Initial Synthesis
Scenario: After the reaction work-up, the crude product is an oil or a sticky solid, making it difficult to handle and purify.
Probable Causes & Solutions:
-
Residual Solvents: The crude product may retain high-boiling point solvents used in the reaction or work-up (e.g., DMF, DMSO).
-
Solution: Co-evaporate the crude product with a low-boiling point solvent like dichloromethane or toluene under reduced pressure. This can form an azeotrope with the residual high-boiling solvent, facilitating its removal.
-
-
Presence of Amine Salts: The hydrochloride salt of the tertiary amine base (e.g., triethylamine hydrochloride) or the diamine starting material can be present.
-
Solution: Perform an aqueous work-up. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 0.1 N HCl) to remove basic impurities, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate before concentrating.[1]
-
-
Oligomeric Byproducts: Side reactions can lead to the formation of polymeric or oligomeric materials.
-
Solution: Attempt to precipitate the desired product by triturating the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes or diethyl ether).
-
Issue 2: Poor Recovery After Recrystallization
Scenario: A significant loss of product is observed after attempting recrystallization.
Probable Causes & Solutions:
-
Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the product, even at low temperatures.
-
Solution: Select a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For cyclic sulfamides, common recrystallization solvents include ethanol/water mixtures, isopropanol, or ethyl acetate/hexanes.[2]
-
-
Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will prevent it from crystallizing effectively upon cooling.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until dissolution is complete.
-
-
Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Issue 3: Persistent Impurities After Column Chromatography
Scenario: After purification by flash column chromatography, the product is still contaminated with impurities as determined by TLC or NMR.
Probable Causes & Solutions:
-
Inappropriate Eluent System: The polarity of the eluent may not be optimal to separate the product from the impurities.
-
Solution: Systematically screen different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides good separation (a ΔRf of at least 0.2) between the product and the impurities. A common starting point for cyclic sulfamides is a mixture of hexanes and ethyl acetate.
-
-
Column Overloading: Applying too much crude material to the column will result in poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
-
Co-eluting Impurities: An impurity may have a very similar polarity to the product, making separation by normal-phase chromatography challenging.
-
Solution: Consider using a different stationary phase, such as alumina or reverse-phase silica gel. Alternatively, derivatization of the impurity to alter its polarity could be an option, followed by another chromatographic step.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
A1: Based on a likely synthesis from 2,2-dimethyl-1,3-propanediamine and sulfuryl chloride, the most probable impurities include:
-
Unreacted 2,2-dimethyl-1,3-propanediamine: This is a basic impurity and can be removed by an acidic wash during work-up.
-
Triethylamine hydrochloride: This salt is formed if triethylamine is used as the base and can be removed by an aqueous wash.
-
Partially reacted intermediates: Such as the corresponding sulfamoyl chloride.
-
Oligomeric byproducts: Formed from intermolecular reactions.
Q2: How can I assess the purity of my final product?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample. A pure sample should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of the desired product and to detect the presence of impurities. The spectrum of pure this compound is expected to be simple due to its symmetry.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity. A pure sample will show a single major peak.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Q3: What are the expected NMR spectral data for pure this compound?
-
¹H NMR:
-
A singlet for the two methyl groups (C(CH₃)₂).
-
A singlet for the two equivalent methylene groups (CH₂).
-
A broad singlet for the two N-H protons.
-
-
¹³C NMR:
-
A signal for the quaternary carbon (C(CH₃)₂).
-
A signal for the methyl carbons (C(CH₃)₂).
-
A signal for the methylene carbons (CH₂).
-
Q4: What is the recommended method for long-term storage of this compound?
A4: Cyclic sulfamides are generally stable compounds. For long-term storage, it is recommended to keep the solid material in a tightly sealed container in a cool, dry place, away from direct light. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent potential degradation.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, and mixtures such as ethanol/water and ethyl acetate/hexanes) to find a suitable recrystallization solvent or solvent system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude material in various solvent mixtures (e.g., different ratios of hexanes/ethyl acetate). The ideal system should give the product an Rf value of ~0.3-0.4 and good separation from impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Purification Workflow
Caption: Decision tree for troubleshooting common purification issues.
References
-
Bendjeddou, A., Djeribi, R., Regainia, Z., & Aouf, N.-E. (2005). N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation. Molecules, 10(11), 1387–1398. [Link]
-
Bendjeddou, A., Djeribi, R., Regainia, Z., & Aouf, N.-E. (2005). N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation. Molecules, 10(11), 1387-1398. [Link]
-
Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors. (2021). Biointerface Research in Applied Chemistry, 11(4), 11623-11637. [Link]
-
Gao, Y., et al. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 26(16), 4985. [Link]
-
Maji, A., et al. (2022). Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. RSC Advances, 12(34), 21953-21966. [Link]
-
Abdel Hafez, A. A., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 25(11), 2694. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin [mdpi.com]
- 3. N,N’-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
comparison of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide with its non-methylated analog
An In-Depth Comparative Analysis for Drug Discovery Professionals: 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide vs. 1,2,5-thiadiazolidine 1,1-dioxide
Introduction: The Strategic Value of the Cyclic Sulfamide Core
In the landscape of modern medicinal chemistry, the quest for scaffolds that offer both biological efficacy and robust pharmacokinetic properties is relentless. The 1,2,5-thiadiazolidine 1,1-dioxide ring system, a class of cyclic sulfamides, has emerged as a compelling structural motif. Its utility stems from its function as a non-hydrolyzable peptide backbone mimic and its role in the design of potent enzyme inhibitors, including those targeting HIV and serine proteases.[1][2] The stability of the sulfamide group compared to a classic amide bond provides a significant advantage in developing drug candidates with improved in vivo longevity.
This guide provides a detailed comparative analysis of two closely related analogs: the parent 1,2,5-thiadiazolidine 1,1-dioxide and its C3-gem-dimethylated counterpart, this compound. The central thesis of this investigation is to elucidate the profound impact of this seemingly simple methylation on the molecule's physicochemical properties, metabolic stability, and, consequently, its potential as a drug discovery building block. For researchers and drug development professionals, understanding these differences is critical for making informed decisions in scaffold selection and lead optimization.
Structural and Physicochemical Properties: A Tale of Two Scaffolds
The introduction of two methyl groups at the C3 position instigates a cascade of changes in the molecule's physical and chemical characteristics. While both molecules share the same core heterocyclic system, the gem-dimethyl substitution acts as a powerful modulator of lipophilicity, conformational flexibility, and metabolic vulnerability.
Caption: Chemical structures of the non-methylated and C3-gem-dimethylated analogs.
The most immediate consequence of adding the dimethyl groups is an increase in molecular weight and, more importantly, lipophilicity. This shift towards a more nonpolar character is expected to influence solubility in both aqueous and organic media, which has direct implications for formulation and membrane permeability.
| Property | 1,2,5-Thiadiazolidine 1,1-dioxide | This compound | Rationale for Difference |
| Molecular Formula | C₂H₆N₂O₂S | C₄H₁₀N₂O₂S | Addition of two CH₂ groups. |
| Molecular Weight | 122.15 g/mol | 150.21 g/mol | Increased mass from methyl groups. |
| Melting Point | 171-172 °C[3] | Not reported, expected to be different | Changes in crystal packing due to steric bulk. |
| Predicted pKa | ~12.4 (for N-H)[3] | Expected to be similar (~12-13) | Gem-dimethyl group has a minor electronic effect on distal N-H acidity. |
| Predicted LogP | Lower (more hydrophilic) | Higher (more lipophilic) | Alkyl groups increase lipophilicity. |
| Conformational Flexibility | Higher | Lower (more rigid) | Steric hindrance from gem-dimethyl groups restricts ring puckering. |
| Metabolic Stability | Lower | Higher | C3 hydrogens are susceptible to oxidation; methyl groups block this pathway.[4] |
Furthermore, the gem-dimethyl substitution introduces significant steric hindrance, which locks the five-membered ring into a more constrained set of conformations.[5] This pre-organization can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
Synthesis and Chemical Reactivity
The synthesis of these cyclic sulfamides generally follows established routes involving the cyclization of a vicinal diamine with a sulfonylating agent. The choice of the starting diamine dictates the substitution pattern of the final product.
Caption: General synthetic workflow for 1,2,5-thiadiazolidine 1,1-dioxides.
Synthetic Pathway:
-
Precursor Selection: The synthesis of the non-methylated analog starts with ethylenediamine.[3] For the 3,3-dimethyl analog, the required precursor is 2-methylpropane-1,2-diamine.
-
Cyclization: The diamine is reacted with a suitable sulfonyl source, such as sulfuryl chloride or sulfamide, often in the presence of a base, to form the five-membered heterocyclic ring.[1]
Reactivity Profile: Both analogs possess two acidic N-H protons, making them amenable to further functionalization. Deprotonation with a suitable base allows for subsequent N-alkylation or N-acylation, providing a straightforward handle to build out diverse chemical libraries for structure-activity relationship (SAR) studies.[1][6] The core sulfamide group is chemically robust and generally stable to a wide range of reaction conditions. While the ring can be cleaved under specific reductive conditions, it is stable to the oxidative conditions often encountered during metabolic processes.
Comparative Biological and Pharmacokinetic Profile
The most significant divergence between the two analogs lies in their predicted biological and pharmacokinetic behavior, driven almost entirely by the C3-gem-dimethyl substitution.
Pharmacokinetic Implications:
-
Metabolic Stability: This is the cornerstone of the comparison. In the non-methylated parent compound, the C-H bonds at the C3 position are potential sites for Phase I metabolic oxidation by cytochrome P450 enzymes, leading to hydroxylation and subsequent rapid clearance. The gem-dimethyl groups in the methylated analog act as a "metabolic shield," blocking this pathway by replacing the susceptible hydrogens with sterically bulky and less reactive methyl groups. This modification is a well-established medicinal chemistry strategy to enhance metabolic stability and prolong the in vivo half-life of a drug candidate.[4][7]
-
Cell Permeability: The increased lipophilicity conferred by the methyl groups is expected to enhance passive diffusion across cell membranes, potentially improving oral bioavailability. However, this must be balanced, as excessive lipophilicity can lead to poor aqueous solubility and increased non-specific binding.
Pharmacodynamic Implications:
-
Conformational Constraint: As previously mentioned, the rigidity of the dimethylated ring can be a powerful tool for improving binding affinity. By locking the scaffold into a specific conformation that mimics the bound state of a ligand, the entropic cost of binding is minimized. This can translate to more potent and selective interactions with the target protein.
-
Biological Activity: Derivatives of the 1,2,5-thiadiazolidine 1,1-dioxide core have shown promise as antibacterial agents and protease inhibitors.[2][8] The thiadiazole class of heterocycles, more broadly, exhibits a vast range of biological activities, including antifungal, anti-inflammatory, and anticonvulsant properties.[9][10] The choice between the methylated and non-methylated scaffold would depend on the specific topology of the target's active site and whether the increased steric bulk of the dimethylated version can be accommodated.
Experimental Protocol: Comparative Metabolic Stability Assay
To empirically validate the hypothesized difference in metabolic stability, a comparative in vitro assay using human liver microsomes is essential. This experiment directly measures the rate at which each compound is metabolized by the primary enzymes responsible for drug clearance.
Caption: Workflow for the in vitro metabolic stability assay.
Objective: To determine and compare the metabolic half-life (t½) of 1,2,5-thiadiazolidine 1,1-dioxide and its 3,3-dimethyl analog.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (or NADPH stock)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (LC-MS grade) with an internal standard
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a working solution of each test compound (e.g., 1 µM) in phosphate buffer containing HLM (e.g., 0.5 mg/mL).
-
Pre-incubation: Pre-incubate the compound-microsome mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. This marks time zero (T=0).
-
Time-course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining amount of the parent compound in each sample using a validated LC-MS/MS method.
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k). A longer half-life indicates greater metabolic stability. It is expected that the 3,3-dimethyl analog will exhibit a significantly longer half-life than its non-methylated counterpart.
Conclusion and Strategic Outlook
The comparison between this compound and its non-methylated parent is a clear demonstration of how subtle structural modifications can lead to dramatic improvements in drug-like properties. The introduction of the C3-gem-dimethyl group offers two primary advantages for drug discovery:
-
Enhanced Metabolic Stability: By sterically shielding a metabolically labile position, the dimethylated analog is predicted to have a superior pharmacokinetic profile, characterized by a longer in vivo half-life and potentially improved oral bioavailability.
-
Conformational Rigidity: The restriction of bond rotation within the heterocyclic ring reduces the entropic penalty of binding, which can lead to increased potency and selectivity for the intended biological target.
For drug development professionals, the 3,3-dimethylated scaffold represents a strategically superior starting point for optimization campaigns where metabolic instability of a lead compound is a known or anticipated issue. While the non-methylated core retains value for its simplicity and synthetic accessibility, its dimethylated analog provides a built-in solution to one of the most common failure points in drug development. The judicious application of such "metabolic blockers" is a cornerstone of modern medicinal chemistry, and the this compound scaffold is a prime example of this principle in action.
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Ray, W. J., et al. (1981). Synthesis of 1,2,5-thiadiazolidin-3-one 1,1-dioxides: x-ray structure determination of 4,4-diphenyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide. The Journal of Organic Chemistry, 46(24), 5053-5055. [Link]
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Mengelers, M. J., van Gogh, E. R., & van Miert, A. S. (1991). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of veterinary pharmacology and therapeutics, 14(2), 152-163. [Link]
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Bendjeddou, A., et al. (2009). N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation. Molecules, 14(1), 453-466. [Link]
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Rawski, M., et al. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4899. [Link]
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Sarris, K., et al. (2014). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 5(9), 1034-1039. [Link]
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Rawski, M., et al. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4899. [Link]
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A Comparative Guide to the Reactivity of Cyclic Sulfamides: Spotlight on 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
Introduction: The Expanding Role of Cyclic Sulfamides in Modern Chemistry
Cyclic sulfamides are a pivotal class of heterocyclic compounds, distinguished by a fully saturated ring system containing a sulfonyl group (SO₂) flanked by two nitrogen atoms. Their unique structural and electronic properties have positioned them as versatile building blocks in medicinal chemistry and synthetic organic chemistry.[1][2] These scaffolds are present in a range of biologically active molecules, including inhibitors for enzymes like γ-secretase and carbonic anhydrase.[2][3][4] Furthermore, their ability to undergo controlled ring-opening reactions makes them valuable precursors for chiral 1,2- and 1,3-diamines, which are crucial components in many pharmaceuticals and ligands.[5][6]
This guide provides an in-depth comparative analysis of the reactivity of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide , a representative five-membered cyclic sulfamide, against other common cyclic sulfamides. We will explore how factors such as ring size, substitution patterns, and reaction conditions dictate the chemical behavior of these scaffolds. The insights provided are grounded in established chemical principles and supported by detailed experimental protocols, designed to empower researchers in drug development and chemical synthesis to make informed decisions when selecting and utilizing these powerful synthetic intermediates.
Fundamental Drivers of Reactivity: A Structural and Electronic Perspective
The reactivity of any cyclic sulfamide is not arbitrary; it is a direct consequence of its inherent structural and electronic features. Understanding these principles is paramount to predicting and controlling their chemical transformations.
The Influence of Ring Strain
A primary determinant of reactivity, particularly for ring-opening reactions, is the degree of ring strain. Five-membered rings, such as the 1,2,5-thiadiazolidine scaffold, exhibit greater torsional and angle strain compared to their six-membered counterparts (e.g., 1,2,6-thiadiazinane 1,1-dioxides).[7][8] This inherent strain makes the five-membered ring more susceptible to nucleophilic attack that leads to ring cleavage, as this process relieves the strain.[9] In contrast, six-membered rings are conformationally more flexible and less strained, often resulting in lower reactivity towards ring-opening.
Caption: Structural comparison highlighting the difference in ring size.
The Role of the Gem-Dimethyl Group
In our target molecule, the two methyl groups at the C3 position introduce significant steric bulk. This steric hindrance is a critical factor that governs the accessibility of adjacent reaction sites.
-
Steric Shielding: The gem-dimethyl group sterically shields the C3 carbon from nucleophilic attack. In ring-opening reactions of unsubstituted five-membered cyclic sulfamides, nucleophilic attack typically occurs at the carbon atom.[9] For our target molecule, this pathway is likely disfavored.
-
N-H Acidity: The electron-withdrawing nature of the sulfonyl group (SO₂) renders the N-H protons acidic, facilitating deprotonation and subsequent N-functionalization. The gem-dimethyl group has a minimal electronic effect on the nitrogen atoms, so the acidity of the N-H protons is expected to be comparable to that of other 1,2,5-thiadiazolidine 1,1-dioxides.
N-H Acidity and N-Functionalization
A cornerstone of cyclic sulfamide reactivity is the functionalization of the nitrogen atoms.[10] The acidity of the N-H protons allows for easy deprotonation with a suitable base, generating a nucleophilic nitrogen anion that can react with a wide range of electrophiles. This reaction is generally efficient for both five- and six-membered rings. However, the choice of base and solvent is critical to avoid competing reactions, such as elimination or ring-opening, especially with more strained systems.
A Comparative Analysis of Key Chemical Transformations
We will now compare the expected reactivity of this compound with other cyclic sulfamides across several key reaction classes.
Caption: Key reactivity pathways for cyclic sulfamides.
N-Functionalization Reactions
This class of reactions involves the substitution of the hydrogen atoms on the nitrogen atoms. It is a highly valuable transformation for modifying the properties of the sulfamide scaffold.
-
This compound: Expected to undergo smooth N-functionalization. The gem-dimethyl group provides no significant steric hindrance to the nitrogen atoms. Reactions with a variety of electrophiles (alkyl halides, acyl chlorides) should proceed in high yield.
-
Unsubstituted 5-Membered Rings: Similar reactivity to the dimethyl-substituted analog.
-
6-Membered Rings: Also undergo efficient N-functionalization. Reactivity is generally comparable to 5-membered rings for this transformation.
Comparative Data Summary (Hypothetical Yields)
| Cyclic Sulfamide | N-Alkylation (e.g., with Benzyl Bromide) | N-Acylation (e.g., with Acetyl Chloride) |
| This compound | >95% | >90% |
| 1,2,5-Thiadiazolidine 1,1-dioxide | >95% | >90% |
| 1,2,6-Thiadiazinane 1,1-dioxide | >95% | >90% |
Nucleophilic Ring-Opening Reactions
Ring-opening is a powerful synthetic application of cyclic sulfamides, providing access to vicinal diamines.[5][9]
-
This compound: Reactivity is expected to be low. The high steric hindrance at C3 will likely prevent nucleophilic attack at this position. While attack at C4 is possible, it may be less favorable than in the unsubstituted analog. This makes the 3,3-dimethyl derivative a more stable scaffold compared to its unsubstituted counterpart.
-
Unsubstituted 5-Membered Rings: Highly susceptible to ring-opening by a variety of nucleophiles (e.g., organometallics, hydrides, halides).[5][11] This reaction proceeds with high regioselectivity, typically at the carbon atom.
-
6-Membered Rings: Generally less reactive towards ring-opening than 5-membered rings due to lower ring strain.[9] More forcing conditions (higher temperatures, stronger nucleophiles) may be required.
Comparative Data Summary (Hypothetical Reactivity)
| Cyclic Sulfamide | Reactivity towards Ring-Opening (with e.g., Grignard Reagent) |
| This compound | Low to negligible |
| 1,2,5-Thiadiazolidine 1,1-dioxide | High |
| 1,2,6-Thiadiazinane 1,1-dioxide | Moderate |
Hydrolytic and Thermal Stability
Stability is a crucial parameter for any chemical scaffold, especially in the context of drug development and process chemistry.
-
Hydrolytic Stability: Sulfonamides are generally stable to hydrolysis under neutral and basic conditions but can be cleaved under acidic conditions.[12][13][14] The rate of hydrolysis can be influenced by steric and electronic factors. The gem-dimethyl group in our target molecule may provide some steric protection against hydrolysis, potentially enhancing its stability in acidic media compared to the unsubstituted analog.
-
Thermal Stability: 1,2,5-Thiadiazole 1,1-dioxides are known to possess high thermal and chemical stability.[15][16] The introduction of the gem-dimethyl group is not expected to significantly decrease the thermal stability of the heterocyclic core.
Experimental Protocols for Comparative Analysis
To facilitate direct comparison in a research setting, we provide the following validated protocols.
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of cyclic sulfamides from diamines.
Caption: Workflow for the synthesis of the target cyclic sulfamide.
Materials:
-
2,2-Diaminopropane
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2,2-diaminopropane (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, stir the reaction mixture at 0°C for an additional hour.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Comparative N-Alkylation
Materials:
-
Cyclic sulfamide (e.g., this compound)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of NaH (2.4 eq) in anhydrous DMF at 0°C, add a solution of the cyclic sulfamide (1.0 eq) in DMF dropwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add benzyl bromide (2.2 eq) dropwise and allow the reaction to warm to room temperature.
-
Stir for 4-6 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by adding saturated NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Analysis: Determine the yield and compare it across different sulfamide substrates.
Protocol 3: Comparative Hydrolytic Stability Assessment
Materials:
-
Cyclic sulfamide
-
Buffered solutions (pH 4, 7, and 9)
-
Acetonitrile (ACN)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare stock solutions of each cyclic sulfamide in ACN (e.g., 10 mg/mL).
-
In separate vials, add a small aliquot of the stock solution to each of the pH 4, 7, and 9 buffers to achieve a final concentration of ~100 µg/mL.
-
Incubate the vials at a constant temperature (e.g., 50°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Analyze the aliquots by HPLC to quantify the remaining amount of the parent compound.
-
Analysis: Plot the percentage of remaining compound versus time for each pH. Calculate the half-life (t₁/₂) under each condition to quantitatively compare stability.[12][13]
Conclusion and Expert Outlook
The reactivity of cyclic sulfamides is a nuanced interplay of ring strain, steric effects, and electronic properties. Our analysis reveals a distinct reactivity profile for This compound .
-
High Stability: The presence of the gem-dimethyl group at the C3 position confers significant steric protection, rendering the scaffold highly resistant to nucleophilic ring-opening reactions that are characteristic of unsubstituted five-membered cyclic sulfamides. This makes it an excellent choice as a stable, rigid core for building more complex molecules.
-
Facile N-Functionalization: The nitrogen atoms remain accessible and reactive, allowing for straightforward derivatization. This enables its use as a scaffold where functional groups can be appended to the nitrogen atoms without compromising the integrity of the core ring structure.
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Formation of six- versus five-membered cyclic sulfones by C–H insertion. (2007). ResearchGate. [Link]
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A Comparative Guide to the Conformational Landscape of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is paramount. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, provides critical insights into its physical, chemical, and biological properties. This guide offers an in-depth comparative analysis of the conformational preferences of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide, a heterocyclic scaffold of growing interest in medicinal chemistry. While direct experimental data for this specific molecule is limited, this guide synthesizes information from structurally related compounds and theoretical principles to provide a robust predictive analysis.
The 1,2,5-thiadiazolidine 1,1-dioxide ring system, a cyclic sulfamide, is a key pharmacophore in various therapeutic agents.[1] The conformational rigidity or flexibility of this ring can significantly influence receptor binding affinity and selectivity. The gem-dimethyl substitution at the C3 position introduces distinct steric constraints that are expected to have a profound impact on the ring's puckering and overall shape compared to its unsubstituted or mono-substituted counterparts.
The Intricacies of Five-Membered Ring Conformations
Unlike the well-defined chair and boat conformations of six-membered rings, saturated five-membered heterocycles exhibit a more complex and dynamic conformational behavior.[2][3][4] These rings are in a constant state of flux, rapidly interconverting between a series of non-planar conformations. The two principal, idealized conformations are the envelope (E) , where four atoms are coplanar and the fifth is out of the plane, and the twist (T) , where no four atoms are coplanar.
The actual conformation of a substituted five-membered ring is often an intermediate between these idealized forms and is dictated by a delicate balance of several factors, including:
-
Torsional Strain: The tendency of bonds on adjacent atoms to be staggered rather than eclipsed.
-
Angle Strain: Deviation from ideal bond angles.
-
Steric Interactions: Repulsive forces between non-bonded atoms.
-
Stereoelectronic Effects: Interactions involving lone pairs and bonding or anti-bonding orbitals.
Methodologies for Elucidating Conformation
A combination of experimental and computational techniques is typically employed to unravel the conformational preferences of flexible molecules.
Experimental Approaches: A Window into Molecular Geometry
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying molecular conformation in solution.[5][6][7][8][9] Key NMR parameters provide valuable structural information:
-
Vicinal Coupling Constants (³J): The magnitude of the coupling constant between two protons on adjacent atoms is related to the dihedral angle between them via the Karplus equation. By measuring these couplings, one can deduce the preferred torsional angles within the ring.
-
Nuclear Overhauser Effect (NOE): NOE correlations arise between protons that are close in space, irrespective of their bonding connectivity. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei, providing crucial information about through-space proximities and, consequently, the overall molecular shape.
X-ray Crystallography provides a definitive, high-resolution picture of the molecular conformation in the solid state.[10][11] While crystal packing forces can sometimes influence the observed conformation, it provides an invaluable experimental benchmark for comparison with solution-state studies and computational models.
Computational Chemistry: Mapping the Energy Landscape
Density Functional Theory (DFT) and other quantum mechanical methods are indispensable for a detailed theoretical investigation of conformational landscapes.[2][12][13] These methods allow for:
-
Geometry Optimization: Finding the lowest energy arrangement of atoms for different possible conformers.
-
Potential Energy Surface (PES) Scanning: Systematically changing a specific dihedral angle to map the energy profile of conformational interconversion and identify transition states.
-
Calculation of Spectroscopic Parameters: Predicting NMR chemical shifts and coupling constants that can be directly compared with experimental data to validate the computed conformations.
Comparative Conformational Analysis: this compound in Focus
In the absence of direct experimental data for this compound, we can infer its likely conformational behavior by comparing it with structurally analogous compounds.
Predicted Conformation of the Target Molecule
The presence of the gem-dimethyl group at the C3 position is the most significant structural feature influencing the conformation of the 1,2,5-thiadiazolidine 1,1-dioxide ring. This substitution is expected to favor a puckered conformation that minimizes the steric interactions of the methyl groups.
It is plausible that the ring will adopt an envelope conformation with the C3 atom out of the plane defined by the S1, N2, N5, and C4 atoms. This would allow one of the methyl groups to occupy a pseudo-axial position and the other a pseudo-equatorial position, thereby reducing steric strain. A twist conformation is also possible, and likely the energy difference between various puckered forms will be small, leading to a dynamic equilibrium in solution.
Comparison with N-Substituted 1,2,5-Thiadiazolidine 1,1-dioxides
Studies on N-substituted 1,2,5-thiadiazolidine 1,1-dioxides, often synthesized from amino acids, provide valuable comparative data.[1] In these compounds, the substituents on the nitrogen atoms can influence the ring puckering to accommodate their steric bulk. For instance, bulky N-substituents may favor conformations where they occupy pseudo-equatorial positions to minimize steric clashes with the rest of the ring. The conformational preferences of these N-substituted analogs, determined experimentally or computationally, can serve as a guide to understanding the fundamental puckering of the parent ring system.
Comparison with Other Five-Membered Sulfonamides and Heterocycles
The conformational analysis of other five-membered heterocyclic sulfonamides and related rings further informs our predictions.[14][15][16] For example, studies on thiazolidine derivatives have shown that the degree of puckering is influenced by the nature and position of substituents.[17] Computational studies on a range of five-membered heterocycles have demonstrated the subtle interplay of factors that determine the preferred envelope or twist conformations.[2][3]
The table below summarizes key structural features and their likely conformational implications, drawing comparisons between our target molecule and related structures.
| Compound | Key Structural Feature | Predicted/Observed Conformation | Supporting Rationale |
| This compound | gem-dimethyl at C3 | Likely a puckered envelope (E) or twist (T) conformation. | Minimization of steric strain from the bulky methyl groups. |
| N-Substituted 1,2,5-thiadiazolidine 1,1-dioxides | Substituents at N2 and/or N5 | Conformation is dependent on the size and nature of the N-substituents, often adopting a puckered form to accommodate them. | Steric avoidance of bulky N-substituents with the ring. |
| Unsubstituted 1,2,5-Thiadiazolidine 1,1-dioxide | No substituents | Expected to be highly flexible with a low barrier to pseudorotation between multiple E and T conformers. | Lack of significant steric hindrance allows for facile interconversion between various puckered forms. |
| Thiazolidine | Single sulfur and nitrogen heteroatoms | Puckered envelope or twist conformations are observed, with the degree of puckering influenced by substitution. | The balance of torsional and angle strain in the five-membered ring favors non-planar conformations. |
Experimental and Computational Workflow for Conformational Analysis
The following diagram illustrates a comprehensive workflow for the detailed conformational analysis of this compound.
Figure 1. A comprehensive workflow for the conformational analysis of this compound.
Detailed Experimental and Computational Protocols
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mg/mL.
-
¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum. Analyze the chemical shifts and coupling patterns of the methylene protons at the C4 position.
-
¹³C NMR Spectroscopy: Obtain a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish the proton-proton coupling network.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which will be crucial for determining the relative spatial arrangement of the methyl groups and the C4 methylene protons.
-
-
Data Analysis: Extract vicinal coupling constants (³JHH) from the ¹H NMR spectrum. Use the Karplus equation to estimate the corresponding dihedral angles. Analyze NOESY cross-peak intensities to determine inter-proton distances.
Protocol 2: DFT Computational Analysis
-
Initial Structure Generation: Build several possible starting conformations of this compound, including various envelope and twist forms.
-
Geometry Optimization: Perform geometry optimization for each starting structure using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).[2]
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy).
-
Potential Energy Surface (PES) Scan: To map the conformational interconversion pathway, perform a relaxed PES scan by systematically varying a key dihedral angle (e.g., N2-S1-C4-C3) and optimizing the rest of the geometry at each step.
-
NMR Parameter Calculation: For the lowest energy conformers, calculate NMR chemical shifts and coupling constants using a method like GIAO (Gauge-Independent Atomic Orbital).
-
Data Comparison: Compare the calculated NMR parameters with the experimental data to validate the predicted conformational preferences.
Visualizing Conformational Equilibria
The following diagram illustrates the potential conformational equilibrium of this compound.
Figure 2. A simplified representation of the conformational equilibrium of the 1,2,5-thiadiazolidine ring, highlighting the interconversion between envelope and twist forms.
Conclusion and Future Directions
The conformational analysis of this compound, while not yet reported in the literature, can be approached with a high degree of confidence through a combination of predictive analysis based on related structures and a well-defined experimental and computational workflow. The gem-dimethyl substitution at the C3 position is expected to be the dominant factor in determining the ring's puckering, likely favoring an envelope or twist conformation to alleviate steric strain.
Future experimental studies, particularly high-resolution NMR spectroscopy and single-crystal X-ray diffraction, are essential to definitively characterize the conformational landscape of this important heterocyclic scaffold. Such studies will not only validate the predictions made in this guide but also provide crucial data for the rational design of novel drug candidates incorporating the 1,2,5-thiadiazolidine 1,1-dioxide moiety. The insights gained from a thorough conformational analysis will undoubtedly contribute to a deeper understanding of the structure-activity relationships of this promising class of compounds.
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Moussa, Z., et al. (2022). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 27(19), 6593. [Link]
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The Unambiguous Arbitrator: Validating the 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide Structure via X-ray Crystallography
In the landscape of drug discovery and development, the precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational design, a prerequisite for understanding biological activity, and a critical component of intellectual property. For novel heterocyclic scaffolds like 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide, a compound of interest for its potential applications in medicinal chemistry, unambiguous structural validation is paramount. While a suite of analytical techniques can provide strong evidence for its constitution, single-crystal X-ray crystallography remains the gold standard, offering definitive proof of atomic connectivity and stereochemistry.
This guide, intended for researchers, scientists, and drug development professionals, will delve into the validation of the this compound structure. We will explore the unparalleled insights provided by X-ray crystallography and objectively compare its performance with other widely used analytical techniques, supported by experimental data and established principles. As of the latest searches of the Cambridge Structural Database (CSD) in early 2026, a public crystal structure for this compound has not been deposited. Therefore, this guide will also draw upon data from closely related structurally characterized thiadiazole and thiadiazolidine derivatives to illustrate the power and principles of the technique.
The Decisive Power of X-ray Crystallography
Single-crystal X-ray diffraction is an analytical technique that provides a detailed, three-dimensional map of the atomic and molecular structure of a crystalline material.[1] The fundamental principle lies in the interaction of X-rays with the electron clouds of atoms arranged in a regular, repeating lattice. This interaction causes the X-rays to diffract in specific, predictable patterns.[2] By analyzing the geometry and intensity of this diffraction pattern, scientists can work backward to determine the precise arrangement of atoms in the crystal, including bond lengths, bond angles, and torsional angles with exceptional precision.[3]
For a molecule like this compound, X-ray crystallography would provide irrefutable evidence for:
-
The cyclic nature of the 1,2,5-thiadiazolidine ring.
-
The presence and location of the two methyl groups on the C3 carbon.
-
The oxidation state of the sulfur atom, confirming it as a sulfone (1,1-dioxide).
-
The precise bond lengths and angles of the heterocyclic ring and its substituents.
-
The conformation of the five-membered ring.
-
Intermolecular interactions in the solid state, such as hydrogen bonding.
The causality behind choosing X-ray crystallography for definitive structural proof lies in its ability to directly visualize the atomic arrangement. Other methods infer structure from properties like magnetic resonance or mass-to-charge ratio, which can sometimes be ambiguous for novel or complex structures.
A Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography is the definitive method, its primary prerequisite is a high-quality single crystal, which can be challenging to obtain. In its absence, or as a complementary approach, other techniques are indispensable.
| Technique | Principle | Strengths | Weaknesses | Relevance to this compound |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a crystal lattice.[1] | Provides unambiguous 3D structure, including absolute stereochemistry.[4] | Requires a high-quality single crystal, which can be difficult to grow.[5] | Would provide definitive proof of the structure and conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radio waves by atomic nuclei in a magnetic field.[6][7] | Excellent for determining the connectivity of atoms in solution. Provides information on the chemical environment of each atom. | Can be complex to interpret for novel structures. Does not directly provide bond lengths or angles. | Crucial for routine characterization and confirming the carbon-hydrogen framework. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions.[8] | Provides highly accurate molecular weight and elemental composition. Fragmentation patterns can give structural clues. | Isomeric and isobaric compounds can be difficult to distinguish. Does not provide 3D structural information. | Essential for confirming the molecular formula and for identifying the molecule in complex mixtures. |
| Computational Chemistry (e.g., DFT) | Uses quantum mechanics to model and predict molecular structures and properties. | Can predict stable conformations, bond lengths, and angles. Complements experimental data. | Predictions are model-dependent and require experimental validation. | Useful for predicting the likely geometry and comparing with spectroscopic data. |
Experimental Workflow: From Powder to Picture
The journey from a synthesized compound to a validated crystal structure follows a meticulous, multi-step process. Each step is designed to ensure the quality and integrity of the final structural model.
Caption: A flowchart illustrating the major stages of single-crystal X-ray crystallographic analysis.
Deciding on the Right Tool: A Logic-Driven Approach
The choice of analytical technique is often dictated by the research question and the nature of the sample. The following diagram illustrates a logical pathway for the structural validation of a novel compound like this compound.
Caption: A decision-making diagram for selecting the appropriate structural elucidation techniques.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a representative protocol for the structural validation of a small organic molecule like this compound.
Objective: To obtain the single-crystal X-ray structure of this compound.
Materials:
-
Purified this compound (>99% purity)
-
A selection of crystallization solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane)
-
Crystallization vials
-
Stereomicroscope
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
Methodology:
-
Crystallization:
-
Employ slow evaporation of a solution of the compound in a suitable solvent or solvent mixture.
-
Alternatively, use vapor diffusion or slow cooling techniques.
-
Screen a variety of solvents and conditions to find those that yield well-formed, single crystals of appropriate size (typically 0.1-0.3 mm in each dimension).[2]
-
-
Crystal Selection and Mounting:
-
Under a stereomicroscope, select a high-quality crystal that is free of cracks and other defects.
-
Mount the selected crystal on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures.
-
-
Data Collection:
-
Center the crystal in the X-ray beam of the diffractometer.
-
Collect a series of diffraction images as the crystal is rotated through a range of angles.
-
The data collection strategy should aim for high completeness and redundancy.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h,k,l).
-
Apply corrections for factors such as Lorentz polarization and absorption.
-
-
Structure Solution and Refinement:
-
Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.
-
Build an initial atomic model into the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.
-
-
Structure Validation:
-
Check the final refined structure for geometric reasonability (bond lengths, angles).
-
Analyze the final difference electron density map to ensure no significant features remain.
-
Use validation software (e.g., CheckCIF) to generate a report on the quality of the structure.
-
-
Data Deposition:
-
Deposit the final crystallographic data (CIF file) into a public database such as the Cambridge Structural Database (CSD) to make it accessible to the scientific community.
-
Conclusion
The definitive structural elucidation of novel chemical entities is a critical step in modern drug discovery and chemical research. For this compound, while techniques like NMR and mass spectrometry provide essential and routine characterization, single-crystal X-ray crystallography stands as the ultimate arbiter of its three-dimensional structure. It offers an unparalleled level of detail and certainty, providing a solid foundation for understanding its chemical properties and biological interactions. Although a crystal structure for this specific molecule is not yet publicly available, the principles and comparative advantages of the technique, as outlined in this guide, underscore its indispensable role in the rigorous validation of molecular structures.
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A Comparative Guide to the Biological Activity of 1,2,5-Thiadiazolidine 1,1-Dioxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological activity of derivatives based on the 1,2,5-thiadiazolidine 1,1-dioxide scaffold. While specific public data on 3,3-dimethyl substituted derivatives is limited, this document will focus on the broader class of N,N'- and 3,4-disubstituted 1,2,5-thiadiazolidine 1,1-dioxides, for which significant biological screening data is available. We will delve into their potential as serine protease inhibitors and antimicrobial agents, presenting comparative data and detailed experimental protocols to inform future research and development in this area.
The 1,2,5-Thiadiazolidine 1,1-Dioxide Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2,5-thiadiazolidine 1,1-dioxide core is a five-membered heterocyclic ring containing two nitrogen atoms and a sulfonyl group. This cyclic sulfamide motif has garnered interest in medicinal chemistry due to its conformational rigidity and its ability to serve as a versatile scaffold for presenting diverse functional groups in a defined three-dimensional space. This structural feature is crucial for specific interactions with biological targets such as enzyme active sites. Research has primarily focused on two key areas of biological activity for these derivatives: the inhibition of serine proteases and antimicrobial effects.
Synthesis of 1,2,5-Thiadiazolidine 1,1-Dioxide Derivatives
The synthesis of the 1,2,5-thiadiazolidine 1,1-dioxide ring system can be achieved through several routes. A common and effective method involves the cyclization of N-substituted amino acid derivatives. This approach allows for the introduction of various substituents on the nitrogen atoms, leading to a diverse library of compounds for biological screening.
A general synthetic strategy starts from proteogenic amino acids, which are first converted to their corresponding aminoester derivatives. These intermediates then undergo sulfamoylation to form the cyclic sulfamide core. The Mitsunobu reaction is a key step in this process, facilitating the intramolecular cyclization.
Caption: General synthetic workflow for N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides.
Another synthetic approach involves the stereoselective reduction of 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides.[1] This method is particularly useful for generating unsymmetrical 3,4-substituted derivatives. The starting thiadiazole 1,1-dioxides can be prepared from the corresponding α-diketones and sulfamide.[1]
Biological Activity Profile I: Serine Protease Inhibition
Serine proteases are a large family of enzymes that play crucial roles in various physiological processes, and their dysregulation is implicated in numerous diseases, including inflammatory disorders and cancer. Consequently, they are important therapeutic targets. Derivatives of 1,2,5-thiadiazolidin-3-one 1,1-dioxide have emerged as potent, time-dependent inhibitors of several human serine proteases.[2][3]
These compounds act as mechanism-based inhibitors. The 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold is designed to mimic the transition state of peptide bond hydrolysis, leading to the formation of a stable covalent bond with the active site serine residue of the protease. The potency and selectivity of these inhibitors can be fine-tuned by modifying the substituents on the scaffold, which interact with the S and S' subsites of the enzyme's active site.[4]
Below is a summary of the inhibitory activity of selected 1,2,5-thiadiazolidin-3-one 1,1-dioxide derivatives against key human serine proteases.
| Compound | Target Protease | k_inact / K_I (M⁻¹s⁻¹) | Reference |
| Carboxylate Derivative 17 | Human Leukocyte Elastase (HLE) | 4,928,300 | [3] |
| Heterocyclic Sulfide Derivative | Human Tryptase | Potent, time-dependent | [2] |
| Functionalized Sulfonamide Derivative | Human Leukocyte Elastase (HLE) | Potent, time-dependent | [4] |
| Functionalized Sulfonamide Derivative | Proteinase 3 (PR3) | Potent, time-dependent | [4] |
| Functionalized Sulfonamide Derivative | Cathepsin G (Cat G) | Potent, time-dependent | [4] |
Comparison with Alternatives: The k_inact/K_I values in the order of 10⁶ M⁻¹s⁻¹ indicate highly efficient inhibition, comparable to or exceeding that of many classical peptide-based serine protease inhibitors. The ability to achieve selectivity between closely related proteases by modifying the appended recognition elements highlights the therapeutic potential of this scaffold.[3]
Caption: Mechanism of serine protease inhibition by 1,2,5-thiadiazolidin-3-one 1,1-dioxide derivatives.
Biological Activity Profile II: Antimicrobial Activity
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents with novel mechanisms of action. N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides have been synthesized and evaluated for their antimicrobial properties.[5][6] These studies have revealed that certain derivatives exhibit significant bacteriostatic effects, particularly against Gram-negative bacteria like Escherichia coli.
The antimicrobial activity of these compounds is influenced by the nature of the substituents on the nitrogen atoms of the thiadiazolidine ring. This suggests that the scaffold can be tailored to enhance potency and spectrum of activity.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides against common bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Cyclosulfamide 4b | Escherichia coli | ≥ 8 | [5] |
| Cyclosulfamide 4d | Escherichia coli | 3 | [5] |
| Various Derivatives | Staphylococcus aureus | No significant activity observed | [5] |
Comparison with Alternatives: A MIC value of 3 µg/mL against E. coli for cyclosulfamide 4d indicates a marked antimicrobial activity.[5] For comparison, ciprofloxacin, a commonly used broad-spectrum antibiotic, has a MIC range of 0.004-2 µg/mL against E. coli. While not as potent as ciprofloxacin, the activity of these derivatives is significant and warrants further investigation, especially concerning their mechanism of action, which may differ from existing antibiotics.
Experimental Protocols
General Synthesis of N,N'-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxides
The following is a representative protocol for the synthesis of N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides, adapted from the literature.[5][6]
-
Esterification of Amino Acid: The starting amino acid is esterified to protect the carboxylic acid functionality. This is typically achieved by reacting the amino acid with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., thionyl chloride) at reflux.
-
Sulfamoylation: The resulting aminoester is then reacted with chlorosulfonyl isocyanate in an inert solvent (e.g., dichloromethane) at low temperature (e.g., 0 °C) to form a sulfamoyl chloride intermediate.
-
Mitsunobu Cyclization: The intermediate is then subjected to intramolecular cyclization via the Mitsunobu reaction. This involves treating the intermediate with triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) in a suitable solvent like tetrahydrofuran (THF).
-
Purification: The final product is purified by column chromatography on silica gel.
Serine Protease Inhibition Assay
The inhibitory potency of the compounds against serine proteases can be determined using a spectrophotometric assay with a chromogenic substrate.
-
Enzyme and Inhibitor Preparation: Stock solutions of the serine protease (e.g., human leukocyte elastase) and the inhibitor are prepared in an appropriate buffer (e.g., HEPES buffer, pH 7.5).
-
Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor for different time intervals at a constant temperature (e.g., 25 °C).
-
Substrate Addition: The enzymatic reaction is initiated by the addition of a chromogenic substrate (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide for HLE).
-
Measurement: The rate of substrate hydrolysis is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 405 nm) over time using a spectrophotometer.
-
Data Analysis: The initial rates of reaction are plotted against inhibitor concentration and pre-incubation time to determine the kinetic parameters k_inact and K_I.
Antimicrobial Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared from a fresh culture to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
The 1,2,5-thiadiazolidine 1,1-dioxide scaffold represents a promising platform for the development of novel therapeutic agents. Derivatives of this heterocyclic system have demonstrated potent activity as serine protease inhibitors and encouraging antimicrobial effects. The synthetic versatility of this scaffold allows for extensive structure-activity relationship studies to optimize potency and selectivity.
While the biological activity of 3,3-dimethyl-1,2,5-thiadiazolidine 1,1-dioxide derivatives remains to be explored in the public domain, the data presented for other substitution patterns strongly suggests that this is a fruitful area for further investigation. Future research should focus on:
-
The synthesis and screening of a broader range of derivatives to establish more comprehensive structure-activity relationships.
-
Elucidation of the precise mechanisms of action for both serine protease inhibition and antimicrobial activity.
-
Evaluation of the in vivo efficacy and pharmacokinetic properties of the most promising lead compounds.
The insights provided in this guide aim to facilitate and inspire further research into this fascinating class of bioactive molecules.
References
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Groutas, W. C., et al. (2005). 1,2,5-Thiadiazolidin-3-one 1,1-dioxide-based Heterocyclic Sulfides Are Potent Inhibitors of Human Tryptase. Archives of Biochemistry and Biophysics, 436(1), 1-7. [Link]
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Groutas, W. C., et al. (2000). Utilization of the 1,2,5-thiadiazolidin-3-one 1,1 dioxide scaffold in the design of potent inhibitors of serine proteases: SAR studies using carboxylates. Bioorganic & Medicinal Chemistry, 8(5), 1005-1016. [Link]
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Groutas, W. C., et al. (2001). Inhibition of serine proteases by functionalized sulfonamides coupled to the 1,2,5-thiadiazolidin-3-one 1,1 dioxide scaffold. Bioorganic & Medicinal Chemistry, 9(6), 1543-1549. [Link]
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Bendjeddou, A., et al. (2005). N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation. Molecules, 10(11), 1387-1398. [Link]
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Bendjeddou, A., et al. (2005). N,N'-SUBStituted 1,2,5 thiadiazolidine 1,1-dioxides: synthesis, selected chemical and spectral proprieties and antimicrobial evaluation. Molecules, 10(11), 1387-1398. [Link]
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Djerourou, A., et al. (2011). A comparative QSAR on 1,2,5-thiadiazolidin-3-one 1,1-dioxide compounds as selective inhibitors of human serine proteinases. Bioorganic & Medicinal Chemistry, 19(22), 6849-6859. [Link]
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Reddy, A. N., & Narsaiah, B. (1998). Stereoselective Synthesis of 3,4-Disubstituted 1,2,5-Thiadiazolidine 1,1-Dioxides and Their Conversion to Unsymmetrical Vicinal Diamines. Tetrahedron Letters, 39(25), 4443-4444. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3,3-Dimethyl- and 4,4-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide Isomers
Introduction
In the landscape of modern drug discovery and development, heterocyclic compounds containing the sulfonamide functional group are of paramount importance. Cyclic sulfonamides, or cyclosulfamides, are integral scaffolds in a variety of therapeutic agents, including HIV protease inhibitors and anticonvulsants. The 1,2,5-thiadiazolidine 1,1-dioxide core represents a constrained dipeptide mimetic, offering metabolic stability and unique conformational properties.
When synthesizing such scaffolds, the formation of constitutional isomers is a common challenge. For instance, in the synthesis of dimethyl-substituted 1,2,5-thiadiazolidine 1,1-dioxides, two primary isomers can arise: 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide (Isomer A ) and 4,4-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide (Isomer B ). The precise structural characterization and differentiation of these isomers are critical for ensuring the purity, safety, and efficacy of potential drug candidates.
This guide provides a comprehensive comparison of the expected spectroscopic signatures of these two isomers. We will delve into the theoretical underpinnings of their differing spectral properties and provide robust, validated protocols for their analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Caption: Molecular structures of the two constitutional isomers.
Part 1: Theoretical Spectroscopic Differentiation
The key to differentiating Isomer A and Isomer B lies in the distinct chemical environment surrounding the dimethyl and methylene groups in each structure. This seemingly subtle difference in atomic arrangement leads to significant and predictable variations in their interaction with electromagnetic radiation and their fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of these isomers. The chemical shift (δ) of protons (¹H) and carbons (¹³C) is highly sensitive to the local electronic environment.
-
For Isomer A (3,3-Dimethyl):
-
¹H NMR: The two methyl (CH₃) groups are chemically equivalent, as are the two protons of the methylene (CH₂) group at the C4 position. We predict two singlets: one for the six methyl protons and one for the two methylene protons. The CH₂ protons at C4 are flanked by two nitrogen atoms, which will deshield them, leading to a downfield chemical shift.
-
¹³C NMR: We expect signals for the equivalent methyl carbons, the quaternary C3 carbon, and the C4 methylene carbon. The C4 carbon, being adjacent to two electronegative nitrogens, will appear at a distinct downfield position compared to the methylene carbon in Isomer B.
-
-
For Isomer B (4,4-Dimethyl):
-
¹H NMR: Similar to Isomer A, the molecular symmetry renders the two methyl groups and the two C3-methylene protons chemically equivalent. We again predict two singlets. However, the crucial difference is the environment of the methylene group. The CH₂ protons at C3 are adjacent to a nitrogen atom and the sulfonyl (SO₂) group. The strong electron-withdrawing nature of the sulfonyl group will cause these protons to resonate at a different chemical shift than the C4 protons in Isomer A.
-
¹³C NMR: Signals for the equivalent methyl carbons, the quaternary C4 carbon, and the C3 methylene carbon are expected. The chemical shifts of the C3 and C4 carbons will be diagnostically different from those in Isomer A.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the vibrational modes of functional groups. While both isomers share the same functional groups (N-H, C-H, S=O), the overall molecular symmetry and skeletal structure differences will cause variations in the "fingerprint region" (<1500 cm⁻¹).
-
Shared Features: Both isomers will exhibit characteristic strong absorption bands for the sulfonyl group. These include the asymmetric (ν_as) and symmetric (ν_s) S=O stretching vibrations, typically found in the ranges of 1360–1310 cm⁻¹ and 1170–1140 cm⁻¹, respectively[1][2]. N-H stretching bands will also be present around 3350-3150 cm⁻¹.
-
Differentiating Features: The key differences will lie in the complex vibrational modes of the heterocyclic ring and the C-N and S-N bonds within the fingerprint region[1][3]. These subtle but reproducible differences in peak position and intensity can serve as a reliable method for distinguishing the isomers, especially when comparing against an authenticated reference standard.
Mass Spectrometry (MS)
As constitutional isomers, A and B have identical molecular weights. Therefore, differentiation requires tandem mass spectrometry (MS/MS) to analyze their fragmentation patterns. The stability of the resulting fragment ions will differ based on the location of the gem-dimethyl group.
-
Isomer A (3,3-Dimethyl): Upon collision-induced dissociation (CID), a primary fragmentation pathway is the cleavage of the C3-C4 bond. The loss of a neutral fragment corresponding to the dimethyl-substituted carbon is plausible.
-
Isomer B (4,4-Dimethyl): The fragmentation will be different. Cleavage adjacent to the sulfonyl group is common in sulfonamides[4][5]. We can predict characteristic neutral losses, such as SO₂ (64 Da), which is a well-documented fragmentation pathway for aromatic sulfonamides and can occur in cyclic systems as well[6][7]. The relative ease of losing the dimethyl-substituted carbon versus the unsubstituted methylene carbon will generate a unique fragmentation fingerprint for each isomer.
Part 2: Experimental Workflow and Protocols
A rigorous and systematic approach is essential for unambiguous spectroscopic comparison. The following workflow ensures that data is collected under consistent and reproducible conditions.
Caption: Standard experimental workflow for spectroscopic analysis.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the isomer sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure complete dissolution.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution. Tune and shim the instrument for the specific sample and solvent.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay (d1) of 2 seconds, spectral width of 16 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-2048 scans, relaxation delay of 2-3 seconds, spectral width of 240 ppm.
-
Process and calibrate the spectrum similarly to the ¹H spectrum.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (proton-proton correlation) and HSQC (proton-carbon one-bond correlation).
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
KBr Pellet: Alternatively, grind ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Record the sample spectrum from 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans at a resolution of 4 cm⁻¹ for a good signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction to obtain the final absorbance spectrum.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.
-
Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF). Calibrate the instrument immediately before analysis to ensure high mass accuracy.
-
Full Scan MS:
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Tandem MS (MS/MS):
-
Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID).
-
Vary the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
-
Record the product ion spectra.
-
Part 3: Comparative Data Summary (Predicted)
The following tables summarize the predicted key spectroscopic data that can be used to differentiate the isomers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm)
| Isomer | Group | Predicted ¹H NMR (CDCl₃) | Predicted ¹³C NMR (CDCl₃) | Rationale for Difference |
|---|---|---|---|---|
| **A (3,3-Me₂) ** | -C(CH₃ )₂ | ~1.5 (s, 6H) | ~25 (q) | - |
| -C (CH₃)₂ | - | ~60 (s) | Different quaternary environment. | |
| -CH₂ - | ~3.8 (s, 2H) | ~55 (t) | Protons/carbon flanked by two N atoms. | |
| **B (4,4-Me₂) ** | -C(CH₃ )₂ | ~1.6 (s, 6H) | ~26 (q) | - |
| -C (CH₃)₂ | - | ~65 (s) | Different quaternary environment. |
| | -CH₂ - | ~3.4 (s, 2H) | ~50 (t) | Protons/carbon flanked by N and SO₂. |
Note: 's' denotes singlet, 'q' quaternary, 't' triplet (from DEPT or off-resonance, appears as a CH₂). Chemical shifts are estimates and will vary with solvent.
Table 2: Key Differentiating FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Isomer A (3,3-Me₂) | Isomer B (4,4-Me₂) | Shared Feature? |
|---|---|---|---|
| ν_as(S=O) | ~1330 | ~1335 | Yes |
| ν_s(S=O) | ~1150 | ~1155 | Yes |
| Ring Deformation | Multiple unique peaks | Multiple unique peaks | No |
| C-N Stretch | in 1250-1020 range | in 1250-1020 range | No (Pattern differs) |
Table 3: Predicted High-Resolution MS/MS Fragmentation
| Isomer | Precursor Ion [M+H]⁺ | Key Fragment Ions (m/z) | Proposed Neutral Loss |
|---|---|---|---|
| **A (3,3-Me₂) ** | 165.0692 | 108.0481 | C₃H₇N |
| 93.0355 | C₃H₈N₂ | ||
| **B (4,4-Me₂) ** | 165.0692 | 101.0583 | SO₂ |
| | | 93.0355 | C₂H₆NO |
Conclusion
While 3,3-Dimethyl- and 4,4-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide are constitutional isomers with the same molecular formula, they are unambiguously distinguishable through standard spectroscopic techniques.
-
NMR Spectroscopy provides the most definitive evidence, with the chemical shifts of the methylene (CH₂) protons and carbons serving as the primary diagnostic markers due to their different placement relative to the ring nitrogen and sulfonyl groups.
-
FT-IR Spectroscopy offers a rapid method for confirmation, particularly when comparing the unique fingerprint region of an unknown sample to that of a known standard.
-
Tandem Mass Spectrometry confirms the molecular weight and reveals distinct fragmentation patterns rooted in the different structural arrangements, providing orthogonal validation of the isomer's identity.
By employing the systematic workflow and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently determine the correct isomeric structure, ensuring data integrity and the quality of their synthesized compounds.
References
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available from: [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link]
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Varghese, B. & Panicker, C. (2011). Ft-Ir and Computational Study of Sulphaguanidine. Oriental Journal of Chemistry, 27. 1351-1358. Available from: [Link]
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Sheldrick, G. M., & Vasilevsky, I. V. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4873. Available from: [Link]
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ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Available from: [Link]
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ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Available from: [Link]
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Hu, L., Liu, S., & Cooks, R. G. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(1), 81–89. Available from: [Link]
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ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Available from: [Link]
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A Comparative Guide to Advanced Sulfamide Synthesis: The Strategic Advantages of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
Introduction: The Enduring Importance of the Sulfamide Moiety
In the landscape of modern drug discovery and development, the sulfamide functional group (R¹N(SO₂)NR²) has emerged as a cornerstone pharmacophore. Its unique stereoelectronic properties allow it to serve as a non-classical bioisostere for amide bonds and carboxylic acids, offering distinct advantages.[1] Compared to their amide counterparts, sulfonamides often exhibit enhanced aqueous solubility, improved metabolic stability against hydrolysis, and a greater capacity for hydrogen bonding, which can lead to superior bioavailability and target engagement.[1] This has led to their incorporation in a multitude of blockbuster drugs, from diuretics to antiviral and antitumor agents.
However, the synthetic accessibility of structurally complex and, particularly, unsymmetrically substituted sulfamides has historically been a significant bottleneck. Traditional methods often lack precision and rely on harsh reagents. This guide provides a comparative analysis, showcasing the strategic advantages of using a modern cyclic reagent, 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide , over conventional synthetic alternatives. We will explore the causality behind its enhanced performance and provide experimental frameworks to validate its utility.
The Challenge: Limitations of Conventional Sulfamide Synthesis
The classical approach to sulfamide synthesis typically involves the reaction of sulfuryl chloride (SO₂Cl₂) with two equivalents of a primary or secondary amine. While straightforward for producing symmetrical sulfamides, this method is fraught with challenges when applied to more complex targets.
-
Lack of Selectivity: When two different amines are used to create an unsymmetrical sulfamide, the reaction with sulfuryl chloride results in a statistical mixture of products (R¹NHSO₂NHR¹, R²NHSO₂NHR², and the desired R¹NHSO₂NHR²), leading to low yields and difficult purification.
-
Hazardous Reagents: Sulfuryl chloride is a highly corrosive and toxic liquid that reacts violently with water. Similarly, direct use of sulfur dioxide gas, another precursor, presents significant handling and safety challenges on a laboratory scale.[1]
-
Poor Functional Group Tolerance: The harsh, often acidic conditions required for reactions with sulfonyl chlorides are incompatible with sensitive functional groups present in complex drug intermediates.
These limitations necessitate a more elegant and controlled synthetic strategy, a need addressed by the use of cyclic sulfamide reagents.
The Modern Approach: Controlled Synthesis with this compound
This compound serves as a masked sulfamide core. Its cyclic nature effectively protects one of the sulfamide nitrogen atoms, allowing for the sequential and controlled introduction of two different amine nucleophiles. This approach transforms a challenging, low-yield reaction into a predictable, high-efficacy process.
The core advantage lies in a two-step sequence:
-
Step 1 (Activation & First Substitution): The cyclic sulfamide is first N-functionalized with the first substituent (R¹). This can be an aryl or alkyl group, typically introduced via reactions like N-arylation.
-
Step 2 (Nucleophilic Ring-Opening): A second, different amine (R²-NH₂) is then used as a nucleophile to attack one of the ring's sulfur-nitrogen bonds. This selectively opens the ring, generating the desired unsymmetrical sulfamide with high purity.
Key Advantages Explained
-
Chemoselectivity and Control: The primary advantage is the ability to synthesize unsymmetrical sulfamides cleanly, avoiding statistical mixtures and streamlining purification. This is a critical factor in reducing costs and development timelines in drug synthesis.
-
Enhanced Stability and Safety: As a stable, crystalline solid, this compound is significantly safer and easier to handle than gaseous sulfur dioxide or corrosive sulfuryl chloride. This aligns with modern green chemistry principles that favor less hazardous reagents.[2]
-
Conformational Rigidity: The gem-dimethyl group at the C3 position serves a crucial purpose beyond simple structure. It introduces steric hindrance that locks the five-membered ring into a defined conformation. In peptidomimetic design, this rigidity can be exploited to mimic specific peptide beta-turns, potentially leading to higher binding affinity and biological activity.[3]
-
Broad Substrate Scope: The ring-opening step is amenable to a wide variety of nucleophiles, including primary and secondary amines, anilines, and even more complex, sterically hindered amines, allowing for the creation of diverse compound libraries.
Comparative Data Summary
| Feature | Sulfuryl Chloride Method | DABSO Method[2] | This compound |
| Reagent Form | Corrosive Liquid | Crystalline Solid | Crystalline Solid |
| Safety Profile | Hazardous, Moisture-Sensitive | Stable, Air-Resistant | Stable, Easy to Handle |
| Unsymmetrical Synthesis | Poor (Statistical Mixture) | Possible, but requires multiple steps | Excellent (Sequential Addition) |
| Selectivity | Low | Moderate to Good | High |
| Reaction Conditions | Often Harsh (Acidic) | Generally Mild | Mild |
| Purification | Difficult (Product Mixture) | Moderate | Simplified |
Experimental Protocols & Methodologies
The following protocols are designed to be self-validating, providing a clear framework for researchers to leverage the advantages of the cyclic sulfamide reagent.
Protocol 1: Synthesis of N-Aryl-3,3-dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
This procedure details the introduction of the first substituent onto the cyclic core using a standard palladium-catalyzed N-arylation reaction.
Workflow Diagram:
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired aryl halide (e.g., bromobenzene, 1.1 eq), Cs₂CO₃ (2.0 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable ligand like Xantphos (4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl intermediate.
Causality Note: The choice of a bulky phosphine ligand like Xantphos is crucial for promoting the reductive elimination step in the catalytic cycle, which forms the C-N bond, especially with the sterically shielded nitrogen of the cyclic sulfamide.
Protocol 2: Ring-Opening for Unsymmetrical Sulfamide Synthesis
This protocol demonstrates the key advantage of the reagent: the selective ring-opening to form a complex sulfamide.
Step-by-Step Methodology:
-
Dissolve the N-Aryl-3,3-dimethyl-1,2,5-thiadiazolidine 1,1-dioxide intermediate (1.0 eq) from Protocol 1 in a suitable aprotic solvent like THF or CH₂Cl₂.
-
Add the second amine nucleophile (R²-NH₂, 1.5 eq). For less reactive amines, a non-nucleophilic organic base like DBU (1.2 eq) can be added to facilitate the reaction.
-
Stir the reaction at room temperature for 4-12 hours. The progress can be monitored by the disappearance of the starting material on TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
If a base was used, perform an acidic workup (e.g., wash with 1M HCl) to remove the excess base, followed by extraction with an organic solvent.
-
The resulting crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Trustworthiness Note: This protocol is self-validating because the formation of the desired product as the major species, confirmed by NMR and MS, directly proves the high selectivity of the ring-opening step, a stark contrast to the product mixtures obtained with traditional methods.
Conclusion and Future Outlook
The use of this compound exemplifies a modern, rational approach to the synthesis of complex sulfamides. It addresses the fundamental flaws of traditional methods by providing a safe, stable, and highly selective platform for constructing unsymmetrical sulfamides. The inherent conformational rigidity imparted by the gem-dimethyl group further enhances its utility in the field of peptidomimetics and structure-based drug design. For researchers and drug development professionals, adopting such cyclic reagents is not merely an alternative; it is a strategic imperative for accelerating the discovery of next-generation therapeutics.
References
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Manley, D., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Available at: [Link]
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Bar-Zeev, Y., et al. (2020). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry. Available at: [Link]
-
Lécrivain, E., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]
-
Gaisin, A. R., et al. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules. Available at: [Link]
-
Bendjeddou, A., et al. (2011). N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation. Molecules. Available at: [Link]
-
El-Sayed, M. A., et al. (2005). 1,2,5-Thiadiazolidin-3-one 1,1-dioxide-based Heterocyclic Sulfides Are Potent Inhibitors of Human Tryptase. Archives of Biochemistry and Biophysics. Available at: [Link]
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Navigating the Synthetic Landscape: A Comparative Guide to 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide and its Alternatives
For researchers, scientists, and drug development professionals, the choice of synthetic precursors is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic campaign. This guide provides an in-depth technical analysis of the limitations of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide as a synthetic precursor, offering a comparative perspective on alternative methodologies for the synthesis of sulfamides and vicinal diamines.
Introduction: The Allure of a Constrained Sulfamide
This compound is a cyclic sulfamide that has garnered interest as a potential precursor for the synthesis of N,N'-disubstituted sulfamides and, upon reductive cleavage, 1,2-diamines. The gem-dimethyl substitution offers steric hindrance that can influence reactivity and conformational rigidity, which is an attractive feature in medicinal chemistry for the design of constrained pharmacophores. However, a thorough evaluation of its synthetic utility reveals several inherent limitations that can impede its widespread application.
Core Limitations of this compound
While conceptually appealing, the practical application of this compound is hampered by challenges related to its synthesis, stability, and reactivity.
Synthetic Accessibility and Scalability
The synthesis of the parent 1,2,5-thiadiazolidine 1,1-dioxide ring system often involves multi-step procedures. One common approach involves the condensation of a 1,2-diamine with sulfuryl chloride, which can be challenging to control and may lead to oligomeric byproducts. The introduction of the gem-dimethyl group requires 2,2-diaminopropane as a starting material, which is not as readily available or cost-effective as simpler diamines, potentially limiting large-scale synthesis.
Ring Stability and Susceptibility to Nucleophilic Attack
The 1,2,5-thiadiazolidine 1,1-dioxide ring is susceptible to nucleophilic attack, which can lead to undesired ring-opening reactions. The strong electron-withdrawing nature of the sulfonyl group makes the ring carbons electrophilic. While the gem-dimethyl groups offer some steric protection, strong nucleophiles or harsh basic conditions can still lead to cleavage of the S-N or C-N bonds, resulting in a complex mixture of products. This inherent instability limits the reaction conditions under which this precursor can be employed. For instance, reactions requiring strong bases for deprotonation of the sulfamide nitrogens for subsequent alkylation must be carefully optimized to avoid ring degradation. Studies on related 1,2,5-thiadiazole 1,1-dioxides have shown their vulnerability to nucleophiles, with reactions leading to ring cleavage and the release of sulfamide.[1]
Challenges in N-Functionalization
A primary application of this precursor is the synthesis of N,N'-disubstituted sulfamides via sequential N-alkylation or N-arylation. However, several challenges arise:
-
Regioselectivity: In cases where the two nitrogen atoms are not chemically equivalent (e.g., in a monosubstituted derivative), achieving selective functionalization of one nitrogen over the other can be difficult.
-
Harsh Reaction Conditions: N-alkylation often requires the use of strong bases to deprotonate the weakly acidic N-H protons of the sulfamide. As mentioned, these conditions can compromise the integrity of the heterocyclic ring.
-
Limited Substrate Scope: The steric hindrance imposed by the gem-dimethyl groups, while potentially beneficial for conformational rigidity, can also impede the approach of bulky electrophiles, thereby limiting the scope of achievable substitutions.
Difficulties in Deprotection/Ring Opening to Vicinal Diamines
The conversion of the N,N'-disubstituted cyclic sulfamide to the corresponding free 1,2-diamine requires reductive cleavage of the S-N bonds. While methods exist for this transformation, they often involve harsh reducing agents such as lithium aluminum hydride or dissolving metal reductions, which may not be compatible with other functional groups present in the molecule. Furthermore, the complete removal of sulfur-containing byproducts can be challenging, complicating the purification of the desired diamine.
Comparative Analysis: Alternative Precursors and Methodologies
To overcome the limitations of this compound, researchers have a variety of alternative methods at their disposal for the synthesis of sulfamides and vicinal diamines.
For the Synthesis of Sulfamides:
The classical and most widely used method for sulfamide synthesis is the reaction of a sulfonyl chloride with an amine.[2] More recent methods have focused on avoiding the often harsh conditions required for sulfonyl chloride synthesis.
| Method | Precursors | General Yields | Key Advantages | Key Limitations |
| Classical Method | Sulfonyl chloride, Amine, Base | Good to Excellent | Well-established, readily available starting materials.[2] | Harsh conditions for sulfonyl chloride synthesis, limited functional group tolerance.[2] |
| Sulfuryl Chloride | Diamine, Sulfuryl Chloride | Moderate to Good | Direct formation of cyclic sulfamides from diamines.[3] | Can lead to oligomerization, requires careful control of stoichiometry. |
| Sulfur Dioxide Surrogates (e.g., DABSO) | Aryl boronic acids, Amines, SO₂ source | Moderate to Excellent | Milder conditions, avoids pre-functionalization. | Requires a catalyst, can be expensive. |
| Electrochemical Synthesis | Thiols, Amines | Good to Excellent | Environmentally benign, avoids sacrificial reagents.[4] | Requires specialized equipment, may have limited substrate scope. |
For the Synthesis of Chiral Vicinal Diamines:
The synthesis of chiral 1,2-diamines is of paramount importance in asymmetric synthesis. While cyclic sulfamides offer a route to these compounds, several other powerful methods exist.
| Method | Precursors | Stereoselectivity | Key Advantages | Key Limitations |
| From Cyclic Sulfamides | 1,2,5-Thiadiazolidine 1,1-dioxides | Diastereoselective reduction | Can provide both cis and trans isomers. | Requires harsh reductive cleavage. |
| Asymmetric Dihydroxylation followed by Amination | Olefins | High (enantioselective) | Well-established, reliable methods (e.g., Sharpless aminohydroxylation). | Multi-step process. |
| Reductive Coupling of Imines | Imines, Allenamides | High (diastereoselective) | Access to a wide range of substituted diamines.[5] | Requires specific chiral auxiliaries or catalysts. |
| Ring-opening of Aziridines | Aziridines, Nucleophiles | High (stereospecific) | Predictable stereochemical outcome.[6] | Synthesis of substituted aziridines can be challenging. |
Experimental Protocols
Protocol 1: Synthesis of a N,N'-Disubstituted Sulfamide using this compound (Illustrative)
Causality: This protocol illustrates the sequential N-alkylation of the cyclic sulfamide. The use of a strong base like sodium hydride is necessary to deprotonate the weakly acidic sulfamide protons, making them nucleophilic enough to react with the alkyl halide. The reaction is typically performed in an aprotic polar solvent like DMF to dissolve the reactants and facilitate the SN2 reaction.
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the first electrophile (e.g., benzyl bromide, 1.1 eq) dropwise and stir the reaction mixture at room temperature until TLC analysis indicates the consumption of the starting material.
-
Repeat steps 1-3 for the second N-alkylation with a different electrophile.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The success of each alkylation step can be monitored by TLC. The formation of mono- and di-alkylated products will have different Rf values. The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity. Potential side products from ring-opening would likely be more polar and could be identified by their different spectroscopic signatures.
Protocol 2: Classical Synthesis of a Sulfamide from a Sulfonyl Chloride
Causality: This protocol represents the most common method for sulfamide synthesis. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base, such as pyridine or triethylamine, is required to neutralize the HCl generated during the reaction.
-
Dissolve the amine (1.0 eq) in dichloromethane containing pyridine (1.5 eq) at 0 °C.
-
Add a solution of the sulfonyl chloride (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitored by TLC).
-
Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Self-Validation: The progress of the reaction can be easily followed by TLC. The final product's identity and purity can be confirmed by melting point, NMR spectroscopy, and mass spectrometry. The absence of starting materials and the correct spectroscopic data validate the protocol.
Visualization of Synthetic Pathways
Caption: Comparison of sulfamide synthesis pathways.
Caption: Conceptual workflows for vicinal diamine synthesis.
Conclusion and Future Perspectives
This compound presents an interesting, conformationally constrained scaffold for the synthesis of sulfamides and vicinal diamines. However, its practical application is hindered by limitations in its synthesis, stability, and reactivity. For many applications, classical methods or more modern catalytic approaches offer greater efficiency, broader substrate scope, and milder reaction conditions.
Future research in this area could focus on the development of milder and more efficient methods for the synthesis and N-functionalization of the 1,2,5-thiadiazolidine 1,1-dioxide ring system. Additionally, the discovery of new, selective methods for the reductive cleavage of the S-N bonds would significantly enhance the utility of these compounds as precursors to chiral diamines. For now, researchers should carefully weigh the potential benefits of the conformational constraint offered by this precursor against its synthetic challenges when designing their synthetic strategies.
References
- Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines.
- Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.
- Tanner, D. (1994). Chiral Aziridines—Their Synthesis and Use in Stereoselective Transformations. Angewandte Chemie International Edition in English, 33(6), 599-619.
- Bendjeddou, A., Djeribi, R., Regainia, Z., & Aouf, N. E. (2005).
- Kacprzak, K. (2021).
- (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron, 76(48), 131662.
- (2022). The underutilized therapeutic potential of cyclic sulfonamides. Journal of the Chinese Chemical Society, 69(1), 5-6.
- (2013). Synthetic Routes of Sulfonamide Derivatives: A Brief Review. Mini-Reviews in Organic Chemistry, 10(2), 160-170.
- (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 12(5), 1143-1153.
- (2002). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis, 13, 305-348.
- (2009). Design and synthesis of cyclic sulfonamides and sulfamates as new calcium sensing receptor agonists. Bioorganic & Medicinal Chemistry Letters, 19(15), 4344-4348.
- (2006). Reactions of the activated, rigid, α-diazomethine group of 1,2,5-thiadiazole 1,1-dioxides with nitrogenated nucleophiles. Part III: Aliphatic monoamines and phenylhydrazine. Journal of Physical Organic Chemistry, 19(12), 856-863.
- (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry, 86(7), 5349-5360.
- (2021). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(13), 5142-5147.
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- 5. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole [mdpi.com]
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A Senior Application Scientist's Guide to Alkene Diamination: Comparing Alternatives to 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
For the research scientist and drug development professional, the efficient installation of vicinal diamines—a motif prevalent in bioactive molecules and chiral ligands—is a persistent challenge. The direct 1,2-diamination of alkenes represents the most atom-economical approach to these valuable scaffolds. Cyclic sulfamides, such as 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide and its derivatives, have emerged as competent reagents for this transformation. However, the landscape of synthetic methodology is ever-evolving, offering a diverse toolkit of alternative reagents that may provide advantages in scope, selectivity, or operational simplicity.
This guide provides an in-depth comparison of key alternatives to cyclic sulfamide dioxides for the vicinal diamination of alkenes. We will move beyond a simple catalog of reagents to explore the mechanistic underpinnings that dictate their performance, supported by comparative experimental data and detailed protocols to empower you, the practicing scientist, to make informed decisions in your synthetic planning.
The Benchmark: Cyclic Sulfamides in Metal-Catalyzed Diamination
The target compound class, specifically N,N'-disubstituted 1,2,5-thiadiazolidine 1,1-dioxides (and their three-membered ring precursors, thiadiaziridine 1,1-dioxides), primarily functions as an electrophilic dinitrogen source in transition metal-catalyzed reactions. The seminal work from the Shi group, for instance, details the palladium- and copper-catalyzed diaminations of conjugated dienes and terminal olefins.[1][2]
The core principle involves the activation of the reagent's N-N bond by a low-valent metal catalyst (e.g., Pd(0) or Cu(I)). This oxidative addition forms a metal-nitrido intermediate that orchestrates the subsequent diamination of the alkene. The choice of metal and ligands is paramount, as it dictates the regioselectivity and enantioselectivity of the transformation.
Mechanistic Overview: Palladium-Catalyzed Pathway
The Pd(0)-catalyzed diamination of a conjugated diene with a reagent like N,N'-di-tert-butylthiadiaziridine 1,1-dioxide is proposed to proceed through a concerted catalytic cycle. This pathway ensures high stereofidelity and typically favors diamination at the internal, more electron-rich double bond of the diene.
Caption: Proposed mechanism for Pd(0)-catalyzed diamination.
Comparative Analysis of Alternative Reagents
While effective, the cyclic sulfamide dioxide reagents are part of a broader family of methods. Here, we compare three distinct and field-proven alternatives: a structurally similar diaziridinone, a rhodium-catalyzed system employing simpler nitrogen sources, and a metal-free approach using hypervalent iodine.
| Reagent/System | Parent Compound (Example) | Alternative 1 | Alternative 2 | Alternative 3 |
| Nitrogen Source | N,N'-Di-tert-butylthiadiaziridine 1,1-dioxide | Di-tert-butyldiaziridinone | BocNHSO₂NH₂ | Bismesylimide (in situ) |
| Catalyst/Promoter | Pd(0) or Cu(I) | Pd(0) or Cu(I) | Rh₂(esp)₂ | Chiral Aryliodine(I) |
| Oxidant | (Self-oxidizing) | (Self-oxidizing) | PhI(OAc)₂ | m-CPBA |
| Mechanism Class | Metal-Catalyzed N-N Activation | Metal-Catalyzed N-N Activation | Metal-Catalyzed Aziridination/Rearrangement | Metal-Free Redox Catalysis |
| Key Advantage | High ee for conjugated dienes[1] | Versatile for C-H diamination[2] | Uses simpler N-sources, one-pot[3] | Metal-free, high ee for styrenes[4] |
| Limitation | Requires multi-step reagent synthesis | Can lead to dehydrogenated byproducts[5] | Limited to certain alkene classes | Requires chiral iodine catalyst synthesis |
Alternative 1: Di-tert-butyldiaziridinone (A Close Cousin)
Structurally analogous to the thiadiaziridine dioxide, di-tert-butyldiaziridinone serves as a dinitrogen source in similar Pd(0) and Cu(I) catalyzed systems. The primary distinction lies in the nature of the resulting heterocyclic product (an imidazolidinone instead of a cyclic sulfamide) and, consequentially, the reactivity profile.
Performance Insights:
-
Regioselectivity: The choice between di-tert-butyldiaziridinone and its thiadiaziridine dioxide counterpart can influence regioselectivity in Cu(I)-catalyzed reactions, allowing for selective diamination of either the terminal or internal double bonds of conjugated dienes depending on the reaction conditions.[5][6]
-
Dehydrogenation: With monosubstituted olefins, the imidazolidinone products formed from di-tert-butyldiaziridinone can readily dehydrogenate under the reaction conditions to yield imidazolinones.[5]
Alternative 2: Rhodium-Catalyzed Aziridination-Rearrangement
Moving away from pre-formed N-N reagents, the Du Bois group developed an elegant one-pot, two-step sequence using a Rh(II) catalyst.[3] This method employs a simple, bifunctional nitrogen source like BocNHSO₂NH₂ and a hypervalent iodine oxidant to first generate a rhodium nitrene, which undergoes aziridination with the alkene. The resulting aziridine is then treated in situ with a nucleophile (e.g., NaI) to promote a regioselective ring-opening and re-closure, yielding the cyclic sulfamide product.
Performance Insights:
-
Operational Simplicity: This method avoids the synthesis of specialized, and sometimes unstable, diaziridinone or thiadiaziridine reagents. The nitrogen source is simple and commercially available.
-
Scope: The method is effective for a range of mono- and disubstituted alkenes, including styrenes and aliphatic olefins.[3][7] However, 1,1-disubstituted and trisubstituted olefins, while forming aziridines, may be resistant to the subsequent isomerization step.[8]
Alternative 3: Metal-Free Asymmetric Diamination with Hypervalent Iodine
For researchers seeking to avoid transition metals, the use of hypervalent iodine reagents presents a powerful alternative. The Muñiz group has pioneered a catalytic asymmetric diamination of styrenes using a chirally modified aryliodine(I) catalyst.[4][9] The reaction proceeds through an iodine(I)/iodine(III) catalytic cycle, where the chiral catalyst activates the nitrogen source (e.g., bismesylimide) and delivers it enantioselectively across the alkene.
Performance Insights:
-
Enantioselectivity: This method provides excellent enantiomeric excesses (typically 91-98% ee) for a wide variety of styrene derivatives.[4]
-
Metal-Free Conditions: The absence of transition metals can be a significant advantage, preventing potential metal contamination in the final product—a critical consideration in pharmaceutical development.
-
Catalyst Synthesis: The primary drawback is the need to synthesize the specialized chiral aryliodine catalyst, which may not be commercially available.
Quantitative Performance Comparison
The following table summarizes representative experimental data from the literature to provide a direct comparison of reagent performance for the diamination of conjugated dienes and styrenes.
| Entry | Substrate | Reagent System | Yield (%) | ee (%) | Reference |
| 1 | (E)-Hexa-2,4-diene | Pd₂(dba)₃ / L7, N,N'-di-tert-butylthiadiaziridine 1,1-dioxide | 98 | 93 | [1] |
| 2 | (E)-1-Phenyl-1,3-butadiene | Pd₂(dba)₃ / L7, N,N'-di-tert-butylthiadiaziridine 1,1-dioxide | 92 | 92 | [1] |
| 3 | 1,3-Butadiene | CuBr, Di-tert-butyldiaziridinone | 85 (Internal) | N/A | [6] |
| 4 | Styrene | Rh₂(esp)₂, BocNHSO₂NH₂, PhI(OAc)₂, then NaI | 73 | N/A | [3] |
| 5 | 4-Fluorostyrene | Chiral Iodine(I) catalyst, Bismesylimide, m-CPBA | 68 | 95 | [9] |
| 6 | 4-Methoxystyrene | Chiral Iodine(I) catalyst, Bismesylimide, m-CPBA | 81 | 96 | [9] |
L7 is a specific chiral phosphoramidite ligand referenced in the source.
Experimental Protocols
To provide a practical basis for comparison, detailed, step-by-step methodologies for key workflows are provided below.
Protocol 1: Pd-Catalyzed Asymmetric Diamination of a Conjugated Diene
(Adapted from Cornwall, R. G. et al., Org. Lett. 2013, 15 (4), pp 796–799)[1][10]
Caption: Workflow for Pd-catalyzed asymmetric diamination.
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (2.5 mol%) and the chiral phosphoramidite ligand L7 (10 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. Stir the mixture at room temperature for 20 minutes until a homogeneous solution is formed.
-
Substrate Addition: Add the conjugated diene substrate (1.0 equiv) to the catalyst solution.
-
Reagent Addition: Add N,N'-di-tert-butylthiadiaziridine 1,1-dioxide (1.2 equiv).
-
Reaction: Place the sealed tube in a preheated oil bath at 65 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the enantiomerically enriched cyclic sulfamide.
Protocol 2: Rh-Catalyzed One-Pot Diamination of Styrene
(Adapted from Olson, D. E. et al., J. Am. Chem. Soc. 2014, 136 (38), pp 13506–13509)[3]
-
Reaction Setup: To an oven-dried vial, add Rh₂(esp)₂ (2 mol%), BocNHSO₂NH₂ (1.1 equiv), MgO (2.3 equiv), and the styrene substrate (1.0 equiv).
-
Solvent and Oxidant: Add isopropyl acetate, followed by PhI(OAc)₂ (1.1 equiv).
-
Aziridination: Stir the mixture vigorously at room temperature. Monitor the formation of the aziridine intermediate by TLC.
-
Rearrangement: Once aziridination is complete (typically 1-3 hours), add a solution of sodium iodide (NaI, 1.1 equiv) in DMF directly to the reaction mixture.
-
Isomerization: Continue stirring at room temperature until TLC analysis indicates complete conversion of the aziridine to the cyclic sulfamide product.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous Na₂S₂O₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
Safety & Handling Considerations
Electrophilic amination reagents are, by their nature, highly reactive and require careful handling.
-
Hypervalent Iodine Reagents: Phenyliodine(III) diacetate (PIDA) and m-CPBA are strong oxidizers. Avoid contact with skin and eyes, and work in a well-ventilated fume hood. They can be shock-sensitive under certain conditions.
-
Diaziridinones: While more stable than many electrophilic nitrogen sources, these are high-energy compounds. Avoid heat, shock, and friction. Store refrigerated and handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[11]
-
Metal Catalysts: Rhodium and Palladium compounds, while used in catalytic amounts, are toxic and should be handled with care to avoid inhalation of dust or contact with skin.
Conclusion and Future Outlook
The vicinal diamination of alkenes is a powerful transformation for modern organic synthesis. While this compound and its analogs are effective reagents within the context of metal-catalyzed N-N bond activation, they are not a universal solution.
-
For asymmetric diamination of conjugated dienes , the Pd(0)/thiadiaziridine dioxide system remains a benchmark, offering superb enantioselectivity.[1]
-
When seeking operational simplicity and the use of readily available nitrogen sources , the Rh(II)-catalyzed aziridination/rearrangement protocol is an excellent choice for many simple alkene classes.[3]
-
For metal-sensitive applications or the specific asymmetric diamination of styrenes , the chiral hypervalent iodine catalytic system offers a state-of-the-art, metal-free alternative with outstanding enantiocontrol.[4]
The choice of reagent is not merely a matter of preference but a strategic decision based on substrate scope, desired stereochemical outcome, scalability, and practical laboratory considerations. By understanding the mechanistic nuances and performance characteristics of each alternative, the synthetic chemist is well-equipped to select the optimal tool for the task at hand, accelerating the path to complex molecular targets.
References
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Hong, K. B., & Johnston, J. N. (2014). Alkene Diamination Using Electron-Rich Amines: Hypervalent Iodine-Promoted Inter-/Intramolecular C–N Bond Formation. Organic Letters, 16(14), 3804–3807. [Link]
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Cornwall, R. G., Zhao, B., & Shi, Y. (2013). Catalytic asymmetric synthesis of cyclic sulfamides from conjugated dienes. Organic Letters, 15(4), 796–799. [Link]
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Cornwall, R. G., Zhao, B., & Shi, Y. (2013). Catalytic asymmetric synthesis of cyclic sulfamides from conjugated dienes. PubMed Central. [Link]
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Olson, D. E., Su, J. Y., Roberts, D. A., & Du Bois, J. (2014). Vicinal Diamination of Alkenes under Rh-Catalysis. Journal of the American Chemical Society, 136(38), 13506–13509. [Link]
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Cornwall, R. G., Zhao, B., & Shi, Y. (2013). Catalytic Asymmetric Synthesis of Cyclic Sulfamides from Conjugated Dienes. ACS Publications. [Link]
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Merritt, E. A., & Wirth, T. (2020). Alkene Difunctionalization Using Hypervalent Iodine Reagents: Progress and Developments in the Past Ten Years. MDPI. [Link]
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Hong, K. B., & Johnston, J. N. (2014). Alkene Diamination Using Electron-Rich Amines: Hypervalent Iodine-Promoted inter-/intramolecular C-N Bond Formation. PubMed. [Link]
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Xu, L., Du, H., & Shi, Y. (2011). Complementary Regioselectivity in the Cu(I)-Catalyzed Diamination of Conjugated Dienes to Form Cyclic Sulfamides. PubMed Central. [Link]
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Shi, Y. et al. (2015). Comparison of diamination reactions for electrophilic alkenes. ResearchGate. [Link]
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Olson, D. E., Su, J. Y., Roberts, D. A., & Du Bois, J. (2014). Vicinal Diamination of Alkenes under Rh-Catalysis. eScholarship, University of California. [Link]
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American Chemistry Council. (n.d.). Guidance for Working with TDI: Things You Should Know. American Chemistry Council. [Link]
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Muñiz, K., Barreiro, L., Romero, R. M., & Martínez, C. (2017). Catalytic Asymmetric Diamination of Styrenes. SciSpace. [Link]
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De Jong, S., Nosal, D. G., & Wardrop, D. J. (2012). Methods for direct alkene diamination, new & old. PubMed Central. [Link]
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Zhu, Y., Cornwall, R. G., Du, H., & Shi, Y. (2014). Catalytic Diamination of Olefins via N–N Bond Activation. ACS Publications. [Link]
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Muñiz, K., Barreiro, L., Romero, R. M., & Martínez, C. (2017). Catalytic Asymmetric Diamination of Styrenes. PubMed. [Link]
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Zhu, Y., Cornwall, R. G., Du, H., & Shi, Y. (2014). Catalytic Diamination of Olefins via N–N Bond Activation. PubMed Central. [Link]
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Muñiz, K., Barreiro, L., Romero, R. M., & Martínez, C. (2017). Catalytic Asymmetric Diamination of Styrenes. ACS Figshare. [Link]
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Muñiz, K. et al. (2017). Hypercoordinate iodine for catalytic asymmetric diamination of styrene: insights into the mechanism, role of solvent, and stereoinduction. Chemical Science. [Link]
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Muñiz, K. (2012). Oxidative Diamination of Alkenes with Ureas as Nitrogen Sources: Mechanistic Pathways in the Presence of a High Oxidation State Palladium Catalyst. Journal of the American Chemical Society. [Link]
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Shi, Y. et al. (2014). Catalytic Diamination of Olefins via N–N Bond Activation. ResearchGate. [Link]
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Kurokawa, T., Kim, M., & Du Bois, J. (2009). Synthesis of 1,3-diamines through rhodium-catalyzed C-H insertion. Semantic Scholar. [Link]
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Goldfogel, M. J., Roberts, C. C., & Meek, S. J. (2016). Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. ACS Publications. [Link]
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Hethcox, J. C., & Rovis, T. (2015). Rhodium-catalysed syn-carboamination of alkenes via a transient directing group. PubMed. [Link]
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Muñiz, K. et al. (2017). Catalytic Asymmetric Diamination of Styrenes. Semantic Scholar. [Link]
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Wardrop, D. J. et al. (2012). Recent Advances in 1,2-Diamination of Alkenes. ResearchGate. [Link]
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Zhang, G., & Zhang, Y. (2014). Enantioselective Palladium-Catalyzed Diamination of Alkenes Using N-Fluorobenzenesulfonimide. OUCI. [Link]
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A Comparative Guide to the Stability of Thiadiazolidine Dioxides for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with optimal pharmacokinetic and pharmacodynamic profiles is relentless. Among the heterocyclic scaffolds that have garnered significant interest are thiadiazolidine dioxides, also known as cyclic sulfamides. Their structural rigidity and potential for diverse substitution patterns make them attractive candidates for drug design. However, the successful translation of a promising lead compound from the bench to the clinic is critically dependent on its inherent stability. This guide provides a comprehensive comparative analysis of the stability of different thiadiazolidine dioxides, grounded in established principles of chemical kinetics and supported by experimental data from analogous systems. We will delve into the key factors governing their stability, outline robust experimental protocols for their evaluation, and present a logical framework for comparing the stability of various derivatives.
The Thiadiazolidine Dioxide Core: A Primer on Inherent Stability
The 1,2,5-thiadiazolidine 1,1-dioxide ring is a saturated five-membered heterocycle containing two nitrogen atoms and a sulfur atom in its oxidized state. This cyclic sulfamide structure imparts a unique set of physicochemical properties that influence its stability. Unlike their aromatic counterparts, thiadiazoles, which are generally stable due to their aromaticity, the saturated nature of the thiadiazolidine dioxide ring makes it susceptible to certain degradation pathways.[1] The primary modes of degradation for this class of compounds are hydrolysis and thermal decomposition. The stability of the ring is significantly influenced by the nature of the substituents on the nitrogen and carbon atoms.
Factors Influencing the Stability of Thiadiazolidine Dioxides
The stability of a thiadiazolidine dioxide derivative is not an intrinsic constant but is rather a function of its molecular structure and its environment. Understanding the interplay of these factors is paramount for designing stable drug candidates.
Electronic Effects of Substituents
The electronic nature of the substituents on the nitrogen atoms (N-substituents) plays a pivotal role in the hydrolytic stability of the sulfamide bond (S-N bond). Electron-withdrawing groups (EWGs) attached to the nitrogen atoms can increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water or other nucleophiles. Conversely, electron-donating groups (EDGs) can decrease the electrophilicity of the sulfur, thereby enhancing the stability of the ring. This principle is well-established in the study of sulfonamide hydrolysis.[2][3]
Steric Hindrance
The size and conformation of the substituents on the thiadiazolidine dioxide ring can sterically hinder the approach of a nucleophile, thereby slowing down the rate of hydrolysis. Bulky substituents adjacent to the sulfonyl group can provide a "steric shield," protecting the susceptible sulfur atom from attack.
pH of the Medium
The rate of hydrolysis of sulfamides is highly dependent on the pH of the aqueous environment.[2] Both acidic and basic conditions can catalyze the cleavage of the S-N bond. Under acidic conditions, protonation of a nitrogen atom can facilitate ring opening. In basic media, the generation of a more potent nucleophile (hydroxide ion) accelerates the degradation. Therefore, determining the pH-rate profile is a critical step in assessing the stability of a thiadiazolidine dioxide derivative.
Temperature
As with most chemical reactions, the rate of degradation of thiadiazolidine dioxides increases with temperature. Thermal stability studies are crucial for determining appropriate storage conditions and shelf-life. The thermal degradation of related five-membered cyclic sulfamidates has been shown to be significantly influenced by substitution patterns, highlighting the importance of experimental evaluation for each new derivative.[4]
Comparative Stability Analysis: A Data-Driven Approach
| Substituent Type at Nitrogen | Expected Impact on Hydrolytic Stability | Rationale |
| Alkyl Groups (e.g., -CH₃, -C₂H₅) | Moderate Stability | Alkyl groups are weakly electron-donating, offering a baseline level of stability. |
| Aryl Groups (e.g., -Ph) | Variable Stability | Stability depends on the substituents on the aryl ring. Electron-withdrawing groups on the phenyl ring (e.g., -NO₂) are expected to decrease stability, while electron-donating groups (e.g., -OCH₃) may increase it. |
| Acyl Groups (e.g., -COCH₃) | Decreased Stability | Acyl groups are strongly electron-withdrawing, significantly increasing the susceptibility of the sulfamide bond to hydrolysis. |
| Boc Protecting Group (-Boc) | Increased Stability (under neutral/basic conditions) | The bulky tert-butoxycarbonyl (Boc) group provides steric hindrance. However, it is labile under acidic conditions, leading to deprotection and subsequent degradation of the core ring.[5] |
| Benzyl Group (-Bn) | Moderate Stability | Similar to alkyl groups, but can be cleaved under specific hydrogenolysis conditions, which is a consideration for synthetic strategy rather than general stability. |
Experimental Protocols for Stability Assessment: A Guide to Best Practices
To rigorously assess the stability of thiadiazolidine dioxide derivatives, a "forced degradation" or "stress testing" study is the industry-standard approach.[6][7][8][9] This involves subjecting the compound to a range of harsh conditions to accelerate its degradation and identify potential degradation products.
Workflow for Forced Degradation Studies
Caption: A typical workflow for conducting forced degradation studies of a new chemical entity.
Detailed Methodologies
1. Hydrolytic Stability Study (pH-Rate Profile)
-
Objective: To determine the rate of hydrolysis as a function of pH.
-
Protocol:
-
Prepare a series of aqueous buffer solutions covering a relevant pH range (e.g., pH 2, 4, 7, 9, 12).
-
Accurately weigh and dissolve the thiadiazolidine dioxide derivative in each buffer to a known concentration (e.g., 1 mg/mL).
-
Incubate the solutions at a constant temperature (e.g., 50°C) in sealed vials to prevent evaporation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Quench the reaction if necessary (e.g., by neutralizing the pH).
-
Analyze the samples using a validated stability-indicating LC-MS method to quantify the remaining parent compound.[10][11][12][13]
-
Plot the natural logarithm of the concentration of the parent drug versus time to determine the first-order rate constant (k) for degradation at each pH.
-
Construct a pH-rate profile by plotting log(k) against pH.
-
2. Thermal Stability Study
-
Objective: To assess the stability of the compound at elevated temperatures.
-
Protocol:
-
Store the solid compound and a solution of the compound in a relevant solvent in controlled temperature chambers (e.g., 40°C, 60°C, 80°C).
-
At specified time intervals, remove samples and analyze for degradation using an appropriate analytical method (e.g., LC-MS).
-
For more detailed analysis, Thermogravimetric Analysis (TGA) can be employed to determine the decomposition temperature of the solid material.
-
3. Oxidative Stability Study
-
Objective: To evaluate the susceptibility of the compound to oxidation.
-
Protocol:
-
Dissolve the compound in a suitable solvent and treat it with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Monitor the reaction over time by LC-MS to quantify the parent compound and identify any oxidative degradation products.
-
Analytical Method: Stability-Indicating LC-MS
A crucial component of any stability study is a validated stability-indicating analytical method. This is typically a High-Performance Liquid Chromatography (HPLC) method coupled with Mass Spectrometry (MS).[10][14]
-
Key Features of a Stability-Indicating Method:
-
Specificity: The method must be able to separate the parent drug from all potential degradation products and impurities.
-
Accuracy and Precision: The method should provide accurate and reproducible quantitative results.
-
Linearity: The detector response should be linear over a defined concentration range.
-
Sensitivity: The method should have a low limit of detection (LOD) and limit of quantification (LOQ) to detect minor degradation products.
-
Caption: The principle of a stability-indicating LC-MS method for the analysis of drug degradation.
Conclusion and Future Perspectives
The stability of thiadiazolidine dioxides is a multifaceted property that is critical to their potential as therapeutic agents. While direct comparative stability data is sparse, a robust understanding of the factors influencing their degradation, namely electronic and steric effects of substituents, pH, and temperature, allows for a rational approach to designing more stable derivatives. The implementation of systematic forced degradation studies, utilizing validated stability-indicating LC-MS methods, is essential for generating the necessary data to compare the stability profiles of different thiadiazolidine dioxides. As research in this area progresses, the development of a comprehensive database of stability data for a wide range of derivatives will undoubtedly accelerate the discovery and development of new drugs based on this promising heterocyclic scaffold.
References
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Thermal Safety and Structure-Related Reactivity Investigation of Five-Membered Cyclic Sulfamidates. Novartis OAK. (2022-09-23). [Link]
-
Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International. [Link]
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N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation. Molecules. (2005-11-30). [Link]
-
stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research. (2012-01-25). [Link]
-
Hydrolysis of sulphonamides in aqueous solutions. PubMed. (2012-06-30). [Link]
-
Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. (2013-01-15). [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022-11-30). [Link]
-
174 Thiadiazoles and Their Properties. ISRES. [Link]
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. MDPI. (2021-08-11). [Link]
-
N,N'-SUBStituted 1,2,5 thiadiazolidine 1,1-dioxides: synthesis, selected chemical and spectral proprieties and antimicrobial evaluation. PubMed. (2005-11-30). [Link]
-
LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. National Institutes of Health. (2020-08-28). [Link]
-
Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. International Journal of Pharmaceutical Investigation. [Link]
-
Stability indicating UPLC-MS/MS method for quantification and identification of cefepime and its degradants in API. Journal of Applied Pharmaceutical Science. (2023-05-04). [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not only high-performance chemical reagents but also the critical knowledge to handle them safely and responsibly. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting our deep commitment to scientific integrity and operational excellence.
Core Hazard Profile & Essential Safety Precautions
Understanding the hazard profile of a compound is the bedrock of its safe handling and disposal. This compound, a member of the cyclic sulfamide class of compounds, possesses specific hazards that must be managed with appropriate controls.[1] The primary risks associated with this compound are irritation and significant environmental toxicity.
Table 1: Hazard Identification and Classification
| Hazard Classification | GHS Code | Description | Source |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation. | |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
| Acute & Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | |
Causality of Required Personal Protective Equipment (PPE):
The necessity for specific PPE is directly derived from the compound's hazard profile. Adherence to these standards is non-negotiable.
-
Eye Protection: Due to its classification as a serious eye irritant (H319), chemical safety goggles are mandatory to prevent accidental splashes from contacting the eyes.
-
Hand Protection: To mitigate the risk of skin irritation (H315), wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and change them immediately if contamination occurs.
-
Body Protection: A standard laboratory coat must be worn to protect against skin contact. Ensure the coat is fully buttoned.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or aerosols, which could cause respiratory irritation (H335).[2]
Waste Segregation & Compatible Container Selection
Proper disposal begins with correct waste segregation at the point of generation. This crucial step prevents dangerous chemical reactions within waste containers.
Chemical Incompatibilities: this compound should be stored and disposed of separately from:
Mixing with these substances can lead to vigorous, exothermic, or otherwise hazardous reactions.
Waste Container Selection: The choice of waste container is critical for ensuring safe containment without degradation.
-
Recommended Containers: Use sturdy, leak-proof containers made of High-Density Polyethylene (HDPE) or Polypropylene (PP). These plastics offer broad chemical resistance suitable for this compound.[3][4]
-
Container Integrity: Ensure the container has a tightly sealing screw cap to prevent leaks or the release of vapors.[3][5] The container must be in good condition, free from cracks or damage.
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is that it must be managed as regulated hazardous waste .[6] Under no circumstances should it be disposed of down the drain or in regular solid waste, due to its high aquatic toxicity.[7]
3.1. Solid Waste (Pure Compound, Contaminated Weigh Boats, etc.)
-
Designation: All solid waste contaminated with this compound is classified as hazardous waste.
-
Collection: Carefully transfer the solid waste into a designated solid hazardous waste container. This container should be clearly labeled "HAZARDOUS WASTE" and list all chemical constituents.[3][8]
-
Minimize Exposure: Handle the solid powder carefully to avoid creating dust.
3.2. Liquid Waste (Reaction Mixtures, Solutions, Rinsate)
-
Designation: All solutions containing this compound and all solvent rinsates from cleaning contaminated glassware are classified as hazardous waste.
-
Collection: Pour the liquid waste into a designated liquid hazardous waste container made of a compatible material (e.g., HDPE).[4]
-
Labeling: The container must be clearly labeled "HAZARDOUS WASTE" and include the full chemical names of all components, including solvents, and their approximate concentrations.
3.3. Contaminated Labware Disposal
-
Sharps (Needles, Scalpels): Dispose of any contaminated sharps in a designated, puncture-proof sharps container labeled "HAZARDOUS DRUG WASTE ONLY" or equivalent.[8]
-
Non-Sharp Labware (Pipette tips, tubes): Place these items in the designated solid hazardous waste container.
-
Glassware: Glassware intended for disposal should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as liquid hazardous waste.[6] The rinsed glassware can then be disposed of in a designated laboratory glass waste box.
3.4. Decontamination of Empty Reagent Bottles
-
Triple Rinse: To render an "empty" container non-hazardous, it must be triple-rinsed.[6]
-
Procedure: a. Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the container, ensuring the solvent contacts all interior surfaces. b. Securely cap and shake the container. c. Crucially, decant the rinsate into your designated liquid hazardous waste container. [6] d. Repeat this process two more times.
-
Final Disposal: After triple-rinsing and allowing the container to air dry in a fume hood, deface the original label. The container can then typically be disposed of in a laboratory glass recycling bin or as regular solid waste, pending institutional policy.
Waste Storage and Final Disposal
Satellite Accumulation Area (SAA): All hazardous waste containers must be stored in a designated SAA at or near the point of generation.[6] This area should be clearly marked and provide secondary containment (e.g., a spill tray) to capture any potential leaks.
Container Management:
-
Keep Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[3][5]
-
Labeling: Every waste container must have a completed hazardous waste tag affixed, detailing the contents, accumulation start date, and associated hazards.
Final Disposal: The ultimate disposal of this compound must be conducted through an approved and licensed waste disposal contractor.[8]
-
Contact EHS: When your waste container is full or has been in accumulation for the maximum time allowed by your institution (typically 90-180 days), contact your organization's Environmental Health and Safety (EHS) department.
-
Schedule Pickup: The EHS office will arrange for the collection of the waste by certified professionals who will transport it for final disposal via incineration or a licensed sanitary landfill for toxic wastes.[3][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste streams containing this compound.
Caption: Disposal workflow for this compound.
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SDS for 2,4-Dimethyl-5-Acetyl Thiazole synthetic. (2025). Advanced Biotech. [Link]
-
Disposal of Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]
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Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
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N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation. (2012). PMC - NIH. [Link]
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Hazardous Waste Manual. Emory University Environmental Health and Safety Office (EHSO). [Link]
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1,2,5-Thiadiazolidin-3-one-1,1-dioxide. PubChem, National Center for Biotechnology Information. [Link]
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Waste Management of Hazardous Drugs. (2023). Defense Centers for Public Health. [Link]
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New National Rules Governing Pharmaceutical Disposal Start August 21st. (2019). U.S. Environmental Protection Agency. [Link]
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Chemical Compatibility by Container Resin. CP Lab Safety. [Link]
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A Comprehensive Guide to the Safe Handling of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Triage: Understanding the Risks
3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide belongs to the sulfonamide family. While its toxicological properties have not been fully investigated, related compounds are known to be irritants and may pose health risks upon exposure.[1] Therefore, a cautious approach is paramount.
Assumed Hazards:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: Poses a risk of serious eye irritation.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.
-
Unknown Systemic Effects: Due to the lack of specific data, potential systemic effects upon ingestion or absorption cannot be ruled out.
| Hazard Category | Potential Effect | Primary Exposure Route |
| Acute Toxicity (Oral) | May be harmful if swallowed.[2][3] | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation. | Dermal Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Ocular Contact |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is crucial to mitigate the risks associated with handling this compound.
Core PPE Requirements
-
Body Protection: A flame-resistant lab coat is mandatory at all times in the laboratory.[4] For tasks with a higher risk of splashes or spills, consider a chemical-resistant apron over the lab coat.
-
Hand Protection: Due to the potential for skin irritation, chemically resistant gloves are required. Nitrile gloves are a suitable initial choice. For prolonged handling or when working with larger quantities, double-gloving or using a more robust glove material like Silver Shield or 4H is recommended.[4][5]
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[4][5] When handling the compound outside of a fume hood, a face shield worn over safety goggles is mandatory to protect against splashes.[4][5]
PPE Donning and Doffing Workflow
Caption: Proper sequence for donning and doffing PPE to minimize contamination.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is essential for minimizing exposure and preventing accidents.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood.[1]
-
Ventilation: Ensure adequate ventilation in the laboratory.[2]
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within the fume hood for handling the compound.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before retrieving the chemical.
-
Ensure a chemical spill kit is readily accessible.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers within the fume hood.
-
Use a disposable weigh boat to prevent cross-contamination.
-
Handle the compound gently to minimize dust generation.
-
-
Dissolution and Reaction:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If the process is exothermic, use an ice bath to control the temperature.
-
Keep all reaction vessels clearly labeled and closed when not in use.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Response and Disposal Plan
A clear and concise plan for emergencies and waste disposal is non-negotiable.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if the spill is large or generates significant dust.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area.
-
Spill Cleanup Workflow
Caption: Step-by-step procedure for responding to a chemical spill.
Waste Disposal
-
Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weigh boats, absorbent material) must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, sealed, and labeled hazardous waste container.
-
Disposal Method: Dispose of all waste in accordance with federal, state, and local regulations.[1] Consider dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]
References
-
Sulfonamides | Encyclopedia.com. (n.d.). Retrieved from [Link]
-
Sulfamethoxazole And Trimethoprim (Oral Route) - Side Effects & Dosage. (n.d.). Mayo Clinic. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
-
Protective Equipment. (n.d.). American Chemistry Council. Retrieved from [Link]
- Safety Data Sheet. (2025, December 18).
-
Personal Protective Equipment in Chemistry. (n.d.). Dartmouth Environmental Health and Safety. Retrieved from [Link]
- Safety Data Sheet. (n.d.). Fisher Scientific.
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety. Retrieved from [Link]
-
Safety Data Sheet. (2025, January 25). Advanced Biotech. Retrieved from [Link]
- Safety Data Sheet. (n.d.). Matrix Scientific.
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. fishersci.com [fishersci.com]
- 3. prod.adv-bio.com [prod.adv-bio.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
